(2-Fluoro-5-methylpyridin-4-yl)methanol
Description
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Structure
3D Structure
Properties
Molecular Formula |
C7H8FNO |
|---|---|
Molecular Weight |
141.14 g/mol |
IUPAC Name |
(2-fluoro-5-methylpyridin-4-yl)methanol |
InChI |
InChI=1S/C7H8FNO/c1-5-3-9-7(8)2-6(5)4-10/h2-3,10H,4H2,1H3 |
InChI Key |
GTJYEKURZBGBDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1CO)F |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: (2-Fluoro-5-methylpyridin-4-yl)methanol
CAS Number: 1227514-37-5 [1][2][3][4]
Part 1: Executive Summary
(2-Fluoro-5-methylpyridin-4-yl)methanol is a specialized heterocyclic building block critical to modern medicinal chemistry, particularly in the development of kinase inhibitors and receptor antagonists.[2][3] Its structural uniqueness lies in the 2-fluoro-5-methylpyridine core, which offers a distinct electronic profile compared to non-fluorinated analogs.[2][3] The fluorine atom at the C2 position lowers the basicity of the pyridine nitrogen (pKa modulation) and enhances metabolic stability against oxidative metabolism, while the C5-methyl group provides steric bulk that can lock active conformations in protein binding pockets.[2][3]
This guide details the physicochemical properties, validated synthetic pathways, and strategic applications of this compound in drug discovery.[2][3]
Part 2: Chemical Identity & Physicochemical Properties[2][3]
Core Identifiers
| Property | Specification |
| Chemical Name | (2-Fluoro-5-methylpyridin-4-yl)methanol |
| CAS Number | 1227514-37-5 |
| Synonyms | 2-Fluoro-5-methyl-4-pyridinemethanol; (2-Fluoro-5-methyl-4-pyridyl)methanol |
| Molecular Formula | C₇H₈FNO |
| Molecular Weight | 141.14 g/mol |
| SMILES | CC1=CN=C(F)C=C1CO |
| InChIKey | GTJYEKURZBGBDS-UHFFFAOYSA-N |
Physical Properties[2]
-
Physical State: White to off-white solid (low melting point) or viscous oil depending on purity.[2][3]
-
Solubility: Highly soluble in polar organic solvents (Methanol, DMSO, Dichloromethane, Ethyl Acetate).[2][3] Sparingly soluble in water.[2][3]
-
Acidity (Predicted): The pyridine nitrogen is weakly basic due to the electron-withdrawing effect of the ortho-fluorine.[2][3]
-
Stability: Stable under standard laboratory conditions. Hygroscopic; store under inert atmosphere (Argon/Nitrogen) at 2–8°C.
Part 3: Synthetic Methodologies
The synthesis of (2-Fluoro-5-methylpyridin-4-yl)methanol typically proceeds via the reduction of its corresponding carboxylic acid or ester precursor.[2][3] This approach ensures regiochemical integrity, avoiding the mixture of isomers common in direct electrophilic substitution of pyridine rings.[3]
Validated Synthetic Route: Reduction of Isonicotinic Acid Derivative
The most robust industrial route involves the reduction of 2-Fluoro-5-methylisonicotinic acid (CAS: 1094345-91-1) or its methyl ester.[2][3]
Protocol Steps:
-
Esterification (Optional but recommended): Convert the acid to the methyl ester using Thionyl Chloride (
) in Methanol to improve solubility and reactivity. -
Reduction: Treat the ester with Sodium Borohydride (
) in Methanol or Lithium Aluminum Hydride ( ) in THF at 0°C. -
Quench & Workup: Quench with saturated Ammonium Chloride (
). Extract with Ethyl Acetate.[3] -
Purification: Silica gel chromatography (Gradient: 0-50% EtOAc in Hexanes).
Mechanism & Workflow Diagram
The following diagram illustrates the conversion logic, highlighting the critical reduction step.
Figure 1: Synthetic pathway transforming the isonicotinic acid precursor into the target alcohol via an ester intermediate.[3]
Part 4: Medicinal Chemistry Applications[2][3][6][7]
In drug discovery, this compound serves as a "warhead" delivery system or a scaffold linker.[3] The primary alcohol (-CH2OH) is a versatile handle, easily converted into halides, aldehydes, or amines for further coupling.[2][3]
Structural Advantages in Drug Design[2]
-
Metabolic Blocking: The methyl group at C5 blocks a common site of metabolic oxidation (P450 metabolism), extending the half-life (
) of the final drug molecule.[3]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Electronic Tuning: The C2-Fluorine atom withdraws electron density, reducing the basicity of the pyridine nitrogen.[2][3] This reduces the risk of hERG channel inhibition (a common cardiac toxicity issue with basic pyridines) and improves membrane permeability.
-
Linker Versatility: The hydroxymethyl group allows the pyridine ring to be tethered to core scaffolds (e.g., pyrazoles, aminopyrimidines) in kinase inhibitors.[3]
Application Workflow: Kinase Inhibitor Synthesis
A common application is converting the alcohol to a leaving group (e.g., mesylate or chloride) to alkylate a nucleophilic core.[2]
Figure 2: General workflow for incorporating the 2-fluoro-5-methylpyridine moiety into a pharmaceutical scaffold.
Part 5: Handling, Stability, and Safety[2][3]
Safety Profile (GHS Classification)
-
Signal Word: Warning
-
Hazard Statements:
-
Precautionary Measures: Wear nitrile gloves and safety glasses.[2][3] Manipulate within a fume hood to avoid inhalation of dust/vapors.[2][3]
Storage & Stability[2]
-
Hygroscopicity: The hydroxymethyl group makes the compound slightly hygroscopic.[2]
-
Storage: Store in a tightly sealed container at 2°C to 8°C .
-
Incompatibility: Avoid strong oxidizing agents (e.g., permanganates, chromic acid) which can over-oxidize the alcohol to the carboxylic acid.[3]
References
-
Google Patents . (2019).[2] Patent US20190389856: Pyridine and pyrazine derivatives as protein kinase modulators.[3] Retrieved from
Sources
- 1. 1260776-18-8|(6-Fluoro-5-methylpyridin-3-yl)methanol|BLD Pharm [bldpharm.com]
- 2. 403-45-2|6-Fluoronicotinic acid|BLD Pharm [bldpharm.com]
- 3. 455-69-6|Methyl 2-fluoroisonicotinate|BLD Pharm [bldpharm.com]
- 4. 1227514-37-5・(2-FLUORO-5-METHYLPYRIDIN-4-YL)METHANOL・(2-FLUORO-5-METHYLPYRIDIN-4-YL)METHANOL【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]
Engineering Next-Generation Kinase Inhibitors: A Technical Whitepaper on 2-Fluoro-5-methyl-4-hydroxymethylpyridine
Target Audience: Medicinal Chemists, Process Engineers, and Drug Development Professionals Compound Focus: 2-Fluoro-5-methyl-4-hydroxymethylpyridine (CAS: 1227514-37-5)
Executive Summary
In the landscape of modern targeted therapeutics, the strategic fluorination and methylation of pyridine rings have emerged as a cornerstone of rational drug design. 2-Fluoro-5-methyl-4-hydroxymethylpyridine , also cataloged as (2-fluoro-5-methylpyridin-4-yl)methanol[1], is a highly privileged, multifunctional synthetic intermediate. It is predominantly utilized in the development of allosteric kinase inhibitors, most notably in the synthesis of PTPN11 (SHP2) inhibitors for oncology applications[2].
This whitepaper provides an in-depth technical analysis of the compound’s structural dynamics, a field-validated synthetic methodology, and its mechanistic application in modulating the RTK/RAS/MAPK signaling cascade.
Physicochemical Profiling & Structural Dynamics
The utility of 2-fluoro-5-methyl-4-hydroxymethylpyridine stems from the synergistic electronic and steric effects of its functional groups. Understanding these localized dynamics is critical for predicting its behavior in both cross-coupling reactions and biological target binding.
Quantitative Molecular Data
| Property | Value |
| IUPAC Name | (2-Fluoro-5-methylpyridin-4-yl)methanol |
| CAS Number | 1227514-37-5 |
| Molecular Formula | C7H8FNO |
| Molar Mass | 141.14 g/mol |
| Monoisotopic Mass | 141.05899 Da[3] |
Causality of Substituent Effects
-
The 2-Fluoro Motif: The highly electronegative fluorine atom exerts a strong inductive electron-withdrawing effect (-I). This deactivates the pyridine ring toward electrophilic aromatic substitution but highly activates the C2 position for nucleophilic aromatic substitution (
). Biologically, the C-F bond acts as a bioisostere for C-H or C-OH bonds, significantly enhancing metabolic stability by blocking cytochrome P450-mediated N-oxidation[4]. -
The 5-Methyl Anchor: The methyl group at the C5 position provides a localized lipophilic bulk. In the context of kinase inhibitors, this moiety frequently engages in Van der Waals interactions within deep, hydrophobic allosteric pockets, improving target residence time.
-
The 4-Hydroxymethyl Handle: The primary alcohol is a versatile synthetic vector. It can be oxidized to an aldehyde (e.g., 2-fluoro-5-methylpyridine-4-carboxaldehyde[5]), converted into a leaving group (such as a mesylate or halide) for cross-electrophile coupling[6], or utilized directly in Mitsunobu etherifications.
Synthetic Methodology: Reduction Protocol
The following protocol details the synthesis of (2-fluoro-5-methylpyridin-4-yl)methanol via the chemoselective reduction of its corresponding aldehyde precursor. This methodology is adapted from validated pharmaceutical patent literature (US 10,954,243 B2) utilized in the synthesis of PTPN11 inhibitors[2].
Step-by-Step Experimental Workflow
Objective: Chemoselective reduction of 2-fluoro-5-methylpyridine-4-carboxaldehyde to (2-fluoro-5-methylpyridin-4-yl)methanol.
-
Reaction Preparation: Dissolve 2-fluoro-5-methylpyridine-4-carboxaldehyde (1.0 eq, 7.1 mmol) in anhydrous methanol (20 mL) under an inert argon atmosphere.
-
Causality: Methanol is selected as the solvent because it acts as a critical proton source to stabilize the intermediate alkoxyborate complex during hydride transfer.
-
-
Hydride Addition: Cool the reaction vessel to 0 °C using an ice-water bath. Slowly add sodium borohydride (
, 4.0 eq, 29 mmol) in small, sequential portions[7].-
Causality:
is a mild reducing agent that selectively reduces the aldehyde without risking the reductive defluorination of the pyridine ring. Portionwise addition is mandatory to control the exothermic release of hydrogen gas and prevent thermal runaway.
-
-
Reaction Monitoring: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 30 minutes. Monitor the reaction progress via Thin Layer Chromatography (TLC) using an EtOAc:Petroleum Ether (1:2) solvent system until complete consumption of the starting material is observed.
-
Quenching & Workup: Quench the reaction by carefully adding saturated aqueous
(10 mL) to neutralize residual borate complexes. Extract the aqueous layer with ethyl acetate ( mL). Wash the combined organic layers with brine, dry over anhydrous , and concentrate under reduced pressure. -
Purification: Purify the crude residue via silica gel flash column chromatography (eluent: Petroleum ether/EtOAc = 2:1) to afford the pure target compound[2].
Workflow Visualization
Caption: Synthetic workflow for (2-fluoro-5-methylpyridin-4-yl)methanol via NaBH4 reduction.
Applications in Drug Development: SHP2 Allosteric Inhibition
The 2-fluoro-5-methylpyridine scaffold is a highly prized pharmacophore in the development of inhibitors targeting SHP2 (Src Homology-2 domain-containing protein tyrosine phosphatase-2) , encoded by the PTPN11 gene[2].
Mechanistic Rationale
SHP2 acts as a critical node in the RTK/RAS/MAPK signaling pathway, promoting cell proliferation. In oncogenic states, SHP2 is hyperactivated. Inhibitors utilizing the (2-fluoro-5-methylpyridin-4-yl)methanol derivative (often coupled via the hydroxymethyl group to complex heterocyclic cores) function as allosteric modulators . They bind to a tunnel-like allosteric pocket formed at the interface of the N-SH2, C-SH2, and PTP domains.
The fluorine atom forms critical multipolar interactions with the protein backbone, while the methyl group anchors the molecule into a hydrophobic sub-pocket, effectively locking SHP2 in its auto-inhibited ("closed") conformation and halting downstream RAS activation.
Pathway Modulation Diagram
Caption: Modulation of the RTK/RAS/MAPK signaling pathway via SHP2 allosteric inhibition.
Analytical Characterization Standards
To ensure the integrity of the synthesized (2-fluoro-5-methylpyridin-4-yl)methanol prior to downstream cross-coupling, the following analytical benchmarks serve as a self-validating quality control system.
| Analytical Technique | Parameter | Expected Diagnostic Signal |
| 1H NMR (400 MHz, CDCl3) | Pyridine C6-H | ~7.90 ppm (s, 1H) |
| 1H NMR (400 MHz, CDCl3) | Pyridine C3-H | ~6.95 ppm (d, J = ~2 Hz, 1H) |
| 1H NMR (400 MHz, CDCl3) | -CH2OH (Hydroxymethyl) | ~4.70 ppm (s, 2H) |
| 1H NMR (400 MHz, CDCl3) | -CH3 (Methyl) | ~2.30 ppm (s, 3H) |
| 19F NMR (376 MHz, CDCl3) | C2-F | ~ -68.5 ppm (s, 1F) |
| LC-MS (ESI+) | [M+H]+ | m/z 142.06 |
Note: The absence of an aldehyde proton signal (~10.0 ppm) in the 1H NMR spectrum is the primary indicator of a successful reduction.
References
- PubChemLite - (2-fluoro-5-methylpyridin-4-yl)methanol (C7H8FNO)
- Source: googleapis.com (Navire Pharma, Inc.)
- Source: fluorochem.co.
- Source: nih.gov (PMC)
Sources
- 1. PubChemLite - (2-fluoro-5-methylpyridin-4-yl)methanol (C7H8FNO) [pubchemlite.lcsb.uni.lu]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. PubChemLite - H2 - Explore [pubchemlite.lcsb.uni.lu]
- 4. Transition-metal-free silylboronate-mediated cross-couplings of organic fluorides with amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
An In-depth Technical Guide to 2-Fluoro-5-methylisonicotinyl Alcohol: A Key Building Block for Modern Drug Discovery
Introduction: The Strategic Importance of Fluorinated Pyridines in Medicinal Chemistry
The introduction of fluorine into drug candidates is a well-established and powerful strategy in medicinal chemistry. The unique properties of fluorine, such as its small size, high electronegativity, and ability to form strong bonds with carbon, can profoundly influence the physicochemical and pharmacokinetic properties of a molecule. These modifications can lead to enhanced metabolic stability, increased binding affinity to biological targets, and improved membrane permeability.[1]
Within the vast landscape of fluorinated scaffolds, functionalized pyridines hold a place of prominence. The pyridine ring is a common motif in a multitude of biologically active compounds, including kinase inhibitors and agents targeting the central nervous system.[2] The strategic placement of a fluorine atom on the pyridine ring can modulate the basicity of the nitrogen atom and create unique electronic environments, offering fine control over a compound's properties.
This technical guide provides a comprehensive overview of 2-Fluoro-5-methylisonicotinyl alcohol, a key heterocyclic building block that combines the advantageous features of a fluorinated pyridine with a reactive hydroxymethyl group. This molecule serves as a versatile synthon for the synthesis of complex molecular architectures and is of significant interest to researchers and scientists in the field of drug development.
Physicochemical and Structural Properties
2-Fluoro-5-methylisonicotinyl alcohol, systematically named (2-fluoro-5-methylpyridin-4-yl)methanol, is a substituted pyridine derivative. Its structural and predicted physicochemical properties are summarized in the table below. It is important to note that while some data for the specific isomer is available, other data is derived from the closely related isomer (5-fluoro-2-methylpyridin-4-yl)methanol and from computational predictions, which provide valuable estimations for its behavior in various chemical and biological systems.
| Property | Value | Source |
| Chemical Name | (2-fluoro-5-methylpyridin-4-yl)methanol | [3] |
| Molecular Formula | C₇H₈FNO | [3][4] |
| Molecular Weight | 141.14 g/mol | [4] |
| Monoisotopic Mass | 141.05899 Da | [3] |
| SMILES | CC1=CN=C(C=C1CO)F | [3] |
| InChI | InChI=1S/C7H8FNO/c1-5-3-9-7(8)2-6(5)4-10/h2-3,10H,4H2,1H3 | [3] |
| InChIKey | GTJYEKURZBGBDS-UHFFFAOYSA-N | [3] |
| Predicted XlogP | 0.8 | [3] |
| Predicted TPSA | 33.12 Ų | [4] |
| Predicted Hydrogen Bond Donors | 1 | [4] |
| Predicted Hydrogen Bond Acceptors | 2 | [4] |
| Predicted Rotatable Bonds | 1 | [4] |
Synthesis and Manufacturing: A Proposed Synthetic Workflow
The proposed synthetic pathway is illustrated in the following diagram:
Caption: Proposed synthetic workflow for 2-Fluoro-5-methylisonicotinyl alcohol.
Step-by-Step Experimental Protocol: Reduction of 2-Fluoro-5-methylisonicotinaldehyde
This protocol describes a general procedure for the reduction of the aldehyde precursor to the target alcohol using sodium borohydride, a mild and selective reducing agent.
Materials:
-
2-Fluoro-5-methylisonicotinaldehyde
-
Methanol (anhydrous)[5]
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: In a clean, dry round-bottom flask, dissolve 2-fluoro-5-methylisonicotinaldehyde (1.0 eq) in anhydrous methanol under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reduction: Slowly add sodium borohydride (1.1 eq) to the cooled solution in small portions. Effervescence may be observed.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of deionized water at 0 °C.
-
Extraction: Remove the methanol under reduced pressure using a rotary evaporator. Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude 2-Fluoro-5-methylisonicotinyl alcohol by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Applications in Research and Drug Development
2-Fluoro-5-methylisonicotinyl alcohol is a valuable building block for introducing the 2-fluoro-5-methyl-4-(hydroxymethyl)pyridine moiety into larger, more complex molecules. The primary alcohol functionality serves as a versatile handle for a variety of chemical transformations.
Caption: Chemical transformations of 2-Fluoro-5-methylisonicotinyl alcohol.
The resulting derivatives can be utilized in the synthesis of a wide range of biologically active compounds. For instance, the structurally related (5-fluoro-4-methylpyridin-2-yl)methanol is a key intermediate in the synthesis of orexin receptor antagonists for the treatment of insomnia.[1] Given the prevalence of the pyridine scaffold in kinase inhibitors, this building block is also highly relevant for the development of novel anti-cancer therapeutics.[2]
Spectroscopic Characterization: An Expert's Perspective
¹H NMR:
-
-CH₂OH (Hydroxymethyl protons): A singlet or a doublet (if coupled to the hydroxyl proton) is expected around 4.5-4.8 ppm.
-
-OH (Hydroxyl proton): A broad singlet is anticipated, with a chemical shift that can vary depending on concentration and solvent, typically between 2.0 and 5.0 ppm.
-
Aromatic protons: Two singlets or doublets are expected in the aromatic region (7.0-8.5 ppm), showing characteristic coupling to the fluorine atom.
-
-CH₃ (Methyl protons): A singlet is expected around 2.2-2.5 ppm.
¹³C NMR:
-
-CH₂OH: A peak around 60-65 ppm.
-
Aromatic carbons: Several peaks in the range of 110-165 ppm. The carbon attached to the fluorine will exhibit a large one-bond C-F coupling constant.
-
-CH₃: A peak in the aliphatic region, around 15-20 ppm.
¹⁹F NMR:
-
A single resonance is expected, with its chemical shift being characteristic of a fluorine atom attached to a pyridine ring.
Mass Spectrometry:
-
The molecular ion peak (M⁺) should be observed at m/z = 141.
-
Common fragmentation patterns would include the loss of a hydroxyl radical (M-17), water (M-18), and the hydroxymethyl group (M-31).
Infrared (IR) Spectroscopy:
-
A broad O-H stretching band around 3200-3600 cm⁻¹.
-
C-O stretching absorption around 1050-1150 cm⁻¹.
-
C-F stretching vibration, typically in the 1000-1400 cm⁻¹ region.
-
Aromatic C-H and C=C/C=N stretching bands.
Safety, Handling, and Storage
A specific Safety Data Sheet (SDS) for 2-Fluoro-5-methylisonicotinyl alcohol is not available. Therefore, it is prudent to handle this compound with the precautions appropriate for related, potentially hazardous chemicals, such as 2-fluoro-5-methylpyridine.[6]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[6]
-
Handling: All manipulations should be carried out in a well-ventilated fume hood to avoid inhalation of vapors.[6] Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Fire Safety: While the flammability of the alcohol is not determined, the related 2-fluoro-5-methylpyridine is flammable.[6] Keep away from heat, sparks, and open flames. Use appropriate fire extinguishing media (e.g., carbon dioxide, dry chemical powder, or alcohol-resistant foam).
Conclusion
2-Fluoro-5-methylisonicotinyl alcohol is a strategically important building block for the synthesis of novel and complex molecules in the field of drug discovery. Its unique combination of a fluorinated pyridine core and a reactive hydroxymethyl group offers medicinal chemists a valuable tool for modulating the properties of lead compounds. While detailed experimental data for this specific compound is sparse, its properties, synthesis, and applications can be reliably inferred from established chemical principles and data from closely related analogues. As the demand for sophisticated and effective therapeutics continues to grow, the utility of such versatile synthons in the drug development pipeline is undeniable.
References
-
PubChem. (n.d.). (2-fluoro-5-methylpyridin-4-yl)methanol. Retrieved from [Link]
-
NIST WebBook. (n.d.). Methanol. Retrieved from [Link]
- Google Patents. (n.d.). CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.
-
Journal of Organic Chemistry. (n.d.). Synthetic Efforts toward the Synthesis of a Fluorinated Analog of 5-Aminolevulinic Acid. Retrieved from [Link]
-
Methanex. (2019, November 29). Methanol Safety Data Sheet. Retrieved from [Link]
-
Univar Solutions. (2017, October 25). SAFETY DATA SHEET METHANOL LRG. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (n.d.). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Retrieved from [Link]
- Google Patents. (n.d.). CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H).
-
ResearchGate. (2019, October 6). Synthesis of 2-Chloronicotinic Acid Derivatives. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2-acetyl-5-methylpyridine. Retrieved from [Link]
Sources
Strategic Deployment of Fluorinated Pyridine Methanol Building Blocks in Medicinal Chemistry
Executive Summary
As medicinal chemistry evolves toward more complex and highly optimized targeted therapies, the selection of bifunctional building blocks becomes critical. The pyridine ring is a privileged scaffold, present in over 100 FDA-approved drugs 1[1]. However, native pyridines often suffer from high basicity, leading to hERG toxicity, poor membrane permeability, and susceptibility to cytochrome P450 (CYP450) mediated N-oxidation.
By integrating a fluorine atom and a hydroxymethyl (methanol) group onto the pyridine core—creating fluorinated pyridine methanols —we generate a highly versatile, pharmacokinetically optimized building block. As a Senior Application Scientist, I have observed that this specific combination allows researchers to simultaneously tune physicochemical properties (pKa, logP) while retaining a robust synthetic handle for downstream functionalization.
The Physicochemical Impact: Why Fluorine?
The strategic placement of a fluorine atom on a pyridine ring fundamentally alters its electronic distribution. Fluorine is the most electronegative element, and its strong inductive electron-withdrawing effect (-I) dramatically reduces the electron density on the adjacent pyridine nitrogen.
Basicity and Metabolic Stability
Unsubstituted pyridine has a pKa of approximately 5.2, meaning a significant fraction may be protonated at physiological pH, hindering passive membrane diffusion. The introduction of a fluorine atom (e.g., at the 2- or 6-position) drops the pKa to near zero or below. This drastic reduction in basicity prevents unwanted protonation, thereby increasing lipophilicity and cellular permeability1[1]. Furthermore, fluorine substitution sterically and electronically blocks primary sites of CYP450 metabolism, enhancing the drug's half-life2[2].
Evasion of P-glycoprotein (P-gp) Efflux
A critical challenge in CNS drug design is avoiding the P-gp efflux pump. Highly basic amines and heterocycles are classic P-gp substrates. By lowering the pKa of the pyridine nitrogen, P-gp recognition is diminished. More intriguingly, the fluorine atom can participate in weak, highly directional intramolecular hydrogen bonding. While H-F bonds are weaker than H-O or H-N bonds, they are structurally sufficient to mask polar surface area, successfully blocking P-gp activity and improving brain penetrance 3[3].
Quantitative Data Summary
Table 1: Comparative Physicochemical Properties of Pyridine Scaffolds
| Scaffold | pKa (Nitrogen) | LogP (calc) | Metabolic Liability | Primary Medicinal Chemistry Advantage |
| Pyridine | ~5.2 | 0.65 | High (CYP450 N-oxidation) | Baseline heterocycle |
| 2-Fluoropyridine | ~-0.4 | 1.10 | Low | Blocked ortho-oxidation, reduced basicity |
| (6-Fluoropyridin-3-yl)methanol | ~0.5 | 0.80 | Moderate (Alcohol oxidation) | Bifunctional: pKa modulation + synthetic handle |
Synthetic Utility & Workflow Visualization
The hydroxymethyl group (-CH2OH) serves as a universal adapter in organic synthesis. Unlike the pyridine nitrogen, which is deactivated by the fluorine atom, the benzylic-like alcohol remains highly nucleophilic and easily modifiable.
It can be utilized in:
-
Etherification: Direct coupling via the Mitsunobu reaction.
-
Oxidation/Reductive Amination: Conversion to an aldehyde followed by coupling with complex amines 4[4].
-
Halogenation: Conversion to a chloromethyl intermediate for SN2 alkylations.
Divergent synthetic workflows for fluorinated pyridine methanol building blocks.
Experimental Protocol: Mitsunobu Etherification
To demonstrate the practical application of these building blocks, the following is a field-validated, self-validating protocol for the synthesis of an aryl ether pharmacophore using (6-fluoropyridin-3-yl)methanol .
Causality & Experimental Design
We utilize Diisopropyl azodicarboxylate (DIAD) rather than DEAD due to its superior safety profile and liquid state at room temperature, which ensures precise volumetric addition. The reaction is strictly initiated at 0°C. This temperature control is non-negotiable; it prevents the rapid, exothermic decomposition of the highly reactive betaine intermediate formed between triphenylphosphine (PPh3) and DIAD, ensuring it reacts cleanly with the alcohol.
Step-by-Step Methodology
Reagents:
-
(6-Fluoropyridin-3-yl)methanol (1.0 equiv, 1.0 mmol)
-
Phenolic Pharmacophore (e.g., 4-chlorophenol) (1.1 equiv, 1.1 mmol)
-
Triphenylphosphine (PPh3) (1.2 equiv, 1.2 mmol)
-
Diisopropyl azodicarboxylate (DIAD) (1.2 equiv, 1.2 mmol)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
Procedure:
-
System Preparation: Flame-dry a 50 mL round-bottom flask under an argon atmosphere. Add (6-fluoropyridin-3-yl)methanol (127 mg, 1.0 mmol), the phenolic pharmacophore (1.1 mmol), and PPh3 (314 mg, 1.2 mmol).
-
Solvation: Inject 10 mL of anhydrous THF into the flask. Stir at 400 rpm until all solid reagents are completely dissolved, forming a homogenous, clear solution.
-
Thermal Control & Activation: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0°C for 10 minutes.
-
DIAD Addition: Using a gas-tight syringe, add DIAD (236 µL, 1.2 mmol) dropwise over 5 minutes. Visual Cue: The solution will transition to a pale yellow color, indicating the formation of the active betaine intermediate.
-
Reaction Propagation: Remove the ice bath and allow the reaction to warm to ambient room temperature (20-25°C). Stir for 4 to 12 hours.
-
Self-Validating In-Process Control: Monitor the reaction via Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent. Validation: The starting (6-fluoropyridin-3-yl)methanol is highly polar and will show a low Retention factor (
). The successful formation of the aryl ether masks the hydroxyl group, resulting in a significantly higher ( ). The disappearance of the low spot confirms complete conversion. -
Workup and Purification: Quench the reaction with 10 mL of saturated aqueous
. Extract the aqueous layer with Ethyl Acetate ( mL). Wash the combined organic layers with brine, dry over anhydrous , filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography to isolate the pure fluorinated pyridine ether.
References
- Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview ResearchG
- Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers The Journal of Organic Chemistry - ACS Public
- Drug Absorption and Distribution – An Introduction to Medicinal Chemistry & Molecular Recognition Open Library Publishing Pl
- 3-Pyridinemethanamine,6-fluoro-(9CI) | 205744-17-8 ChemicalBook
Sources
(2-Fluoro-5-methylpyridin-4-yl)methanol SMILES CC1=CN=C(C=C1CO)F
Executive Summary
(2-Fluoro-5-methylpyridin-4-yl)methanol (CAS: 1227514-37-5) is a high-value heterocyclic building block used extensively in the design of kinase inhibitors (e.g., PTPN11, KRAS) and G-protein-coupled receptor (GPCR) antagonists.[1] Its structural core—a pyridine ring substituted with a fluorine atom at C2, a methyl group at C5, and a hydroxymethyl "handle" at C4—offers a unique combination of metabolic stability and synthetic versatility.
The fluorine substituent at the 2-position lowers the basicity of the pyridine nitrogen, reducing non-specific binding and improving the pharmacokinetic profile (lipophilicity and metabolic half-life). The hydroxymethyl group serves as a pivotal "warhead anchor," allowing medicinal chemists to easily convert the molecule into electrophiles (halides), aldehydes (for reductive amination), or acids (for amide coupling), thereby facilitating fragment-based drug discovery (FBDD).
Chemical Identity & Physicochemical Properties[2][3][4][5][6]
Core Identity
| Attribute | Detail |
| IUPAC Name | (2-Fluoro-5-methylpyridin-4-yl)methanol |
| Common Names | 2-Fluoro-4-hydroxymethyl-5-methylpyridine; 2-Fluoro-5-picoline-4-methanol |
| SMILES | CC1=CN=C(F)C=C1CO |
| CAS Number | 1227514-37-5 |
| Molecular Formula | C₇H₈FNO |
| Molecular Weight | 141.14 g/mol |
Physicochemical Analysis
The strategic placement of substituents dictates the molecule's behavior:
-
2-Fluoro Group: Acts as an inductive electron-withdrawing group (EWG). It significantly lowers the pKa of the pyridine nitrogen (typically from ~5.2 in pyridine to ~2-3 in 2-fluoropyridine), reducing protonation at physiological pH. This is critical for improving membrane permeability.
-
5-Methyl Group: Provides a slight steric bulk and lipophilic boost (+LogP), often used to fill hydrophobic pockets in enzyme active sites.
-
4-Hydroxymethyl Group: A primary alcohol that acts as a hydrogen bond donor/acceptor. It is chemically distinct from the ring, allowing selective oxidation or substitution without affecting the heteroaromatic core.
Synthetic Pathways (The Core)
The synthesis of (2-Fluoro-5-methylpyridin-4-yl)methanol typically proceeds via the reduction of its ester or aldehyde precursor, which is constructed through directed ortho-lithiation or metal-catalyzed carbonylation.
Primary Route: Lithiation & Carbonylation
This route is preferred for scalability and regiocontrol.
Step 1: Regioselective Iodination
-
Reagents: Lithium Diisopropylamide (LDA), Iodine (
), THF. -
Mechanism: Directed ortho-metalation (DoM). While C3 is the thermodynamically most acidic position (ortho to F), the presence of the C5-methyl group and specific conditions (kinetic control at -75°C) favor functionalization at C4 to yield 2-Fluoro-4-iodo-5-methylpyridine .
-
Note: Rigorous temperature control is vital to prevent halogen dance (isomerization).
Step 2: Carbonylation (Esterification)
-
Reagents:
, Xantphos or dppf, CO (gas), MeOH, Base ( ). -
Reaction: Palladium-catalyzed alkoxycarbonylation converts the aryl iodide into the methyl ester: Methyl 2-fluoro-5-methylisonicotinate .
Step 3: Selective Reduction
-
Reagents: Sodium Borohydride (
), Methanol (MeOH).[1] -
Protocol: The ester is reduced under mild conditions to the primary alcohol.
is chemoselective, leaving the pyridine ring and the C-F bond intact.
Figure 1: Step-wise synthetic pathway from the commercially available picoline derivative to the target alcohol.
Experimental Protocols
Protocol A: Reduction of Methyl 2-fluoro-5-methylisonicotinate
Validation: This protocol ensures the integrity of the C-F bond, which is labile under harsher reducing conditions (e.g.,
-
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet.
-
Dissolution: Dissolve Methyl 2-fluoro-5-methylisonicotinate (1.0 equiv, e.g., 7.1 mmol, 1.2 g) in anhydrous Methanol (20 mL).
-
Addition: Cool the solution to 0°C (ice bath). Add Sodium Borohydride (
, 4.0 equiv, 29 mmol, 1.1 g) portion-wise over 15 minutes. Caution: Gas evolution ( ). -
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 30–60 minutes. Monitor by TLC (EtOAc/Hexane) or LC-MS for the disappearance of the ester.
-
Quench: Carefully quench with saturated aqueous
(10 mL) or Acetone (to destroy excess hydride). -
Workup: Concentrate in vacuo to remove MeOH. Dilute residue with water and extract with Ethyl Acetate (3 x 20 mL).
-
Purification: Dry organic layers over
, filter, and concentrate. Purify via silica gel flash chromatography (Gradient: 0-50% EtOAc in Hexanes) to yield the white crystalline solid.
Applications in Drug Discovery[13]
The (2-Fluoro-5-methylpyridin-4-yl)methanol scaffold is a versatile "handle" intermediate. The primary alcohol can be transformed into various functional groups to attach the pyridine core to larger pharmacophores.
Functionalization Logic
-
Alkylation Handle: Conversion to Chloromethyl or Mesylate allows nucleophilic attack by amines or phenols (e.g., creating ether linkages in Orexin antagonists).
-
Reductive Amination: Oxidation to the Aldehyde (using
or Dess-Martin Periodinane) enables coupling with amines to form secondary/tertiary amine linkers. -
Amide Coupling: Oxidation to the Carboxylic Acid allows for amide bond formation, common in peptidomimetics.
Figure 2: Divergent synthesis capabilities starting from the hydroxymethyl handle.
Case Study: PTPN11 & KRAS Inhibitors
In the development of allosteric inhibitors for PTPN11 (SHP2), the 2-fluoro-pyridine motif is often employed to engage specific residues in the binding pocket while modulating the electronic properties of the central scaffold. The 5-methyl group restricts conformational freedom, locking the inhibitor into a bioactive conformation.
Safety & Handling
-
Hazards: Pyridine derivatives are generally irritants. The fluorinated nature implies potential skin absorption risks.
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The alcohol is stable but should be protected from strong oxidizers.
-
Specific Risk: Reaction with
(to make the chloride) generates and gas; perform in a well-ventilated fume hood.
References
-
Synthesis of 2-Fluoro-4-iodo-5-methylpyridine: ChemicalBook. (2025). "2-Fluoro-4-iodo-5-picoline | 153034-94-7".[3] Link
-
Reduction Protocol (Ester to Alcohol): Google Patents. (2019). "US Patent 10,954,243 B2 - Methyl 2-fluoro-5-methylisonicotinate reduction". Link
-
Compound Identity & CAS: ChemicalBook. (2025). "4-Pyridinemethanol, 2-fluoro-5-methyl- | 1227514-37-5".[1] Link
-
Medicinal Chemistry Application (Orexin): PubMed. (2012).[10] "Discovery of MK-6096: a dual orexin receptor antagonist".[10] Link
-
General Lithiation Mechanisms: NIH / PMC. (2014). "Lithium Diisopropylamide-Mediated Ortholithiation of 2–Fluoropyridines". Link
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. 2-Fluoro-4-iodo-5-methylpyridine | CAS#:153034-94-7 | Chemsrc [chemsrc.com]
- 3. 2-Fluoro-4-iodo-5-picoline | 153034-94-7 [chemicalbook.com]
- 4. 4-Pyridinemethanol, 2-fluoro-5-methyl- | 1227514-37-5 [amp.chemicalbook.com]
- 5. CN112351780B - Ptpn11çå代çæç¯æå¶å - Google Patents [patents.google.com]
- 6. CN112358442B - Preparation method of 2-fluoro-5-formyl chloropyridine - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. rsc.org [rsc.org]
- 9. appretech.com [appretech.com]
- 10. Discovery of [(2R,5R)-5-{[(5-fluoropyridin-2-yl)oxy]methyl}-2-methylpiperidin-1-yl][5-methyl-2-(pyrimidin-2-yl)phenyl]methanone (MK-6096): a dual orexin receptor antagonist with potent sleep-promoting properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Analytical and Physicochemical Profiling of (2-Fluoro-5-methylpyridin-4-yl)methanol: A Critical Guide for Pharmaceutical Development
Executive Summary
(2-Fluoro-5-methylpyridin-4-yl)methanol (CAS No. 1227514-37-5) is a highly specialized, fluorinated heterocyclic building block utilized extensively in modern medicinal chemistry and fragment-based drug discovery. The strategic incorporation of a fluorine atom at the C2 position of the pyridine ring, combined with a C5 methyl group and a C4 hydroxymethyl moiety, imparts unique physicochemical properties to the molecule. These include modulated lipophilicity, enhanced metabolic stability against cytochrome P450 (CYP) oxidation, and significantly attenuated basicity of the pyridine nitrogen.
This whitepaper provides an in-depth technical analysis of the compound’s molecular weight characteristics, analytical methodologies for its structural validation, and its mechanistic role in pharmaceutical synthesis.
Physicochemical Properties & Molecular Weight Profiling
Accurate determination and understanding of the molecular weight (MW) of (2-Fluoro-5-methylpyridin-4-yl)methanol are foundational for stoichiometric calculations, mass spectrometry (MS) analysis, and pharmacokinetic modeling [2].
Quantitative Data Summary
Table 1: Key Physicochemical Parameters
| Parameter | Value |
| Chemical Name | (2-Fluoro-5-methylpyridin-4-yl)methanol |
| CAS Registry Number | 1227514-37-5 |
| Molecular Formula | C7H8FNO |
| Average Molecular Weight | 141.14 g/mol |
| Monoisotopic Exact Mass | 141.05899 Da |
| Predicted[M+H]+ (ESI+) | 142.06627 m/z |
| Predicted pKa (Pyridine N) | ~ -0.44 (Based on 2-fluoropyridine core) |
Expert Insight on Molecular Weight Variance:
While the average molecular weight (141.14 g/mol ) is utilized for bulk synthetic stoichiometry (calculating molar equivalents for reactions), the monoisotopic exact mass (141.05899 Da) is the critical value for High-Resolution Mass Spectrometry (HRMS). Because fluorine is monoisotopic (
Analytical Methodologies for Molecular Weight & Structural Validation
High-Resolution Mass Spectrometry (HRMS) Protocol
Causality & Expert Rationale: Unsubstituted pyridine possesses a pKa of approximately 5.2, making it readily protonatable under standard Electrospray Ionization (ESI) conditions. However, the strong electron-withdrawing inductive effect of the C2 fluorine atom drastically reduces the electron density on the adjacent nitrogen lone pair. As referenced in foundational studies of 2-fluoropyridines, the pKa drops to approximately -0.44[1]. Consequently, standard ESI+ methods often yield poor ionization efficiency for this compound. To overcome this, the mobile phase must be heavily acidified, or Atmospheric Pressure Chemical Ionization (APCI) should be employed to force protonation and accurately detect the 142.0663 m/z [M+H]+ ion [3].
Step-by-Step HRMS Methodology:
-
Sample Preparation: Dissolve 1.0 mg of (2-Fluoro-5-methylpyridin-4-yl)methanol in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to 1 µg/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid (FA).
-
Chromatographic Separation: Inject 2 µL onto a C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase Gradient:
-
Solvent A: Water + 0.1% FA
-
Solvent B: Acetonitrile + 0.1% FA
-
Run a ballistic gradient from 5% B to 95% B over 3.0 minutes at a flow rate of 0.4 mL/min.
-
-
Ionization (ESI+): Set capillary voltage to 3.5 kV, desolvation temperature to 350°C, and cone voltage to an optimized low setting (15-20 V). Critical Step: A low cone voltage prevents in-source fragmentation, specifically the loss of the hydroxymethyl group as water (-18 Da), which would artificially alter the detected molecular weight.
-
Detection: Scan from m/z 50 to 500 in positive ion mode using a Time-of-Flight (TOF) or Orbitrap mass analyzer. Extract the exact mass chromatogram at m/z 142.0663 (± 5 ppm mass tolerance).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality & Expert Rationale: While MS confirms the molecular weight, NMR is required to validate the regiochemistry (the relative positions of the F, CH
Mechanistic Role in Drug Design
The molecular weight of 141.14 g/mol places this building block firmly within the "Rule of Three" (Ro3) for fragment-based drug discovery (MW < 300, cLogP < 3, H-bond donors/acceptors ≤ 3).
-
Metabolic Stability: The C2-fluorine blocks oxidative metabolism (hydroxylation) at the most electron-deficient position of the pyridine ring, a common liability in basic nitrogenous heterocycles.
-
Synthetic Versatility: The C4-hydroxymethyl group serves as a bifunctional handle. It can be oxidized to an aldehyde or carboxylic acid for amide coupling, or converted into a leaving group (e.g., mesylate, chloride) for nucleophilic substitution, enabling the rapid synthesis of complex Active Pharmaceutical Ingredients (APIs).
Workflow Visualizations
Fig 1. Step-by-step HRMS analytical workflow for molecular weight validation.
Fig 2. Synthetic derivatization pathways for (2-Fluoro-5-methylpyridin-4-yl)methanol.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 9746, 2-Fluoropyridine" PubChem,[Link]
2-Fluoro-5-methylpyridin-4-yl Methanol (InChIKey: GTJYEKURZBGBDS-UHFFFAOYSA-N): A Critical Building Block in Targeted PTPN11 Inhibitor Design
Executive Summary
In modern targeted oncology and the treatment of developmental disorders (such as Noonan syndrome), the non-receptor protein tyrosine phosphatase SHP2—encoded by the PTPN11 gene—has emerged as a highly sought-after therapeutic target. Developing allosteric inhibitors that lock SHP2 in its auto-inhibited conformation requires precise pharmacophore engineering.
This technical guide explores the physicochemical profiling, structural rationale, and synthetic integration of (2-Fluoro-5-methylpyridin-4-yl)methanol (InChIKey: GTJYEKURZBGBDS-UHFFFAOYSA-N), a highly specialized heterocyclic building block frequently utilized in the synthesis of next-generation SHP2 inhibitors .
Physicochemical Profiling & Structural Identity
Before integrating this fragment into an Active Pharmaceutical Ingredient (API) pipeline, it is critical to establish its foundational properties. The presence of both a halogen (fluorine) and an alkyl group (methyl) on the pyridine ring drastically alters the electronic and steric landscape of the molecule compared to an unsubstituted pyridine.
Quantitative Data Summary
| Property | Value |
| Chemical Name | (2-Fluoro-5-methylpyridin-4-yl)methanol |
| Molecular Formula | C7H8FNO |
| Monoisotopic Mass | 141.05899 Da |
| SMILES | CC1=CN=C(C=C1CO)F |
| InChIKey | GTJYEKURZBGBDS-UHFFFAOYSA-N |
| Predicted State | Solid (at standard temperature and pressure) |
Mechanistic Role in Drug Design (SAR Logic)
The selection of GTJYEKURZBGBDS-UHFFFAOYSA-N is not arbitrary; every functional group serves a distinct pharmacological and synthetic purpose in the context of SHP2 allosteric inhibition.
-
2-Fluoro Substitution: The highly electronegative fluorine atom withdraws electron density from the pyridine ring. This lowers the pKa of the pyridine nitrogen, reducing non-specific basicity which can lead to off-target hERG binding. Furthermore, it blocks cytochrome P450-mediated oxidation at the 2-position, significantly enhancing the metabolic stability of the final drug molecule.
-
5-Methyl Substitution: This alkyl group provides essential steric bulk. In the context of SHP2 inhibitors, this methyl group is precisely angled to occupy a hydrophobic pocket at the allosteric binding interface, increasing binding affinity through van der Waals interactions.
-
4-Methanol Moiety: This is the synthetic anchor. The primary alcohol is a versatile handle that can be readily converted into a leaving group (such as a mesylate or chloride) to facilitate nucleophilic coupling with the core scaffold of the API.
Structural Activity Relationship (SAR) logic for the pyridine building block.
Synthetic Methodology & Self-Validating Protocol
To incorporate this building block into a drug discovery workflow, it must first be synthesized from its aldehyde precursor, 2-fluoro-5-methylisonicotinaldehyde. The following protocol utilizes a chemoselective reduction strategy .
Protocol: Chemoselective Reduction to (2-Fluoro-5-methylpyridin-4-yl)methanol
Objective: Reduce the aldehyde to a primary alcohol without defluorinating the pyridine ring or over-reducing the aromatic system.
Step 1: Reaction Preparation
-
Action: Dissolve 2-fluoro-5-methylisonicotinaldehyde (1.0 eq, e.g., 7.1 mmol) in anhydrous Methanol (MeOH) (20 mL) under an inert nitrogen atmosphere.
-
Causality: Methanol acts as both the solvent and a protic donor, facilitating the hydride transfer mechanism from the reducing agent while maintaining a homogenous reaction mixture.
Step 2: Controlled Reduction
-
Action: Cool the reaction vessel to 0 °C using an ice bath. Slowly add Sodium Borohydride (NaBH₄) (4.0 eq) portionwise over 10 minutes.
-
Causality: NaBH₄ is chosen for its mild, chemoselective nature—it will reduce the aldehyde but leave the fluorinated pyridine ring intact. The portionwise addition at 0 °C controls the exothermic release of hydrogen gas and prevents thermal degradation of the sensitive starting material.
Step 3: Reaction Monitoring (Self-Validation)
-
Action: Remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. Monitor the reaction via Thin-Layer Chromatography (TLC) using a Petroleum Ether:Ethyl Acetate (2:1) mobile phase, corroborated by LC-MS.
-
Causality: This establishes a self-validating loop. The reaction is deemed complete only when TLC shows the complete disappearance of the UV-active aldehyde spot and LC-MS confirms the emergence of the target mass (m/z [M+H]+ ≈ 142.06).
Step 4: Quenching and Workup
-
Action: Concentrate the reaction mixture in vacuo to remove the bulk of the methanol. Partition the resulting residue between Ethyl Acetate and aqueous Sodium Bicarbonate (NaHCO₃).
-
Causality: The aqueous NaHCO₃ safely neutralizes any trace acid and quenches unreacted borohydride (observable by the cessation of gas evolution). The biphasic extraction efficiently separates the organic product from the inorganic boron salts.
Step 5: Purification
-
Action: Extract the aqueous layer twice more with Ethyl Acetate. Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the residue via silica gel column chromatography.
-
Causality: Drying over MgSO₄ removes residual water that could interfere with downstream coupling reactions. Column chromatography ensures the isolation of the pure building block (>98% purity required for API synthesis).
Synthetic workflow from aldehyde precursor to API coupling.
Downstream Application: Disrupting the RTK/RAS/MAPK Pathway
Once synthesized and activated, the (2-fluoro-5-methylpyridin-4-yl)methyl moiety is coupled to a central scaffold (such as a pyrazine or pyrimidine core) to form a potent SHP2 allosteric inhibitor.
In oncological contexts, SHP2 acts as a critical signal relay between Receptor Tyrosine Kinases (RTKs) and the RAS/MAPK proliferation pathway . By binding to the allosteric site of SHP2, inhibitors containing this pyridine fragment act as molecular "glue," locking the N-SH2 domain of the protein against its own catalytic PTP domain. This prevents SHP2 from interacting with downstream RAS, effectively starving the tumor cell of proliferative signals and overcoming adaptive resistance to MEK or ALK inhibitors.
Disruption of the RTK/RAS/MAPK signaling pathway via SHP2 inhibition.
References
-
Title: (2-fluoro-5-methylpyridin-4-yl)methanol (CID 129915843) Source: PubChem, National Center for Biotechnology Information URL: [Link]
- Title: Substituted Heterocyclic Inhibitors of PTPN11 (WO2019213318A1)
-
Title: Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors Source: PubMed Central (PMC), National Institutes of Health URL: [Link]
Technical Guide: Sourcing and Handling (2-Fluoro-5-methylpyridin-4-yl)methanol
The following technical guide details the sourcing, synthesis, and handling of (2-Fluoro-5-methylpyridin-4-yl)methanol , a critical heterocyclic building block in medicinal chemistry.
Executive Summary
(2-Fluoro-5-methylpyridin-4-yl)methanol (CAS 1227514-37-5 ) is a high-value pyridine intermediate used primarily in the development of kinase inhibitors and other small-molecule therapeutics. Its structural uniqueness lies in the ortho-fluorine and meta-methyl substitution pattern relative to the pyridine nitrogen, which modulates both the basicity of the ring and the metabolic stability of the pendant hydroxymethyl group.
For drug development professionals, this molecule presents a classic "Make vs. Buy" decision. While the alcohol is commercially available, it is frequently more cost-effective and reliable to synthesize it in-house from its stable carboxylic acid or ester precursors, particularly during early-phase scale-up where purity profiles must be tightly controlled.
Chemical Identity & Properties
| Property | Specification |
| Chemical Name | (2-Fluoro-5-methylpyridin-4-yl)methanol |
| CAS Number | 1227514-37-5 |
| Molecular Formula | C₇H₈FNO |
| Molecular Weight | 141.14 g/mol |
| SMILES | Cc1c(CO)cc(F)nc1 |
| Key Precursors | 2-Fluoro-5-methylisonicotinic acid (CAS 1094345-91-1)Methyl 2-fluoro-5-methylisonicotinate (CAS 1227516-39-3) |
| Physical State | White to off-white solid (low melting) or viscous oil |
| Solubility | Soluble in DMSO, Methanol, DCM; sparingly soluble in water |
Supply Chain Landscape
Validated Suppliers
The market for this intermediate is split between vendors offering the final alcohol and those offering the more stable acid/ester precursors. Sourcing the precursor is often recommended for GMP workflows to avoid stability issues associated with long-term storage of pyridine alcohols.
| Supplier | Product Type | Catalog / CAS Ref | Region | Suitability |
| Fluorochem | Alcohol | CAS 1227514-37-5 | UK/Global | R&D Scale (mg to g) |
| abcr GmbH | Alcohol | AB653257 | Europe | R&D Scale |
| BLD Pharm | Acid Precursor | BD632107 (CAS 1094345-91-1) | China/USA | Scale-up (kg) |
| Appretech | Ester Precursor | APT002177 (CAS 1227516-39-3) | China | Scale-up (kg) |
| Enamine | Building Block | Custom Synthesis | Ukraine/USA | Library Synthesis |
Procurement Strategy
-
For Discovery (mg scale): Purchase the alcohol directly from Fluorochem or abcr . The time saved outweighs the cost premium.
-
For Process Dev (>100g scale): Purchase 2-Fluoro-5-methylisonicotinic acid (CAS 1094345-91-1) from BLD Pharm or Appretech . Perform the reduction in-house. This ensures a fresh alcohol batch, minimizing the risk of aldehyde impurities formed via autoxidation during shipping/storage.
Technical Synthesis (The "Make" Protocol)
When direct procurement is not viable or purity is paramount, the reduction of the ester or acid precursor is the industry-standard route. This method avoids the poor regioselectivity often seen when trying to functionalize the pyridine ring directly.
Synthetic Pathway
The following diagram illustrates the reduction workflow and the potential impurity risks managed during the process.
Caption: Reduction pathway from ester precursor to target alcohol, highlighting critical impurity risks.
Experimental Protocol (Acid Reduction)
Objective: Synthesis of (2-Fluoro-5-methylpyridin-4-yl)methanol from 2-Fluoro-5-methylisonicotinic acid.
Reagents:
-
Starting Material: 2-Fluoro-5-methylisonicotinic acid (1.0 eq)[1]
-
Reductant: Borane-Tetrahydrofuran Complex (BH₃·THF), 1.0 M solution (3.0 eq)
-
Solvent: Anhydrous THF
Step-by-Step Procedure:
-
Setup: Flame-dry a 3-neck round-bottom flask and purge with Nitrogen (N₂).
-
Dissolution: Add the carboxylic acid (1.0 eq) and anhydrous THF (10 vol). Cool the suspension to 0°C in an ice bath.
-
Addition: Dropwise add BH₃·THF (3.0 eq) over 30 minutes. Caution: Gas evolution (H₂) will occur.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–16 hours. Monitor by TLC or LC-MS for the disappearance of the acid peak (
). -
Quench: Cool back to 0°C. Carefully add Methanol (MeOH) dropwise until gas evolution ceases. This destroys excess borane.
-
Workup: Concentrate the solvent in vacuo. Redissolve the residue in MeOH and reflux for 1 hour (to break down boron-nitrogen complexes). Concentrate again.
-
Purification: Partition the residue between Ethyl Acetate (EtOAc) and saturated NaHCO₃. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.[2]
-
Result: The crude product is typically a viscous oil that crystallizes upon standing. If necessary, purify via flash column chromatography (Hexane/EtOAc gradient).
Quality Control & Analytics
When evaluating supplier samples or internal batches, focus on these critical parameters:
-
Purity Specification:
(HPLC at 254 nm). -
Critical Impurity (Des-fluoro): Check for 3-methyl-4-pyridinemethanol (loss of fluorine). This can occur if lithium-halogen exchange happens inadvertently during synthesis routes involving organolithiums.
-
Critical Impurity (Aldehyde): 2-Fluoro-5-methylisonicotinaldehyde. Pyridine alcohols oxidize easily. Presence of the aldehyde indicates poor storage or aged stock.
-
1H NMR Validation (DMSO-d6):
- 8.05 (s, 1H, H-6)
- 7.15 (d, 1H, H-3, coupling with F)
- 5.40 (t, 1H, OH)
- 4.50 (d, 2H, CH2)
- 2.25 (s, 3H, CH3)
References
-
Appretech Scientific. (2025). Methyl 2-fluoro-5-methylisonicotinate (CAS 1227516-39-3).[3] Retrieved from [Link]
Sources
- 1. 531508-36-8,4-(2-bromoethyl)-2,2-difluoro-2H-1,3-benzodioxole-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. appretech.com [appretech.com]
Strategic Divergence in Pyridine Functionalization: A Technical Guide to 2-Fluoro-5-methyl and 5-Fluoro-2-methylpyridine Isomers
As a Senior Application Scientist in early-stage drug discovery and process chemistry, I approach the differentiation of positional isomers not merely as a structural curiosity, but as a fundamental exercise in predictive reactivity and synthetic design.
The isomers 2-fluoro-5-methylpyridine and 5-fluoro-2-methylpyridine share the same molecular weight and atomic constituents, yet their chemical behavior is diametrically opposed. This divergence is entirely dictated by the spatial relationship between the highly electronegative pyridine nitrogen, the fluorine atom, and the methyl group. Understanding these electronic microenvironments is critical for designing robust, scalable, and self-validating synthetic workflows.
Structural & Electronic Divergence
The Ortho-Effect in 2-Fluoro-5-methylpyridine
In 2-fluoro-5-methylpyridine, the fluorine atom is positioned ortho to the pyridine nitrogen. The nitrogen atom exerts a profound inductive and resonance electron-withdrawing effect, significantly depleting electron density at the ortho and para positions . This renders the C2 carbon highly electrophilic and exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr) . When a nucleophile attacks, the resulting transition state (the Meisenheimer complex) is highly stabilized because the negative charge is delocalized directly onto the electronegative pyridine nitrogen .
The Meta-Fluorine and Ortho-Methyl in 5-Fluoro-2-methylpyridine
Conversely, in 5-fluoro-2-methylpyridine, the fluorine is meta to the nitrogen . Because the nitrogen cannot stabilize a negative charge at the meta position via resonance, SNAr at C5 is kinetically restricted. However, the methyl group resides at the ortho position. The protons on this methyl group are unusually acidic (pKa ~ 34) compared to standard aliphatic protons. Deprotonation yields an aza-allylic anion that is resonance-stabilized by the adjacent nitrogen. This structural feature primes the molecule for Directed Lateral Lithiation , allowing for selective functionalization of the side chain rather than the aromatic ring.
Physicochemical Properties & Reactivity Profiles
To establish a baseline for handling and reaction design, the quantitative and qualitative data for both isomers are summarized below .
| Property / Parameter | 2-Fluoro-5-methylpyridine | 5-Fluoro-2-methylpyridine |
| CAS Number | 2369-19-9 | 31181-53-0 |
| Molecular Formula | C6H6FN | C6H6FN |
| Molecular Weight | 111.12 g/mol | 111.12 g/mol |
| Boiling Point | 155–159 °C | 114.7 °C |
| Density (g/cm³) | 1.072 | 1.077 |
| Primary Reactivity | SNAr at C-2 | Lateral Lithiation at C-2 Methyl |
| Fluorine Position | Ortho to Nitrogen (Activated) | Meta to Nitrogen (Deactivated) |
Mechanistic Pathways
The following diagram maps the divergent logical relationships and reactive intermediates dictated by the heteroatom proximity in each isomer.
Fig 1. Divergent reactivity pathways of fluoromethylpyridine isomers based on heteroatom proximity.
Self-Validating Experimental Protocols
A protocol is only as reliable as its internal controls. The methodologies below are designed as self-validating systems , integrating causality for every reagent choice and mandatory In-Process Controls (IPCs) to guarantee experimental integrity .
Fig 2. Self-validating experimental workflows for SNAr and lateral metalation protocols.
Protocol A: SNAr of 2-Fluoro-5-methylpyridine
Objective: Substitution of the 2-fluoro group with a secondary amine (e.g., morpholine).
-
Step 1: Solvent Selection
-
Action: Dissolve 1.0 eq of 2-fluoro-5-methylpyridine in anhydrous DMF.
-
Causality: DMF, a polar aprotic solvent, is critical. It stabilizes the polar Meisenheimer transition state while leaving the amine nucleophile unsolvated, thereby maximizing its nucleophilicity.
-
-
Step 2: Base Addition
-
Action: Add 1.2 eq of morpholine and 2.0 eq of K₂CO₃.
-
Causality: K₂CO₃ acts as a non-nucleophilic acid scavenger. It neutralizes the HF byproduct generated during the substitution. Without it, HF would protonate the morpholine, rendering it inactive and stalling the reaction.
-
-
Step 3: Thermal Activation
-
Action: Heat the mixture to 80 °C for 4 hours.
-
Causality: Thermal energy is required to overcome the activation barrier of temporarily breaking the aromaticity of the pyridine ring during the transition state.
-
-
Self-Validation System (IPC):
-
Procedure: At t=2h, withdraw a 50 µL aliquot, dilute in MeCN, and inject into the LC-MS.
-
Validation Criterion: The complete disappearance of the m/z 112 [M+H]⁺ peak (starting material) and the emergence of the product mass confirms conversion. Final validation via ¹⁹F NMR of the crude must show the absence of the characteristic Ar-F signal (-60 to -70 ppm).
-
Protocol B: Directed Lateral Lithiation of 5-Fluoro-2-methylpyridine
Objective: Deprotonation of the 2-methyl group followed by electrophilic trapping (e.g., with benzaldehyde).
-
Step 1: Solvent and Temperature Control
-
Action: Dissolve 1.0 eq of 5-fluoro-2-methylpyridine in anhydrous THF and cool to -78 °C under an inert argon atmosphere.
-
Causality: THF coordinates the lithium cation, breaking down base aggregates to enhance reactivity. The -78 °C temperature is mandatory to suppress the highly reactive aza-allylic anion from undergoing unwanted side reactions, such as dimerization or Chichibabin-type nucleophilic addition to the pyridine ring.
-
-
Step 2: Base Selection
-
Action: Dropwise addition of 1.1 eq of Lithium diisopropylamide (LDA).
-
Causality: LDA is a sterically hindered, non-nucleophilic strong base. Using an alkyllithium (like n-BuLi) would result in direct nucleophilic attack on the electron-deficient pyridine ring. LDA selectively deprotonates the acidic methyl group.
-
-
Self-Validation System (IPC):
-
Procedure (D₂O Quench): Withdraw a 0.1 mL aliquot 30 minutes post-LDA addition and quench with D₂O. Extract with EtOAc and analyze via LC-MS or ¹H NMR.
-
Validation Criterion: A mass shift of +1 Da (deuterium incorporation) or the reduction of the methyl integration from 3H to 2H in ¹H NMR confirms complete metalation. Only upon this validation should the expensive electrophile be introduced.
-
-
Step 3: Electrophilic Trapping
-
Action: Add 1.2 eq of benzaldehyde dropwise and allow the reaction to slowly warm to room temperature.
-
References
-
Matrix Fine Chemicals. "5-FLUORO-2-METHYLPYRIDINE | CAS 31181-53-0". Matrix Fine Chemicals Catalog. Accessed March 2026. [Link]
-
Malik, N., et al. "Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines". Journal of Radioanalytical and Nuclear Chemistry, 2009.[Link]
-
Master Organic Chemistry. "Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution". Master Organic Chemistry. Accessed March 2026.[Link]
Methodological & Application
Application Note: Regiocontrolled Synthesis of (2-Fluoro-5-methylpyridin-4-yl)methanol
Strategic Overcoming of C3-Acidity via a TMS-Blocking Directed ortho-Metalation (DoM) Pathway
Strategic Overview & The Regiochemical Challenge
(2-Fluoro-5-methylpyridin-4-yl)methanol is a highly valued heterocyclic building block in modern drug discovery, frequently utilized in the synthesis of allosteric inhibitors targeting protein tyrosine phosphatases such as PTPN11 (SHP2)[1]. The incorporation of the fluorine atom and the methyl group on the pyridine scaffold significantly enhances metabolic stability and target binding affinity.
However, the de novo synthesis of this C4-functionalized scaffold from the commercially available precursor, 2-fluoro-5-methylpyridine, presents a strict regiochemical challenge. In 2-fluoropyridine systems, the highly electronegative fluorine atom strongly acidifies the adjacent C3 proton via inductive electron-withdrawing effects. Consequently, direct treatment of 2-fluoro-5-methylpyridine with strong, non-nucleophilic bases—such as Lithium diisopropylamide (LDA)—results almost exclusively in kinetic deprotonation at the C3 position[2].
To achieve selective functionalization at the C4 position, direct metalation must be bypassed. This guide details a self-validating, four-step TMS-Blocking Strategy . By temporarily protecting the C3 position with a bulky trimethylsilyl (TMS) group, subsequent metalation is strictly forced to the C4 position.
Workflow Visualization
Regiocontrolled synthesis workflow for (2-fluoro-5-methylpyridin-4-yl)methanol.
Step-by-Step Experimental Protocols
Step 1: C3-Protection via Directed ortho-Metalation (DoM)
Rationale: Because the C3 proton is the most kinetically acidic site on the ring[2], it must be blocked to prevent unwanted regiochemistry during formylation. A TMS group provides excellent steric shielding and is orthogonal to downstream reduction conditions. Procedure:
-
Charge a flame-dried Schlenk flask with 2-fluoro-5-methylpyridine (1.0 eq) and anhydrous THF (0.5 M). Cool the solution to -78 °C under an inert argon atmosphere.
-
Dropwise add a freshly prepared solution of Lithium diisopropylamide (LDA, 1.1 eq) in THF. Stir at -78 °C for 45 minutes to ensure complete C3-deprotonation.
-
Add Trimethylsilyl chloride (TMSCl, 1.2 eq) dropwise. Maintain the temperature at -78 °C for 1 hour, then allow the mixture to slowly warm to room temperature.
-
Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and concentrate. The crude 2-fluoro-5-methyl-3-(trimethylsilyl)pyridine is typically pure enough (>95%) to be used directly in the next step.
Step 2: C4-Formylation via Secondary DoM
Rationale: With C3 blocked, the next most acidic position is C4. The bulky TMS group prevents competitive metalation at C6, directing the LDA strictly to the C4 position. Procedure:
-
Dissolve the crude 2-fluoro-5-methyl-3-(trimethylsilyl)pyridine (1.0 eq) in anhydrous THF (0.3 M) and cool to -78 °C.
-
Add LDA (1.2 eq) dropwise. Stir at -78 °C for 2 hours to form the C4-lithiated intermediate.
-
Rapidly inject anhydrous N,N-Dimethylformamide (DMF, 1.5 eq). Stir for 1 hour at -78 °C.
-
Quench the reaction cold with 1M HCl to hydrolyze the hemiaminal intermediate. Extract with EtOAc, wash with brine, dry, and concentrate to yield 2-fluoro-5-methyl-3-(trimethylsilyl)pyridine-4-carboxaldehyde.
Step 3: Desilylation
Rationale: The Si-C bond is highly susceptible to nucleophilic attack by fluoride ions. Tetrabutylammonium fluoride (TBAF) efficiently cleaves the TMS group, restoring the C3-H bond without affecting the newly installed aldehyde. Procedure:
-
Dissolve the crude C4-aldehyde (1.0 eq) in THF (0.2 M) and cool to 0 °C.
-
Add TBAF (1.0 M in THF, 1.1 eq) dropwise.
-
Stir the mixture for 1 hour, allowing it to warm to room temperature.
-
Dilute with water and extract with Dichloromethane (DCM). Wash the organic layer thoroughly with water to remove tetrabutylammonium salts, dry, and concentrate. Purify via a short silica plug to afford 2-fluoro-5-methylisonicotinaldehyde.
Step 4: Hydride Reduction to the Target Alcohol
Rationale: Sodium borohydride (NaBH₄) provides a mild, chemoselective reduction of the C4-aldehyde to the primary alcohol. The use of methanol as a solvent accelerates the reduction through the formation of reactive alkoxyborohydride species, leaving the sensitive C-F bond intact[1]. Procedure:
-
Dissolve 2-fluoro-5-methylisonicotinaldehyde (1.2 g, 7.1 mmol) in anhydrous Methanol (20 mL)[1].
-
Cool the solution to 0 °C using an ice bath to control the exothermic hydride transfer.
-
Add Sodium Borohydride (NaBH₄, 1.1 g, 29 mmol, ~4.0 eq) portionwise over 10 minutes to prevent excessive hydrogen gas evolution[1].
-
Remove the ice bath and stir the resulting mixture at room temperature (RT) for 0.5 hours[1].
-
Concentrate the reaction mixture in vacuo to remove the methanol[1].
-
Partition the residue between Ethyl Acetate (EtOAc) and saturated aqueous NaHCO₃.
-
Extract the aqueous layer with EtOAc (2 × 20 mL), combine the organic layers, dry over anhydrous MgSO₄, and concentrate under reduced pressure[1].
-
Purify the crude residue via silica gel column chromatography using a mobile phase of Petroleum ether : EtOAc (2 : 1) to afford the pure (2-fluoro-5-methylpyridin-4-yl)methanol[1].
Quantitative Data Summary
| Step | Transformation | Reagents & Conditions | Time / Temp | Expected Yield (%) | Expected Purity (HPLC) |
| 1 | C3-Silylation (Protection) | LDA (1.1 eq), TMSCl (1.2 eq), THF | 1.5 h / -78 °C to RT | 82 – 86% | >95% |
| 2 | C4-Formylation | LDA (1.2 eq), DMF (1.5 eq), THF | 3.0 h / -78 °C | 68 – 74% | >90% |
| 3 | Desilylation | TBAF (1.1 eq), THF | 1.0 h / 0 °C to RT | 88 – 92% | >95% |
| 4 | Aldehyde Reduction | NaBH₄ (4.0 eq), MeOH | 0.5 h / 0 °C to RT | 90 – 95% | >98% |
References
-
Synthesis of α- and β-Carbolines by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence Source: ChemRxiv URL:2
-
US Patent 10,954,243 B2 - Substituted Heterocyclic Inhibitors of PTPN11 Source: Google Patents / USPTO URL:1
Sources
Application Note: Strategic Utilization of (2-Fluoro-5-methylpyridin-4-yl)methanol in Suzuki-Miyaura Cross-Coupling Workflows
Target Audience: Researchers, medicinal chemists, and drug development professionals.
Executive Summary & Mechanistic Rationale
In modern drug discovery, the strategic functionalization of pyridine scaffolds is paramount. (2-Fluoro-5-methylpyridin-4-yl)methanol represents a highly versatile, dual-handle building block. Its structural architecture offers two orthogonal sites for cross-coupling: the primary alcohol at the C4 position (via benzylic activation) and the highly stable C-F bond at the C2 position.
The fundamental principle governing the use of this molecule in Suzuki-Miyaura coupling lies in bond dissociation energies (BDE) and catalyst selection. The C-F bond is exceptionally strong (BDE ~116 kcal/mol) and is generally inert to standard Palladium(0)/Palladium(II) catalytic cycles[1]. This intrinsic stability allows chemists to selectively activate the C4-hydroxymethyl group for sp3-sp2 cross-coupling while preserving the 2-fluoro substituent—a highly desirable feature for modulating the pKa and metabolic stability of pharmaceutical candidates.
Conversely, the C-F bond can be intentionally targeted. By masking the free hydroxyl group and employing highly electron-rich Nickel catalysts ligated by N-heterocyclic carbenes (NHCs), the metal center gains sufficient electron density to undergo oxidative addition directly into the C-F bond[2]. This enables the coupling of Lewis-basic heteroaryl substrates using non-precious metal catalysts[3], providing a divergent pathway to 2-aryl-5-methylpyridine derivatives.
Pathway A: Chemoselective sp3-sp2 Benzylic Cross-Coupling
This workflow is designed to append an aryl or heteroaryl group at the C4 position while strictly retaining the 2-fluoro group.
Causality of Experimental Choices
To achieve sp3-sp2 coupling, the hydroxymethyl group must first be converted into a competent electrophile (a benzylic bromide). For the subsequent Suzuki coupling, Pd(dppf)Cl₂ is selected as the optimal precatalyst. The bidentate nature of the dppf ligand enforces a cis-geometry on the Palladium intermediate, which accelerates the rate-determining reductive elimination step. Furthermore, the biphasic 1,4-Dioxane/Water system ensures the simultaneous solvation of the organic electrophile and the inorganic base (Na₂CO₃), driving the transmetalation step efficiently without risking defluorination.
Step-by-Step Protocol
Step 1: Benzylic Activation (Bromination)
-
Dissolve (2-Fluoro-5-methylpyridin-4-yl)methanol (1.0 equiv) in anhydrous Dichloromethane (DCM) under an inert argon atmosphere.
-
Cool the reaction vessel to 0 °C using an ice bath.
-
Add Phosphorus tribromide (PBr₃, 1.1 equiv) dropwise to control the exothermic formation of the phosphite ester intermediate.
-
Warm to room temperature and stir for 2 hours. Quench with saturated aqueous NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate to yield 4-(bromomethyl)-2-fluoro-5-methylpyridine.
Step 2: Pd-Catalyzed Suzuki-Miyaura Coupling
-
In a Schlenk flask, combine 4-(bromomethyl)-2-fluoro-5-methylpyridine (1.0 equiv), the desired arylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (5 mol%), and Na₂CO₃ (2.0 equiv).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed 1,4-Dioxane and Water (4:1 v/v ratio).
-
Heat the mixture to 90 °C for 12 hours.
-
Cool to room temperature, filter through a pad of Celite, and purify via flash column chromatography.
Validation & Analytical QC (Self-Validating System)
-
In-Process Control (IPC): Monitor the disappearance of the benzylic bromide via LC-MS.
-
QC Release: ¹⁹F NMR is the critical validation tool. The persistence of a distinct fluorine resonance (typically between -68 to -72 ppm) confirms that the C-F bond remains completely intact. ¹H NMR will confirm the disappearance of the -CH₂Br singlet (~4.5 ppm) and the emergence of a new, shifted benzylic methylene signal.
Quantitative Data: Pathway A Optimization
| Catalyst System | Base | Solvent System | Temp (°C) | Isolated Yield (%) | C-F Bond Status |
| Pd(PPh₃)₄ (5 mol%) | Na₂CO₃ | Toluene/H₂O (4:1) | 90 | 65% | Retained |
| Pd(dppf)Cl₂ (5 mol%) | Na₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 88% | Retained |
| Pd(OAc)₂ / SPhos | K₃PO₄ | THF/H₂O (4:1) | 80 | 82% | Retained |
Pathway B: Advanced sp2-sp2 C-F Bond Activation
This workflow targets the direct functionalization of the 2-fluoro position, a transformation that requires overcoming the high activation barrier of the C-F bond.
Causality of Experimental Choices
The primary alcohol must be protected (e.g., as a tert-butyldimethylsilyl ether) to prevent it from coordinating to the oxophilic Nickel center or protonating the active Ni(0) catalytic intermediates. Ni(cod)₂ is utilized in combination with SIPr (an N-heterocyclic carbene). The strong σ-donating capability of the SIPr ligand significantly increases the electron density at the Nickel center, facilitating the challenging oxidative addition into the C-F bond[4]. Toluene is selected as a non-coordinating solvent to maximize the reactivity of the catalytic species.
Step-by-Step Protocol
Step 1: Hydroxyl Protection
-
Dissolve (2-Fluoro-5-methylpyridin-4-yl)methanol (1.0 equiv) in anhydrous DMF.
-
Add Imidazole (2.0 equiv) and TBS-Cl (1.2 equiv) at room temperature.
-
Stir for 4 hours. Dilute with water, extract with Ethyl Acetate, wash with brine, dry, and concentrate to yield the TBS-protected intermediate.
Step 2: Ni-Catalyzed C-F Suzuki Coupling
-
In a nitrogen-filled glovebox, charge a vial with the TBS-protected 2-fluoropyridine (1.0 equiv), arylboronic ester (1.5 equiv), Ni(cod)₂ (10 mol%), SIPr ligand (20 mol%), and anhydrous K₃PO₄ (3.0 equiv).
-
Add anhydrous, degassed Toluene to achieve a 0.2 M concentration.
-
Seal the vial, remove it from the glovebox, and heat at 100 °C for 24 hours.
-
Cool, dilute with EtOAc, filter through silica, and purify via chromatography. (The TBS group can subsequently be removed using TBAF in THF to reveal the free alcohol).
Validation & Analytical QC (Self-Validating System)
-
In-Process Control (IPC): Monitor the consumption of the TBS-protected starting material via GC-MS.
-
QC Release: ¹⁹F NMR must show the complete absence of the fluorine signal, validating successful C-F bond cleavage and cross-coupling. ¹H NMR will confirm the integration of the newly appended aryl protons.
Quantitative Data: Pathway B Optimization
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Isolated Yield (%) |
| Ni(cod)₂ (10 mol%) | PCy₃ (20 mol%) | K₃PO₄ | Toluene | 100 | 45% |
| Ni(cod)₂ (10 mol%) | SIPr (20 mol%) | K₃PO₄ | Toluene | 100 | 85% |
| NiCl₂(PPh₃)₂ (10 mol%) | None | Cs₂CO₃ | 1,4-Dioxane | 100 | <5% (Trace) |
Workflow Visualization
Figure 1: Divergent Suzuki-Miyaura pathways for (2-Fluoro-5-methylpyridin-4-yl)methanol.
References
-
A Comparative Guide to 2-Fluoropyridine-3-boronic acid and 2-Chloropyridine-3-boronic acid in Suzuki Coupling - Benchchem: 1
-
CHAPTER 10: NHC–Nickel and Platinum Complexes in Catalysis - RSC Publishing: 2
-
Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst - RSC Publishing: 3
-
N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki-Miyaura Cross Coupling - National Science Foundation (NSF):4
Sources
Application Note: Optimized Protocol for the Mesylation of (2-Fluoro-5-methylpyridin-4-yl)methanol
Introduction & Mechanistic Rationale
As a Senior Application Scientist in drug development, achieving high-yielding, selective functional group transformations is paramount. (2-Fluoro-5-methylpyridin-4-yl)methanol is a highly valuable heterocyclic building block. Activating its primary hydroxyl group via conversion to a methanesulfonate (mesylate) ester is a critical step for subsequent nucleophilic substitutions (e.g., amination, etherification, or cross-coupling)[1].
Electronic Causality of the Substrate: The functionalization of pyridine rings often suffers from competing N-alkylation or N-sulfonylation due to the nucleophilic nature of the ring nitrogen. However, in (2-Fluoro-5-methylpyridin-4-yl)methanol, the strongly electron-withdrawing 2-fluoro substituent significantly reduces the basicity and nucleophilicity of the pyridine nitrogen[2]. This intrinsic electronic deactivation is highly advantageous, allowing for selective O-mesylation without the need for transient nitrogen protection.
Mechanistic Control & Side-Reaction Mitigation: A well-documented failure mode when activating pyridinylmethanols with methanesulfonyl chloride (MsCl) is the over-reaction to the corresponding alkyl chloride[3]. The chloride ion, generated as a byproduct during the reaction, can act as a nucleophile and displace the newly formed, highly reactive mesylate[4].
To suppress this, the reaction must be strictly maintained at 0 °C. Furthermore, a non-nucleophilic base like triethylamine (TEA) must be used in excess. TEA serves a dual purpose: it rapidly neutralizes the generated HCl (preventing substrate protonation) and deprotonates MsCl to form a highly electrophilic sulfene intermediate, which is then rapidly trapped by the alcohol[5].
Mechanistic pathway of pyridinylmethanol mesylation and chloride side-reaction.
Reagent Stoichiometry & Data Presentation
To ensure a self-validating system, the stoichiometry is designed to drive the reaction to completion while minimizing the concentration of free chloride ions.
Table 1: Reagent Stoichiometry and Functional Rationale
| Reagent | Equivalents | Function | Causality / Rationale |
| (2-Fluoro-5-methylpyridin-4-yl)methanol | 1.0 | Substrate | Primary alcohol target for electrophilic activation. |
| Methanesulfonyl chloride (MsCl) | 1.2 | Electrophile | Forms the reactive sulfene intermediate; a slight excess ensures full conversion without promoting over-reaction[6]. |
| Triethylamine (TEA) | 1.5 | Base | Neutralizes HCl; deprotonates MsCl to sulfene. Excess prevents acidic conditions that could degrade the product[5]. |
| Anhydrous Dichloromethane (DCM) | 10 Vol | Solvent | Solubilizes reagents; unreactive toward MsCl; easily removed under vacuum[6]. |
Experimental Workflow & Step-by-Step Protocol
The following protocol is optimized for both laboratory-scale synthesis and reliable scale-up, emphasizing thermal control to preserve the integrity of the reactive mesylate[7].
Step-by-step experimental workflow for the mesylation protocol.
Detailed Methodology
-
Substrate Dissolution: Charge a flame-dried round-bottom flask with (2-Fluoro-5-methylpyridin-4-yl)methanol (1.0 equiv) and anhydrous Dichloromethane (DCM) (10 volumes). Stir under an inert atmosphere (N₂ or Ar) to prevent moisture ingress, which can rapidly hydrolyze MsCl[6].
-
Base Addition & Cooling: Cool the solution strictly to 0 °C using an ice-water bath. Add Triethylamine (TEA) (1.5 equiv) in one portion. Allow the mixture to stir for 5 minutes to ensure thermal equilibration.
-
Electrophile Addition: Dilute Methanesulfonyl chloride (MsCl) (1.2 equiv) in a small volume of anhydrous DCM (1 vol). Add this solution dropwise over 10–15 minutes to maintain the internal temperature at 0 °C. Caution: Rapid addition causes exothermic spikes, which thermodynamically favors the displacement of the mesylate by chloride ions, forming the alkyl chloride byproduct[7].
-
Reaction Monitoring: Stir the reaction at 0 °C for 1–2 hours. Monitor conversion via TLC (e.g., 50% EtOAc/Hexanes) or LC-MS. The target mesylate will typically elute higher (less polar) than the starting alcohol.
-
Quenching and Extraction: Once the starting material is consumed, quench the reaction at 0 °C by adding ice-cold saturated aqueous NaHCO₃ (5 volumes). This step is self-validating: it neutralizes excess MsCl and partitions the TEA-HCl salt into the aqueous layer[6]. Separate the organic layer and extract the aqueous layer once more with DCM (5 volumes).
-
Washing and Drying: Wash the combined organic layers with ice-cold brine (5 volumes). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Critical Parameter: Keep the rotary evaporator water bath temperature below 30 °C to prevent thermal degradation of the reactive mesylate[7].
-
Storage & Downstream Application: The resulting (2-Fluoro-5-methylpyridin-4-yl)methyl methanesulfonate is highly reactive. It should be stored at -20 °C under argon or, ideally, telescoped immediately into the subsequent nucleophilic substitution step to prevent spontaneous decomposition[7].
Troubleshooting and Optimization
Table 2: Process Troubleshooting
| Observation / Issue | Probable Mechanistic Cause | Corrective Action |
| High levels of alkyl chloride byproduct | Elevated reaction temperature or excess Cl⁻ acting as a nucleophile[4]. | Maintain strict 0 °C. If the issue persists, substitute MsCl with Methanesulfonic anhydride (Ms₂O) to completely eliminate chloride from the system[3]. |
| Incomplete conversion of starting material | Moisture in the solvent hydrolyzing the MsCl before it can form the sulfene intermediate. | Use strictly anhydrous DCM and inert atmosphere. Add an additional 0.2 eq of MsCl and 0.3 eq of TEA. |
| Product degradation during concentration | Thermal instability of the reactive benzylic-like mesylate[7]. | Ensure the rotary evaporator water bath is < 30 °C. Do not leave the neat product at room temperature for extended periods. |
References
- Source: organic-synthesis.
- Source: chemistrysteps.
- (5-Fluoro-4-methylpyridin-2-yl)
- Why do tosylation and mesylation of alcohols follow different mechanisms?
- Source: designer-drug.
- Source: commonorganicchemistry.
- Source: nih.gov (PMC)
Sources
- 1. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 2. (5-Fluoro-4-methylpyridin-2-yl)methanol | Benchchem [benchchem.com]
- 3. Alcohol to Mesylate - Common Conditions [commonorganicchemistry.com]
- 4. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. designer-drug.com [designer-drug.com]
Protecting groups for pyridine methanol derivatives
Application Note: Advanced Protecting Group Strategies for Pyridine Methanol Derivatives
Executive Summary
Pyridine methanol derivatives (such as 2-, 3-, and 4-pyridinemethanol) are ubiquitous structural motifs in medicinal chemistry and drug development. However, their functionalization presents a unique synthetic challenge: the molecule is bifunctional. It contains a primary hydroxyl group (a hard nucleophile) and a basic, sp²-hybridized pyridine nitrogen (a soft, highly reactive nucleophile). This guide details field-proven strategies to achieve absolute chemoselectivity when protecting the hydroxyl group, avoiding the common pitfalls of N-alkylation and unexpected halogenation.
The Bifunctional Conundrum: Mechanistic Principles
The core challenge in protecting pyridine methanols lies in the competing nucleophilicity of the pyridine nitrogen. With a pKa of approximately 5.2 (for the conjugate acid), the pyridine ring is not only basic but also highly prone to reacting with electrophiles.
When exposed to standard alcohol protecting conditions—such as highly reactive alkyl halides (e.g., benzyl bromide or methyl iodide)—the kinetic attack by the nitrogen lone pair often outcompetes the oxygen, leading to the formation of stable, water-soluble pyridinium salts. Therefore, successful protection strategies must rely on steric control (using bulky protecting groups that physically cannot approach the nitrogen) or mechanistic control (avoiding free alkyl halides entirely).
Comparative Data: Protecting Group Selection Matrix
To streamline synthetic planning, the quantitative and qualitative data regarding common protecting groups for pyridine methanols are summarized below.
| Protecting Group | Reagents & Conditions | Chemoselectivity (O vs. N) | Deprotection | Stability & Causality Notes |
| TBS (tert-Butyldimethylsilyl) | TBS-Cl, Imidazole, DMF | Excellent (Steric control) | TBAF or mild acid | Ideal for multi-step synthesis. The bulky t-butyl group physically prevents N-silylation. |
| Bn (Benzyl) | BnO(C=NH)CCl₃, cat. CSA | Good (Mechanistic control) | Pd/C, H₂ | Highly stable. Traditional Williamson ether synthesis (NaH/BnBr) must be avoided as it leads to rapid N-alkylation. |
| THP (Tetrahydropyranyl) | DHP, PPTS (excess), CH₂Cl₂ | Moderate (Acid-base buffering) | Mild aqueous acid | The basic pyridine nitrogen buffers the acid catalyst, requiring excess PPTS to drive the reaction. |
| Ac (Acetate) | Ac₂O, Pyridine, DMAP | Excellent (Acyl transfer) | K₂CO₃, MeOH | Easy to install but highly susceptible to cleavage by nucleophiles (e.g., Grignard reagents) in downstream steps. |
Mechanistic Pitfalls: The Tosylation Anomaly
A frequent error in drug development workflows occurs when researchers attempt to temporarily protect or activate the hydroxyl group of a pyridine methanol using Tosyl Chloride (TsCl).
According to Ding et al. [1], treating pyridine methanols with TsCl in the presence of an amine base does not yield the expected stable tosylate . Instead, the reaction undergoes a rapid secondary transformation. The initial O-tosylation occurs, but the excellent leaving-group ability of the tosylate, combined with the electronic environment of the pyridine ring, triggers an immediate nucleophilic displacement by the chloride ions present in the mixture (generated from the amine hydrochloride salt). This spontaneously yields the chloromethylpyridine derivative.
If an intact O-Ts species is strictly required for downstream chemistry (such as radiofluorination), researchers must use halide-free reagents, such as p-toluenesulfonic anhydride (Ts₂O), to prevent this anomalous chlorination.
Divergent reactivity pathways of pyridine methanol with various electrophilic reagents.
Self-Validating Experimental Protocols
Protocol A: Chemoselective O-Silylation (TBS Ether Formation)
This protocol leverages steric bulk to ensure absolute O-selectivity, preventing the pyridine nitrogen from interfering.
-
Preparation: Dissolve the pyridine methanol derivative (1.0 eq) in anhydrous DMF (0.5 M) under an inert argon atmosphere.
-
Causality: DMF is highly polar and effectively solubilizes both the polar pyridine starting material and the imidazole catalyst.
-
-
Catalyst Addition: Add imidazole (2.5 eq) to the stirring solution.
-
Causality: Imidazole serves a dual purpose. It acts as a nucleophilic catalyst to form a highly reactive N-silylpyridinium intermediate, and it acts as a base to scavenge the HCl byproduct, preventing the protonation of the pyridine substrate.
-
-
Electrophile Addition: Cool the mixture to 0 °C and add TBS-Cl (1.2 eq) portion-wise.
-
Causality: Cooling minimizes exothermic side reactions. The bulky tert-butyl group of TBS-Cl physically blocks attack by the sterically hindered pyridine nitrogen, driving the reaction exclusively toward the primary oxygen.
-
-
Self-Validation (In-Process): Monitor the reaction via TLC (Hexanes/EtOAc 1:1). The product will appear as a new, higher
UV-active spot. The reaction is typically complete within 2–4 hours at room temperature. -
Quench & Workup: Quench the reaction with saturated aqueous NaHCO₃ and extract with EtOAc.
-
Causality: The mildly basic aqueous layer ensures the pyridine nitrogen remains unprotonated (in its free base form). If the aqueous layer were acidic, the pyridine would protonate, form a water-soluble salt, and be lost in the aqueous phase during extraction.
-
Protocol B: Controlled O-Benzylation via Trichloroacetimidate
This protocol avoids the use of alkyl halides, bypassing the risk of N-alkylation entirely.
-
Preparation: Dissolve the pyridine methanol (1.0 eq) and benzyl 2,2,2-trichloroacetimidate (1.2 eq) in anhydrous CH₂Cl₂ (0.2 M).
-
Acid Catalysis: Add a catalytic amount of camphorsulfonic acid (CSA) (0.1 eq) at room temperature.
-
Causality: Traditional Williamson ether synthesis generates highly electrophilic benzyl bromide, which rapidly N-alkylates the pyridine. The acetimidate method relies on mild acid activation, allowing the primary alcohol to attack the activated intermediate without exposing the basic nitrogen to a primary alkyl halide.
-
-
Self-Validation (In-Process): As the reaction proceeds, trichloroacetamide forms as a byproduct. Because it is insoluble in CH₂Cl₂, it precipitates out of the solution as a white solid, providing a direct, self-validating visual cue of reaction progress.
-
Workup: Filter the white precipitate, wash the organic filtrate with saturated NaHCO₃ to neutralize the CSA catalyst, and concentrate the organic layer under reduced pressure.
References
-
Ding, R., He, Y., Wang, X., Xu, J., Chen, Y., Feng, M., & Qi, C. (2011). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Molecules, 16(7), 5665-5673. URL:[Link]
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons. URL:[Link]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Reduction of 2-Fluoro-5-methylisonicotinic Ester
Welcome to the technical support center for the synthesis of (2-fluoro-5-methylpyridin-4-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reducing 2-fluoro-5-methylisonicotinic ester. Here, we address common challenges and provide in-depth, field-proven solutions to improve reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common and effective reagents for reducing 2-fluoro-5-methylisonicotinic ester?
The two most common classes of reagents for this transformation are aluminum-based and boron-based hydrides.
-
Lithium Aluminum Hydride (LiAlH₄ or LAH): This is a powerful, non-selective reducing agent capable of reducing esters, carboxylic acids, and amides.[1][2] It is highly effective but requires strictly anhydrous conditions due to its violent reactivity with water.[1]
-
Sodium Borohydride (NaBH₄): While generally not strong enough to reduce esters on its own, its reactivity can be enhanced with additives.[3][4] Systems like NaBH₄/AlCl₃ or NaBH₄/ZnCl₂ can effectively reduce esters, sometimes with better chemoselectivity than LAH.[5][6]
Q2: Why is the reduction of this specific ester challenging?
The difficulty arises from the electronic nature of the pyridine ring. The nitrogen atom and the fluorine substituent are electron-withdrawing, which deactivates the ester's carbonyl group toward nucleophilic attack by a hydride. This makes the ester less reactive than a typical alkyl or aryl ester. Esters of nicotinic and isonicotinic acids are known to be reduced with difficulty, sometimes forming stable complexes with the reducing agent.[5]
Q3: What are the primary side products I should anticipate?
Several side reactions can lower the yield and complicate purification:
-
Incomplete Reduction: The reaction stalls at the aldehyde intermediate, which can then participate in other reactions.
-
Pyridine Ring Reduction: Strong reducing conditions can lead to the dearomatization of the pyridine ring, forming dihydropyridine or piperidine derivatives.[7][8]
-
Defluorination: Although less common under hydride reduction conditions, aggressive reagents or high temperatures could potentially lead to the loss of the fluorine substituent.[9]
-
Formation of Borine Complexes: Especially with borohydride reagents, the pyridine nitrogen can form a stable complex with BH₃, which can hinder the desired reaction.[5]
Q4: How can I effectively monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the most common method. Use a solvent system that gives good separation between the starting ester (less polar) and the product alcohol (more polar). A typical system might be a mixture of hexane and ethyl acetate. Staining with potassium permanganate can help visualize both the starting material and the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended.[9]
Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format.
Issue: Low or No Conversion of Starting Material
Q: My TLC analysis shows primarily unreacted starting ester even after extended reaction time. What are the likely causes?
A: This is a common issue pointing to problems with either the reagents, the conditions, or the setup.
-
Cause 1: Inactive Reducing Agent. Lithium aluminum hydride (LAH) degrades upon exposure to atmospheric moisture. If the LAH powder is not fresh or has been handled improperly, its activity will be significantly reduced.
-
Solution: Always use a fresh bottle of LAH or a freshly opened container. Handle it rapidly in a dry environment (e.g., a glovebox or under a strong inert gas flow).
-
-
Cause 2: Wet Solvent or Glassware. The presence of even trace amounts of water will quench the hydride reagent.
-
Solution: Use freshly distilled, anhydrous solvents (like THF or diethyl ether). Ensure all glassware is oven-dried or flame-dried under vacuum immediately before use.[10]
-
-
Cause 3: Insufficient Reaction Temperature. While LAH reductions are often initiated at 0 °C to control the initial exotherm, they frequently require warming to room temperature or even refluxing to go to completion, especially with deactivated substrates.[10]
-
Solution: After the initial addition of the ester at 0 °C, allow the reaction to warm to room temperature and stir for several hours. If the reaction is still sluggish (as monitored by TLC), consider gentle refluxing.
-
-
Cause 4: Inadequate Stoichiometry. The reduction of an ester to a primary alcohol requires two equivalents of hydride.[11] An excess of the reducing agent is typically used to ensure complete conversion.
-
Solution: Use at least 1.5 to 2.0 molar equivalents of LAH. For modified borohydride systems, the molar ratio of NaBH₄ to the additive (e.g., ZnCl₂) is also critical and should follow established literature procedures.[6]
-
Issue: Complex Product Mixture & Low Selectivity
Q: My crude product analysis (TLC, LC-MS, or NMR) shows multiple products, and the yield of the desired alcohol is low. What side reactions are occurring?
A: The formation of multiple products suggests a lack of chemoselectivity or product degradation.
-
Cause 1: Over-reduction of the Pyridine Ring. The electron-deficient nature of the pyridine ring makes it susceptible to reduction under harsh conditions.
-
Solution: Maintain a lower reaction temperature. Add the reducing agent slowly at 0 °C or even -20 °C. Avoid prolonged reaction times at elevated temperatures. Consider using a milder, more selective reducing system, such as NaBH₄ with an activating agent, which may offer better control.[6]
-
-
Cause 2: Formation of an Aldehyde Intermediate. The reduction proceeds through an aldehyde. If this intermediate does not react further, it can be isolated or participate in side reactions.
-
Solution: Ensure a sufficient excess of the reducing agent is present to drive the reaction to the alcohol. Sometimes, specific reagents like Diisobutylaluminum hydride (DIBAL-H) are used to intentionally stop at the aldehyde stage, so it's crucial to use a stronger system like LAH if the alcohol is the goal.[3][12]
-
Issue: Dark-Colored Reaction Mixture and Impure Product
Q: The reaction mixture turned dark brown or black during the workup, and the isolated product is a discolored oil/solid. What causes this and how can it be fixed?
A: Dark coloration often indicates degradation or the presence of fine-grained residual metals.
-
Cause 1: Oxidative Degradation. Pyridine derivatives, especially the resulting alcohol, can be sensitive to air oxidation, which can lead to colored byproducts.[9]
-
Solution: Conduct the reaction and workup under an inert atmosphere (Nitrogen or Argon) where possible.[9] Quenching the reaction at low temperatures can also minimize degradation.
-
-
Cause 2: Improper Quenching. The workup procedure for LAH reactions is critical. Incorrect quenching can lead to the formation of colloidal aluminum salts that are difficult to filter and can trap the product.
-
Solution: Employ a well-established quenching procedure, such as the Fieser workup. At 0 °C, slowly add water, followed by an aqueous NaOH solution, and then more water. This procedure is designed to produce granular, easily filterable aluminum salts.
-
-
Cause 3: Residual Impurities. Colored impurities may be carried through from starting materials or formed during the reaction.
-
Solution: Treat a solution of the crude product in an organic solvent with activated carbon, followed by filtration through a pad of Celite. This is often effective at removing colored impurities.[9]
-
Issue: Difficulty in Purification
Q: My desired product and a major impurity have very similar Rf values on TLC, making column chromatography challenging. What are my alternatives?
A: When chromatographic separation is inefficient, exploiting the chemical properties of the product is key.
-
Solution 1: Acid-Base Extraction. The product, (2-fluoro-5-methylpyridin-4-yl)methanol, contains a basic pyridine nitrogen. Non-basic impurities can be removed with this technique.
-
Protocol: Dissolve the crude material in an organic solvent (e.g., ethyl acetate). Extract this solution with an acidic aqueous solution (e.g., 1M HCl). The basic product will move to the aqueous layer, while non-basic impurities remain in the organic layer. Separate the layers. Basify the aqueous layer with a base (e.g., NaHCO₃ or NaOH) until pH > 8, then extract the product back into an organic solvent. Dry the organic layer and concentrate to yield the purified product.[9]
-
-
Solution 2: Crystallization. If the product is a solid, crystallization can be a highly effective method for purification, especially on a large scale.[9]
-
Protocol: Find a suitable solvent or solvent system in which the product has high solubility at elevated temperatures but low solubility at room temperature or below, while the impurity remains soluble. Common systems include ethyl acetate/hexanes or dichloromethane/hexanes.
-
Recommended Experimental Protocols
Protocol A: Reduction using Lithium Aluminum Hydride (LAH)
This protocol is a robust method for achieving high conversion. Caution: LAH reacts violently with water and protic solvents. All operations must be performed under a dry, inert atmosphere.[1]
| Reagent/Parameter | Quantity/Value | Molar Equiv. | Notes |
| 2-Fluoro-5-methylisonicotinic ester | 1.0 g (5.46 mmol) | 1.0 | Assumes methyl ester (MW: 183.17 g/mol ) |
| Lithium Aluminum Hydride (LAH) | 0.31 g (8.19 mmol) | 1.5 | Handle quickly in a dry environment. |
| Anhydrous Tetrahydrofuran (THF) | 30 mL | - | Must be dry. |
| Reaction Temperature | 0 °C to Room Temp. | - | |
| Reaction Time | 2-4 hours | - | Monitor by TLC. |
Step-by-Step Procedure:
-
Add LAH (0.31 g) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Add anhydrous THF (15 mL) via cannula to the flask and cool the resulting suspension to 0 °C in an ice bath.
-
Dissolve the 2-fluoro-5-methylisonicotinic ester (1.0 g) in anhydrous THF (15 mL) and add it to the dropping funnel.
-
Add the ester solution dropwise to the stirred LAH suspension over 30 minutes, maintaining the internal temperature below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.
-
Monitor the reaction by TLC (e.g., 3:1 Hexane:Ethyl Acetate) until the starting material is consumed.
-
Workup: Cool the reaction back to 0 °C. Cautiously and slowly add 0.3 mL of water dropwise. Follow with 0.3 mL of 15% aqueous NaOH, then 0.9 mL of water.
-
Stir the resulting white suspension vigorously for 30 minutes at room temperature.
-
Add anhydrous magnesium sulfate, stir for another 15 minutes, and then filter the mixture through a pad of Celite. Wash the filter cake thoroughly with ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude product, which can be further purified by column chromatography or crystallization.
Protocol B: Modified Sodium Borohydride Reduction
This protocol uses a milder reagent system that can sometimes offer better selectivity and is safer to handle than LAH.
| Reagent/Parameter | Quantity/Value | Molar Equiv. | Notes |
| 2-Fluoro-5-methylisonicotinic ester | 1.0 g (5.46 mmol) | 1.0 | Assumes methyl ester (MW: 183.17 g/mol ) |
| Sodium Borohydride (NaBH₄) | 0.41 g (10.92 mmol) | 2.0 | |
| Zinc Chloride (ZnCl₂) | 0.74 g (5.46 mmol) | 1.0 | Must be anhydrous. |
| Anhydrous Tetrahydrofuran (THF) | 40 mL | - | |
| Reaction Temperature | Room Temp. to Reflux | - | |
| Reaction Time | 6-12 hours | - | Monitor by TLC. |
Step-by-Step Procedure:
-
Add anhydrous zinc chloride (0.74 g) to a dry round-bottom flask under a nitrogen atmosphere.
-
Add anhydrous THF (20 mL) and stir until the zinc chloride is fully dissolved.
-
In a separate flask, dissolve the 2-fluoro-5-methylisonicotinic ester (1.0 g) in anhydrous THF (20 mL).
-
Add the ester solution to the zinc chloride solution and stir for 15 minutes at room temperature.
-
Add sodium borohydride (0.41 g) portion-wise over 10-15 minutes.
-
Heat the reaction mixture to a gentle reflux and maintain for 6-12 hours.
-
Monitor the reaction progress by TLC.
-
Workup: Cool the reaction to room temperature and then to 0 °C in an ice bath. Slowly quench the reaction by the dropwise addition of 1M HCl until gas evolution ceases.
-
Basify the mixture with saturated aqueous NaHCO₃ solution.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify as needed.
Visual Guides and Workflows
General Reaction Pathway
Caption: General mechanism for the two-hydride reduction of an ester to a primary alcohol.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in the reduction reaction.
References
-
Reaction of pyridine carboxylic esters with sodium borohydride. ResearchGate. Available at: [Link]
-
Lithium aluminium hydride. Wikipedia. Available at: [Link]
-
A New Reduction of Some Carboxylic Esters with Sodium Borohydride and Zinc Chloride in the Presence of a Tertiary Amine. R Discovery. Available at: [Link]
-
Substituted Dihydropyridine Synthesis by Dearomatization of Pyridines. PMC - NIH. Available at: [Link]
-
Lithium Aluminum Hydride Reduction of Pyridine Carboxylic Esters: Synthesis of Vitamin B 6. Scilit. Available at: [Link]
-
A chemoselective electrochemical birch carboxylation of pyridines. RSC Publishing. Available at: [Link]
-
The Reduction of Esters with Sodium Borohydride1. The Journal of Organic Chemistry. Available at: [Link]
-
Chemoselective Synthesis of Polysubstituted Pyridines From Heteroaryl Fluorosulfates. PMC - NIH. Available at: [Link]
-
Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. Indian Academy of Sciences. Available at: [Link]
-
Development and optimization of a continuous flow ester reduction with LiAlH4 in the synthesis of a key intermediate for a PI3Kδ inhibitor (CPL302415). Reaction Chemistry & Engineering (RSC Publishing). Available at: [Link]
-
Catalytic Synthesis and Asymmetric Reduction of Pyridylglyoxylic Amides and Esters. ACS Publications. Available at: [Link]
-
Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. ResearchGate. Available at: [Link]
-
Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Available at: [Link]
-
21.6 Chemistry of Esters. Chemistry LibreTexts. Available at: [Link]
-
Skeletal editing of pyridines to aryldialdehydes. PMC. Available at: [Link]
-
Selective Reduction of Esters to Access Aldehydes Using Fiddler Crab-Type Boranes. Journal of the American Chemical Society. Available at: [Link]
-
Esters to Alcohols. Chemistry Steps. Available at: [Link]
-
Reduction of esters to alcohols. quimicaorganica.org. Available at: [Link]
-
Hydride Reduction. Chad's Prep®. Available at: [Link]
-
Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). PMC. Available at: [Link]
-
A chemoselective electrochemical birch carboxylation of pyridines. RSC Publishing. Available at: [Link]
-
Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch. CCS Chemistry. Available at: [Link]
-
Catalytic hydrogenation of carboxylic acids using low-valent and high-valent metal complexes. RSC Publishing. Available at: [Link]
-
Partial Reduction of Electron-Deficient Pyridines. Organic Letters - ACS Publications. Available at: [Link]
-
Highly versatile catalytic hydrogenation of carboxylic and carbonic acid derivatives using a Ru-triphos complex: molecular control over selectivity and substrate scope. PubMed. Available at: [Link]
-
Catalytic Hydrogenation of Carboxylic Acid Esters, Amides, and Nitriles with Homogeneous Catalysts. TIB. Available at: [Link]
-
Functionalization of Pyridines via Reissert-Henze Reaction. J-STAGE. Available at: [Link]
-
THE NOVEL REDUCTION OF PYRIDINE DERIVATIVE5 WITH PiTRODUCXlON 3. J-STAGE. Available at: [Link]
-
Synthesis of fluoro hemiacetals via transition metal-catalyzed fluoro ester and carboxamide hydrogenation. OSTI.GOV. Available at: [Link]
-
Selective Reductions. 35. Reaction of Representative Organic Functional Groups with Lithium Borohydride in the Presence of B-Methoxy-9-Borabicyclo(3.3. 1)Nonane. A Simple, Convenient Procedure for the Catalyzed Selective Reduction of Esters. DTIC. Available at: [Link]
-
(2-fluoro-5-methylpyridin-4-yl)methanol. PubChemLite. Available at: [Link]
-
On the catalytic hydrogenation of CO2 and carboxylic acid esters. Pure. Available at: [Link]
-
Reduction of 3,5-disubstituted pyridines to dihydropyridines. RSC Publishing. Available at: [Link]
-
87 CHM2210 Reduction of Esters to Yield Alcohols. YouTube. Available at: [Link]
-
Flow Synthesis of 2-Methylpyridines via α-Methylation. MDPI. Available at: [Link]
-
How easy is the reduction of esters to alcohols? : r/chemistry. Reddit. Available at: [Link]
-
Selective Silylative Reduction of Pyridines Leading to Structurally Diverse Azacyclic Compounds with the Formation of sp3 C–Si Bonds. Journal of the American Chemical Society - ACS Publications. Available at: [Link]
-
Recent advances in the tandem annulation of 1,3-enynes to functionalized pyridine and pyrrole derivatives. Beilstein Journals. Available at: [Link]
-
A Publication of Reliable Methods for the Preparation of Organic Compounds. Organic Syntheses. Available at: [Link]
-
How can I protect the ester group from reduction? Chemistry Stack Exchange. Available at: [Link]
Sources
- 1. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Substituted Dihydropyridine Synthesis by Dearomatization of Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. echemi.com [echemi.com]
- 11. Esters to Alcohols - Chemistry Steps [chemistrysteps.com]
- 12. Hydride Reduction - Chad's Prep® [chadsprep.com]
Technical Support Center: Solubility of (2-Fluoro-5-methylpyridin-4-yl)methanol in Organic Solvents
Welcome to the technical support center for (2-Fluoro-5-methylpyridin-4-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth information and practical guidance on the solubility of this compound in various organic solvents.
Introduction
(2-Fluoro-5-methylpyridin-4-yl)methanol is a substituted pyridine derivative of interest in medicinal chemistry and materials science. Understanding its solubility is critical for a range of applications, from reaction chemistry and purification to formulation and biological screening. This document provides a framework for predicting and experimentally determining its solubility, along with troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the expected general solubility profile of (2-Fluoro-5-methylpyridin-4-yl)methanol?
A1: (2-Fluoro-5-methylpyridin-4-yl)methanol is a moderately polar molecule. The presence of a hydroxyl (-OH) group allows for hydrogen bonding, which is a strong intermolecular force. The pyridine ring itself is polar, and the fluorine atom further increases its polarity. Therefore, it is expected to be more soluble in polar solvents than in non-polar solvents, following the "like dissolves like" principle.[1][2]
Q2: How does the structure of (2-Fluoro-5-methylpyridin-4-yl)methanol influence its solubility?
A2: The key structural features influencing its solubility are:
-
Hydroxyl group (-CH2OH): This group can act as both a hydrogen bond donor and acceptor, favoring solubility in protic solvents like alcohols.
-
Pyridine ring: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor, contributing to its polarity and solubility in polar solvents.[3][4]
-
Fluorine atom: The electronegative fluorine atom increases the molecule's overall polarity.
-
Methyl group (-CH3): This group adds some non-polar character, which might slightly enhance solubility in less polar solvents compared to its non-methylated analog.
Q3: In which types of organic solvents is (2-Fluoro-5-methylpyridin-4-yl)methanol likely to be most soluble?
A3: Based on its structure, (2-Fluoro-5-methylpyridin-4-yl)methanol is predicted to have good solubility in:
-
Polar Protic Solvents: Such as methanol, ethanol, and isopropanol, which can engage in hydrogen bonding with the hydroxyl group and the pyridine nitrogen.
-
Polar Aprotic Solvents: Such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile. These solvents can accept hydrogen bonds and have high dielectric constants, which helps to solvate polar molecules.
-
Chlorinated Solvents: Such as dichloromethane and chloroform, which have moderate polarity.
It is expected to have lower solubility in non-polar solvents like hexanes, toluene, and diethyl ether.
Q4: Are there any predictive models to estimate the solubility of this compound?
A4: Yes, while experimental data is the gold standard, computational models can provide useful estimations. These range from traditional methods based on Hansen Solubility Parameters to more modern machine learning-based approaches that predict solubility based on molecular structure.[5][6][7] These tools can be valuable for initial solvent screening before performing experiments.
Troubleshooting Common Solubility Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Compound does not dissolve in a chosen polar solvent. | The concentration may be too high, exceeding the solubility limit at that temperature. | - Increase the volume of the solvent. - Gently warm the mixture while stirring. Be aware that the compound may precipitate out upon cooling. - Use sonication to aid dissolution. |
| An oily film or separate layer forms. | The solvent and solute may be immiscible or have very low partial miscibility.[8] | This indicates a poor choice of solvent. Select a solvent with a more similar polarity to the compound. |
| The compound dissolves initially but then precipitates out. | The solution was likely supersaturated, or the temperature has changed. | - Ensure the solution is at a stable temperature. - If heating was used to dissolve the compound, it may have crashed out upon returning to room temperature. This indicates the solubility limit at room temperature has been exceeded. |
| Inconsistent solubility results between experiments. | The purity of the compound or the solvent may vary. The presence of water in hygroscopic solvents can also affect solubility. | - Use high-purity, anhydrous solvents. - Ensure the compound is of consistent purity between batches. |
Experimental Protocol for Solubility Determination
This protocol outlines a standard method for determining the solubility of (2-Fluoro-5-methylpyridin-4-yl)methanol in a given organic solvent at a specific temperature.
Materials:
-
(2-Fluoro-5-methylpyridin-4-yl)methanol
-
High-purity organic solvents of interest
-
Analytical balance
-
Glass vials with screw caps
-
Constant temperature orbital shaker
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks
-
Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
Step-by-Step Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of (2-Fluoro-5-methylpyridin-4-yl)methanol to a pre-weighed glass vial. The excess solid should be clearly visible.
-
Add a known volume (e.g., 2 mL) of the desired organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
Place the vial in a constant temperature orbital shaker (e.g., at 25 °C).
-
Agitate the mixture for 24-48 hours to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, let the vial stand undisturbed for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.
-
-
Quantification:
-
Accurately weigh the filtered solution.
-
Allow the solvent to evaporate completely under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature.
-
Weigh the vial containing the dried residue. The difference in weight will give the mass of the dissolved solid.
-
Alternatively, dilute an aliquot of the filtered solution with a suitable solvent and determine the concentration using a pre-calibrated analytical method such as HPLC-UV.
-
-
Calculation of Solubility:
-
Calculate the solubility in mg/mL or mol/L using the mass of the dissolved solid and the volume of the solvent used.
-
Visualizing the Solubility Workflow
The following diagram illustrates the key steps in determining the solubility of a compound.
Caption: Experimental workflow for solubility determination.
Predicted Solubility Profile
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | Capable of hydrogen bonding with the hydroxyl group and pyridine nitrogen. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High to Medium | High polarity and ability to accept hydrogen bonds. |
| Chlorinated | Dichloromethane, Chloroform | Medium | Moderate polarity. |
| Ethers | Tetrahydrofuran (THF) | Low to Medium | THF is more polar than acyclic ethers and may show some solubility. |
| Aromatic | Toluene | Low | Primarily non-polar, with some polarizability from the aromatic ring. |
| Alkanes | Hexane, Heptane | Very Low | Non-polar, unable to effectively solvate the polar functional groups. |
References
-
Rowan. (n.d.). Predicting Solubility. Retrieved from [Link]
-
How to predict the solubility of an organic compound in different kinds of solvents? (2014, December 6). Chemistry Stack Exchange. Retrieved from [Link]
-
Thakkar, A., et al. (2025, October 7). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Retrieved from [Link]
-
Chung, Y., & Gillis, R. J. (2022, November 15). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal. Retrieved from [Link]
-
Ghaffari, M., et al. (2023, October 18). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Scientific Reports. Retrieved from [Link]
-
S. K. Pharma Machinery. (n.d.). 2-fluoro-5-methylpyridine. Retrieved from [Link]
-
PubChem. (n.d.). (2-fluoro-5-methylpyridin-4-yl)methanol. Retrieved from [Link]
-
Beilstein Journals. (2023, June 12). Pyridine C(sp 2 )–H bond functionalization under transition-metal and rare earth metal catalysis. Retrieved from [Link]
-
chemeurope.com. (n.d.). Pyridine. Retrieved from [Link]
-
Ruoff, R. S., et al. (1993). Solubility of C60 in a Variety of Solvents. The Journal of Physical Chemistry. Retrieved from [Link]
-
National Toxicology Program. (1990). Solubility of Organic and Inorganic Chemicals in Selected Solvents. Retrieved from [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 4. Pyridine [chemeurope.com]
- 5. Predicting Solubility | Rowan [rowansci.com]
- 6. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]
- 7. Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Purification of Fluorinated Pyridine Alcohols
Status: Online Role: Senior Application Scientist Ticket ID: FPA-PUR-001 Subject: Troubleshooting Tailing, Solubility, and Resolution in Flash Chromatography[1]
Executive Summary: The "Dual-Polarity" Challenge
Purifying fluorinated pyridine alcohols presents a unique chromatographic paradox. You are dealing with a molecule that possesses:
-
A Basic Nitrogen: The pyridine ring (pKa ~5.2, though lowered by fluorine) interacts strongly with acidic silanols on silica gel, causing severe tailing.[1]
-
A Hydrogen-Bonding Handle: The hydroxyl group (-OH) increases polarity and further interacts with the stationary phase.
-
The Fluorine Effect: While fluorine is lipophilic, its strong electron-withdrawing nature alters the dipole moment, often making regioisomers (e.g., 2-fluoro vs. 3-fluoro) difficult to separate on standard silica.[1]
This guide moves beyond standard protocols to address these specific mechanistic interactions.
Module 1: Eliminating Peak Tailing (The Silanol War)
Issue: "My compound streaks from the baseline to the solvent front," or "I lose mass on the column."
Root Cause: Standard silica gel (pH ~5.0–6.0) contains acidic silanol groups (Si-OH).[1] The basic nitrogen of the pyridine ring creates a salt-like interaction with these silanols. Even though fluorine (an Electron Withdrawing Group) lowers the basicity of the pyridine ring, the presence of the alcohol moiety often restores enough polarity to cause "sticking."
Protocol: Mobile Phase Modifiers Do not run these compounds on "naked" silica without a modifier.
| Modifier Strategy | Concentration | Mechanism | Best For |
| Triethylamine (TEA) | 1–2% v/v in Mobile Phase | Competitive Binding: TEA is more basic than pyridine.[1] It saturates the silanol sites, forcing your compound to elute freely. | Standard purification of crude mixtures. |
| Ammonium Hydroxide (NH₄OH) | 0.5–1% v/v (requires MeOH) | Basification: Raises effective pH, keeping pyridine deprotonated (neutral).[1] | Highly polar pyridine alcohols that require MeOH/DCM gradients. |
| Amine-Functionalized Silica | Stationary Phase | Surface Modification: The silica surface is bonded with amines. No liquid modifier needed. | Gold Standard. Use this if you need to recover the compound without removing TEA later. |
Expert Insight: If you use TEA, you must flush the column with the modifier-containing solvent before injecting your sample. If the column isn't equilibrated with the base, the "front" of your band will see blocked silanols, but the "tail" might not, resulting in split peaks.
Module 2: Separation of Regioisomers (The Fluorine Effect)
Issue: "I cannot separate the 2-fluoro isomer from the 3-fluoro isomer."
Root Cause: Fluorine atoms induce significant dipole moments. On normal phase silica, the separation is driven by adsorption. Isomers often have identical adsorption coefficients in Hexane/Ethyl Acetate systems.
Protocol: Solvent Selectivity Switch If Hexane/EtOAc fails, switch to Dichloromethane (DCM) / Methanol (MeOH) or DCM / Acetonitrile .[1]
-
DCM/MeOH: Provides better solubility for the alcohol group and disrupts hydrogen bonding differently than EtOAc.
-
C18 (Reverse Phase): This is often the superior choice for fluorinated isomers. The hydrophobic fluorine atom interacts strongly with the C18 chains. The "Fluorine Effect" is amplified in reverse phase, often providing baseline resolution for isomers that co-elute on silica.
Data: Retention Behavior of Fluorinated Pyridines (Hypothetical)
| Compound | Normal Phase (Silica) Rf | Reverse Phase (C18) Retention |
| Pyridine (Unsubstituted) | 0.20 (Streaks) | Low |
| 2-Fluoro-pyridine alcohol | 0.35 (Less Basic) | High (F is shielded/lipophilic) |
| 3-Fluoro-pyridine alcohol | 0.32 (Similar to 2-F) | Medium (Different dipole vector) |
Note: In C18, the position of the fluorine relative to the nitrogen changes the hydration sphere of the molecule, drastically affecting retention time.
Module 3: Solubility & Loading
Issue: "My sample is not soluble in Hexane, but precipitates when I add it to the column."
Root Cause: Fluorinated pyridine alcohols frequently exhibit "crystal lattice energy" stability—they are solids that dissolve well in DCM or MeOH but crash out instantly in Hexane/EtOAc. Liquid loading in a strong solvent (DCM) causes the sample to precipitate as soon as it hits the hexane-equilibrated column, leading to high backpressure and poor resolution.
Protocol: Dry Loading
-
Dissolve crude sample in MeOH or DCM.
-
Add Celite 545 or Silica Gel (ratio 1:2 sample to sorbent).
-
Rotovap to dryness (free-flowing powder).
-
Load the powder into a solid load cartridge (SLR).
Why this works: It physically spaces out the molecules, preventing macro-precipitation and allowing the gradient to slowly dissolve and release the compound.
Module 4: Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the correct stationary phase and modifier based on your specific compound's behavior.
Caption: Decision tree for selecting loading techniques and stationary phases based on solubility and tailing severity.
Frequently Asked Questions (FAQ)
Q1: Can I use Acetone instead of Methanol to avoid reacting with my product? A: Yes. Acetone is a hydrogen bond acceptor but not a donor. It is excellent for pyridine alcohols if you suspect transesterification or nucleophilic attack by methanol. However, Acetone has a high UV cutoff (330 nm).[1] Ensure your fluorinated pyridine absorbs above this range, or use ELSD (Evaporative Light Scattering Detector).
Q2: My fluorinated pyridine has a pKa of 3.0. Do I still need TEA? A: Likely not. If the fluorine substitution is heavy (e.g., pentafluoropyridine derivatives), the nitrogen is barely basic.[1] However, the alcohol group can still interact with silica. If you see tailing, it is likely due to the -OH group. In this case, switching to DCM/MeOH (which suppresses H-bonding) is more effective than adding base.[1]
Q3: How do I remove the TEA after the column? A: This is a common pain point. TEA has a high boiling point (~89°C) and co-evaporates poorly.[1]
-
Method A: Azeotrope with heptane/toluene (repeatedly).[1]
-
Method B: If your product is solid, triturate with hexanes (TEA is soluble in hexane, your polar product might not be).[1]
-
Method C: Use an Amine-functionalized column instead. The base is on the silica, not in your bottle.
References
-
Teledyne ISCO. (2012).[2][3] RediSep C-18 reversed phase column: Purification of primary amines (Application Note AN54). Retrieved from [Link]
-
Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: What Does It Do? Retrieved from [Link]
-
Biotage. (n.d.). The Flash Purification Blog: Strategies for Amine Purification. (General industry consensus on amine-functionalized silica usage).[1]
-
Reich, H. J. (2018).[1] pKa Values of Pyridines and Fluorinated Derivatives. University of Wisconsin-Madison, Bordwell pKa Table.[1] (Standard reference for organic pKa values).
Sources
Technical Support Center: Preventing Defluorination During Pyridine Reduction Reactions
Welcome to the Technical Support Center for navigating the complexities of pyridine reduction, with a specialized focus on preventing undesired defluorination. This resource is designed for researchers, scientists, and professionals in drug development who encounter challenges in the selective hydrogenation of fluorinated pyridine moieties. Here, we synthesize technical accuracy with field-proven insights to provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What is defluorination and why is it a problem in pyridine reduction?
A: Defluorination, or hydrodefluorination (HDF), is a side reaction where a carbon-fluorine (C-F) bond is cleaved and replaced with a carbon-hydrogen (C-H) bond during a reduction process.[1][2] In the synthesis of pharmaceuticals and agrochemicals, fluorinated piperidines are highly valuable building blocks. The C-F bond can significantly enhance metabolic stability, binding affinity, and lipophilicity. Uncontrolled defluorination leads to the formation of non-fluorinated or partially fluorinated byproducts, reducing the yield of the desired product and complicating purification.
Q2: What are the primary causes of defluorination during catalytic hydrogenation of fluoropyridines?
A: The primary causes of defluorination are often related to the catalyst and reaction conditions. Highly active hydrogenation catalysts, such as palladium on carbon (Pd/C), can be aggressive and promote C-F bond cleavage, especially at elevated temperatures and hydrogen pressures.[3] The mechanism can involve the formation of highly reactive intermediates on the catalyst surface that facilitate the cleavage of the strong C-F bond.[1]
Q3: Can the position of the fluorine atom on the pyridine ring influence the likelihood of defluorination?
A: Yes, the position of the fluorine atom can influence its susceptibility to cleavage. The electronic environment of the C-F bond plays a crucial role. While specific trends can be substrate-dependent, fluorine atoms at positions that are more electron-deficient or sterically accessible may be more prone to defluorination.
Q4: Are there any "safe" catalysts for reducing fluoropyridines without causing defluorination?
A: While no catalyst is universally "safe" for all substrates, some have shown a lower propensity for causing defluorination. Rhodium-based catalysts, for instance, have been successfully used for the selective hydrogenation of fluoropyridines.[4] Additionally, modifying the catalytic system, such as using a Brønsted acid in combination with a palladium catalyst, can suppress defluorination by altering the reaction pathway.[1][3]
Q5: How can I detect and quantify defluorination in my reaction mixture?
A: Several analytical techniques can be employed. ¹⁹F NMR spectroscopy is a powerful tool for identifying and quantifying fluorine-containing compounds. The disappearance of the signal corresponding to your starting material and the appearance of new signals can indicate defluorination. Gas Chromatography-Mass Spectrometry (GC-MS) can separate and identify volatile byproducts.[5] Ion-selective electrodes (ISE) or ion chromatography can be used to detect the presence of fluoride ions (F⁻) in the reaction mixture, which is a direct indicator of C-F bond cleavage.[6][7][8]
Troubleshooting Guide: Diagnosing and Solving Defluorination
This guide provides a systematic approach to troubleshooting defluorination issues. The causality behind each experimental choice is explained to empower you to make informed decisions.
Step 1: Initial Assessment - Is Defluorination Occurring?
Before optimizing your reaction, it is crucial to confirm that defluorination is the primary issue.
-
Symptom: Low yield of the desired fluorinated piperidine, with the formation of a byproduct with a lower molecular weight (by 18 amu, corresponding to the replacement of F with H).
-
Diagnostic Test:
-
Analyze the crude reaction mixture by ¹⁹F NMR. A diminished or absent signal for the desired product compared to the consumption of the starting material is a strong indicator.
-
Use GC-MS to identify the byproducts. Look for masses corresponding to the defluorinated piperidine.
-
Perform a fluoride ion analysis on the aqueous workup solution using a fluoride ion-selective electrode.[7]
-
Step 2: Troubleshooting Workflow
If defluorination is confirmed, follow this workflow to identify and implement a solution.
Sources
- 1. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. Microwell fluoride assay screening for enzymatic defluorination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Systematic evaluation of fluoride quantification methods identifies an appropriate measurement for studying fungal defluorination of per- and Polyfluoroalkyl substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
🛠️ Technical Support Center: Troubleshooting Grignard Reactions with Fluorinated Pyridine Intermediates
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter critical failures when attempting to functionalize fluorinated N-heterocycles. Fluorinated pyridines are highly prized in medicinal chemistry for their metabolic stability and unique lipophilicity. However, their electron-deficient nature makes them notoriously hostile to traditional Grignard chemistry.
This guide provides a comprehensive, causality-driven framework to troubleshoot, optimize, and validate your metalation workflows.
Mechanistic Pitfalls: Why Standard Grignards Fail
Before adjusting your protocol, it is critical to understand the underlying causality of reaction failures. The strong inductive electron-withdrawing effect of the fluorine atom drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyridine ring. This triggers two primary degradation pathways when exposed to standard Grignard reagents (e.g.,
-
Nucleophilic Aromatic Substitution (
): Instead of undergoing the desired halogen-metal exchange at a C-Br or C-I bond, the Grignard reagent acts as a nucleophile, directly attacking the highly electrophilic C-F bond. -
Pyridyne Formation (Elimination): If the fluoropyridylmagnesium species is successfully formed, the carbanion is highly unstable. If the temperature rises above -20 °C, it will undergo rapid
-elimination of , generating a highly reactive 3,4-pyridyne intermediate. This alkyne-like species immediately undergoes uncontrolled nucleophilic attack or polymerization, resulting in a black, tarry reaction mixture 1[1].
Troubleshooting FAQs
Q1: My halogen-metal exchange yields a complex mixture of oligomers and tar. What is happening?
A1: You are likely triggering pyridyne formation. Standard Grignard reagents form stable, unreactive polymeric aggregates in solution. To force the halogen-metal exchange, researchers often raise the temperature (0 °C to room temperature). At these temperatures, the activation energy for
Q2: How does the "Turbo Grignard" (
Q3: My fluoropyridine lacks a halogen (Br or I) for exchange. Can I still metalate the ring?
A3: Yes. If direct C-H deprotonation (Directed ortho-Metalation, DoM) is required, you must use a Knochel-Hauser base such as
Q4: How do I control regioselectivity if my substrate is a polyhalogenated fluoropyridine? A4: Turbo Grignard reagents are highly sensitive to the electronic environment of the substrate. For example, in 2,5-dibromo-4-chloro-3-fluoropyridine, the Br/Mg exchange occurs exclusively at the thermodynamically favored, more electron-deficient position, yielding single regioisomers in high yields (72–84%) after electrophilic trapping 5[5].
Standard Operating Procedure: Self-Validating Protocol
To ensure trustworthiness and reproducibility, do not blindly add your expensive electrophile. Use this self-validating protocol to confirm the generation of the fluoropyridylmagnesium intermediate.
Step 1: System Preparation & Drying
Causality: Trace moisture not only quenches the Grignard but generates hydroxide ions (
-
Flame-dry a Schlenk flask under high vacuum and backfill with ultra-pure Argon (repeat 3x).
-
Dissolve the fluorinated bromopyridine (1.0 equiv) in anhydrous THF (0.5 M concentration).
Step 2: Cryogenic Equilibration
-
Submerge the flask in a dry ice/acetonitrile bath to maintain exactly -40 °C.
-
Note: Do not use acetone, as its temperature fluctuates too wildly as the dry ice sublimates.
Step 3: Metalation (Turbo Grignard Addition)
-
Add
(1.1 equiv, 1.3 M in THF) dropwise via a syringe pump over 15 minutes. -
Stir the reaction at -40 °C for 30 minutes.
Step 4: Self-Validation Check (Crucial Step)
-
Withdraw a 0.1 mL aliquot using a micro-syringe and inject it into a sealed GC vial containing a solution of Iodine (
) in anhydrous THF. -
Quench with saturated aqueous
and extract with EtOAc. -
Run a rapid GC-MS analysis:
-
Result A (Target Mass + Iodine): Exchange is complete. Proceed to Step 5.
-
Result B (Starting Material Mass): Exchange incomplete. Stir for another 30 mins.
-
Result C (De-brominated Mass / H-quench): Moisture contamination in your main flask. Abort and restart.
-
Step 5: Electrophilic Trapping
-
Once validated, add your desired electrophile (e.g., aldehydes, allyl bromides, or
for Negishi cross-coupling) dropwise at -40 °C. -
Allow the reaction to slowly warm to room temperature before aqueous workup.
Quantitative Data: Reagent Comparison
The following table summarizes the kinetic and thermodynamic differences between standard and Turbo Grignard reagents when applied to a model substrate like 2,5-dibromo-4-chloro-3-fluoropyridine 5[5].
| Parameter | Standard Grignard ( | Turbo Grignard ( |
| Active Species State | Polymeric aggregates | Monomeric ate-complex |
| Required Exchange Temp | 0 °C to Room Temperature | -40 °C to -15 °C |
| Reaction Rate | Slow (Hours) | Extremely Fast (Minutes) |
| High (Major side reactions) | Low (Kinetically suppressed) | |
| Typical Isolated Yield | < 20% (Complex mixtures) | 72–84% (Clean conversion) |
Mechanistic Workflow Diagram
Mechanistic divergence of standard vs Turbo Grignard reagents in fluoropyridine workflows.
References
-
Title: New Preparations and Reactions of Organometallic Reagents of Mg, Zn and B for the Functionalization of Aromatics and Heteroaroma Source: uni-muenchen.de URL: 2
-
Title: The halogen/magnesium-exchange using iPrMgCl•LiCl and related exchange reagents Source: researchgate.net URL: 3
-
Title: Regioselective Bromine/Magnesium Exchange for the Selective Functionalization of Polyhalogenated Arenes and Heterocycles Source: nih.gov URL: 5
-
Title: Preparation and Reactivity of Organometallic Reagents Leading to Functionalized N-Heteroaromatics | Chemical Reviews Source: acs.org URL: 4
-
Title: Regioselective Difunctionalization of Pyridines via 3,4-Pyridynes Source: researchgate.net URL: 1
Sources
- 1. researchgate.net [researchgate.net]
- 2. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Regioselective Bromine/Magnesium Exchange for the Selective Functionalization of Polyhalogenated Arenes and Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting the Stability of (2-Fluoro-5-methylpyridin-4-yl)methanol Under Basic Conditions
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic stability of fluorinated heterocycles. (2-Fluoro-5-methylpyridin-4-yl)methanol[1] is a highly versatile building block, but it possesses a dual-reactivity profile that makes it notoriously unstable under basic conditions.
This guide abandons generic advice to focus on the causality of degradation and provides self-validating protocols to ensure your synthetic workflows remain robust and reproducible.
Part 1: Troubleshooting FAQs & Mechanistic Causality
Q1: Why does my (2-Fluoro-5-methylpyridin-4-yl)methanol sample rapidly degrade when exposed to nucleophilic bases (e.g., NaOH, NaOMe)? A1: The degradation is driven by the extreme electrophilicity of the C2 position on the pyridine ring. The strong electron-withdrawing inductive effect (-I) of the fluorine atom, combined with the electronegativity of the adjacent pyridine nitrogen, highly activates the C2 carbon toward Nucleophilic Aromatic Substitution (S_NAr). In fact, 2-fluoropyridines undergo S_NAr up to 320 times faster than their 2-chloropyridine counterparts[2]. When exposed to external nucleophilic bases, the base directly attacks the C2 position, displacing the fluoride ion via a resonance-stabilized Meisenheimer intermediate to form unwanted 2-pyridone (hydrolysis) or 2-alkoxy derivatives[3].
Q2: I am using a strictly non-nucleophilic base (e.g., NaH or LDA), but I am still observing a complex mixture of high-molecular-weight byproducts in my LC-MS. What is happening? A2: You are observing intermolecular oligomerization. While non-nucleophilic bases do not attack the C2-fluorine directly, they readily deprotonate the 4-hydroxymethyl group (-CH₂OH) of the molecule to form a highly reactive alkoxide (-CH₂O⁻). Because the 2-fluoro position on an adjacent molecule is so labile, this newly formed alkoxide acts as an internal nucleophile, attacking the C2 position of another molecule. This initiates a runaway chain reaction of intermolecular etherification, leading to dimers, trimers, and complex oligomeric mixtures[3].
Q3: How can I safely perform base-catalyzed reactions on this molecule without triggering these degradation pathways? A3: To achieve a self-validating and stable workflow, you must isolate the two reactive sites. You cannot have a free hydroxyl group and a 2-fluoro group in the same basic environment. The standard approach is to mask the 4-hydroxymethyl group using a robust protecting group (such as a tert-butyldimethylsilyl, TBS ether) prior to any base exposure. Once protected, the alkoxide cannot form, completely shutting down the oligomerization pathway. If subsequent steps require basic conditions, strictly utilize non-nucleophilic bases (e.g., DIPEA, TEA) to prevent direct S_NAr at the C2 position[2].
Part 2: Degradation Pathways Visualization
Degradation pathways of (2-Fluoro-5-methylpyridin-4-yl)methanol under basic conditions.
Part 3: Quantitative Data & Condition Profiling
The following table summarizes the causal relationship between base selection, nucleophilicity, and the resulting degradation pathways. Use this matrix to select appropriate mitigation strategies for your specific workflow.
| Base Type | Example | Nucleophilicity | Primary Degradation Pathway | Mitigation Strategy |
| Aqueous Hydroxide | NaOH, KOH | High | Pathway A (Hydrolysis to 2-pyridone) | Avoid aqueous bases entirely; use non-nucleophilic alternatives. |
| Alkoxide | NaOMe, KOtBu | High | Pathway A & Pathway B | Protect -OH group; use sterically hindered bases. |
| Amine (1° / 2°) | Morpholine | High | Pathway A (Amination) | Use tertiary amines if basicity is required without substitution. |
| Tertiary Amine | TEA, DIPEA | Low | Pathway B (Oligomerization) | Protect -OH group prior to base exposure. |
| Sterically Hindered | NaH, LDA | Very Low | Pathway B (Oligomerization) | Protect -OH group; maintain reaction temperatures < -20 °C. |
Part 4: Experimental Protocols
Protocol 1: Silyl Protection of the Hydroxymethyl Group (Self-Validating Step)
Rationale: Converting the acidic/nucleophilic -CH₂OH into a bulky, unreactive silyl ether completely shuts down Pathway B. This step validates your workflow by allowing you to confirm (via LC-MS) the absence of the free hydroxyl before introducing harsh bases.
-
Preparation: Dissolve (2-Fluoro-5-methylpyridin-4-yl)methanol (1.0 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.
-
Activation: Add imidazole (2.0 eq) to the solution and cool the reaction flask to 0 °C under an inert atmosphere (N₂ or Argon).
-
Protection: Add tert-butyldimethylsilyl chloride (TBSCl, 1.2 eq) portion-wise to control the exotherm.
-
Reaction: Remove the ice bath, allowing the mixture to warm to room temperature. Stir for 2 hours. Monitor the complete disappearance of the starting material via LC-MS.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the protected intermediate.
Protocol 2: Controlled Nucleophilic Aromatic Substitution (S_NAr)
Rationale: If your experimental goal is to intentionally displace the 2-fluoro group (e.g., with a secondary amine) without causing oligomerization, you must use the protected substrate from Protocol 1[3].
-
Preparation: Dissolve the TBS-protected (2-Fluoro-5-methylpyridin-4-yl)methanol (1.0 eq) in an anhydrous polar aprotic solvent (e.g., NMP or DMSO) at 0.1 M.
-
Reagent Addition: Add the desired nucleophile (e.g., morpholine, 1.5 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq) to act as an acid scavenger.
-
Heating: Heat the mixture to 60–80 °C. (Note: Due to the extreme reactivity of 2-fluoropyridines, do not exceed 80 °C, as higher temperatures are unnecessary and promote thermal degradation).
-
Isolation: Monitor conversion via LC-MS. Upon completion, cool to room temperature and partition the mixture between Ethyl Acetate and water. Extract, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.
References
Sources
Optimizing lithiation temperature for 2-fluoro-5-methylpyridine functionalization
This guide is designed for researchers, scientists, and professionals in drug development who are working with the functionalization of 2-fluoro-5-methylpyridine via directed ortho-metalation. As a powerful technique for C-H activation, the precise control of reaction parameters is paramount for success. This document provides in-depth technical guidance, troubleshooting advice, and frequently asked questions to ensure robust and reproducible outcomes in your experiments.
Troubleshooting Guide: Navigating Challenges in Lithiation Temperature
This section addresses specific issues you may encounter during the lithiation of 2-fluoro-5-methylpyridine, with a focus on the critical parameter of temperature.
Q1: My lithiation reaction is showing low conversion, even after the recommended reaction time at -78 °C. What are the likely causes and how can I improve the yield?
A1: Low conversion at -78 °C is a common issue that can often be resolved by systematically evaluating several factors:
-
Purity of Reagents and Solvents: Organolithium reactions are highly sensitive to moisture and protic impurities. Ensure your solvent (typically THF) is anhydrous and your 2-fluoro-5-methylpyridine is pure. The presence of water will quench the LDA, reducing its effective concentration.[1]
-
Quality of LDA: Lithium diisopropylamide (LDA) solutions can degrade over time, especially if not stored properly.[2][3] It is often best to use freshly prepared LDA or a recently purchased, reputable commercial solution. Titration of the LDA solution before use is recommended to determine its exact molarity.
-
Incomplete Deprotonation: The rate of deprotonation can be influenced by the aggregation state of LDA in solution. The presence of additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) can break up LDA aggregates, increasing its basicity and reaction rate.[4][5] Consider adding 1.1 equivalents of TMEDA to your reaction mixture.
-
Reaction Time: While lithiation is often rapid, for some substrates or with less active LDA, a longer reaction time may be necessary. You can monitor the progress of the reaction by taking aliquots (quenching with a suitable electrophile like TMSCl) and analyzing by GC-MS or ¹H NMR.
Q2: I am observing the formation of a significant amount of a byproduct that appears to be 2-(diisopropylamino)-5-methylpyridine. Why is this happening and how can I prevent it?
A2: The formation of 2-(diisopropylamino)-5-methylpyridine is a classic indicator that the reaction temperature has risen above the optimal -78 °C. At higher temperatures, the lithiated intermediate can undergo a competing nucleophilic aromatic substitution (SNA) reaction where the diisopropylamide anion displaces the fluoride.[6]
-
Strict Temperature Control: Maintaining a consistent temperature of -78 °C is crucial. Use a cryo-cool or a well-insulated dry ice/acetone bath. Ensure the reaction flask is adequately submerged and that the internal temperature is monitored, especially during the addition of reagents.
-
Slow Addition of Reagents: The addition of LDA to the solution of 2-fluoro-5-methylpyridine should be done slowly and dropwise to dissipate the heat of reaction and avoid localized warming.
-
Immediate Quenching at Low Temperature: Once the lithiation is complete, the electrophile should be added at -78 °C to ensure the desired reaction occurs before any warming and subsequent side reactions can take place.
Q3: After quenching my reaction with an aldehyde, I am getting a complex mixture of products and a low yield of the desired alcohol. What could be the issue?
A3: A complex product mixture after quenching with an aldehyde suggests several potential problems, often related to the stability of the lithiated species and the reactivity of the electrophile:
-
Decomposition of the Lithiated Intermediate: If the lithiated species is not stable at the reaction temperature, it can decompose over time. This is more likely if the temperature has risen above -78 °C.
-
Multiple Reaction Pathways: Aldehydes can be challenging electrophiles. The initial adduct can be deprotonated by any remaining base, leading to further reactions. To mitigate this, use a slight excess of the aldehyde and ensure the reaction is quenched promptly.
-
Work-up Procedure: The work-up after quenching is critical. A careful and rapid quench with a saturated aqueous solution of ammonium chloride at low temperature is recommended to protonate any remaining organolithium species and the alkoxide product.
Q4: I am attempting a gram-scale reaction and am seeing a decrease in yield and an increase in byproducts compared to my small-scale experiments. How can I successfully scale up this reaction?
A4: Scaling up organolithium reactions presents challenges primarily related to heat transfer and mixing.
-
Efficient Heat Dissipation: The larger volume of the reaction mixture on a gram scale makes it more difficult to maintain a uniform temperature of -78 °C. Use a reaction vessel with a larger surface area-to-volume ratio and ensure efficient stirring to promote heat transfer to the cooling bath.
-
Controlled Addition of Reagents: For larger scale reactions, consider using a syringe pump for the slow, controlled addition of LDA. This will prevent localized "hot spots" that can lead to side reactions.
-
Monitoring the Reaction: For larger scale reactions, in-situ monitoring techniques such as ReactIR can be invaluable for tracking the consumption of the starting material and the formation of the lithiated intermediate, allowing for precise determination of the reaction endpoint.[4][7]
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the lithiation of 2-fluoro-5-methylpyridine with LDA, and why is it so critical?
A1: The optimal and widely recommended temperature for the lithiation of 2-fluoro-5-methylpyridine with LDA is -78 °C .[8] This low temperature is critical for several reasons:
-
Kinetic vs. Thermodynamic Control: At -78 °C, the reaction is under kinetic control, favoring the deprotonation at the C6 position, which is directed by the fluorine atom.[1]
-
Stability of the Lithiated Species: The resulting 6-lithio-2-fluoro-5-methylpyridine is most stable at this low temperature. Warmer temperatures can lead to decomposition or rearrangement.
-
Preventing Side Reactions: As discussed in the troubleshooting guide, temperatures above -78 °C can promote unwanted side reactions, most notably the nucleophilic substitution of the fluorine atom by the diisopropylamide anion.[6]
Q2: How does the methyl group at the 5-position affect the lithiation reaction compared to unsubstituted 2-fluoropyridine?
A2: The methyl group at the 5-position has a minor electronic effect on the acidity of the C6-H bond but does not significantly alter the regioselectivity of the lithiation, which is primarily directed by the more powerful ortho-directing fluorine atom. The fluorine atom's ability to coordinate with the lithium cation of LDA strongly favors deprotonation at the adjacent C6 position.
Q3: Can I use other organolithium bases like n-BuLi or s-BuLi for this transformation?
A3: While n-butyllithium (n-BuLi) and sec-butyllithium (s-BuLi) are strong bases, they are also more nucleophilic than LDA. Using these reagents with 2-fluoropyridine derivatives can lead to nucleophilic addition to the pyridine ring or attack at the C-F bond, resulting in a mixture of products.[6][9] LDA is the preferred base due to its steric bulk, which makes it a non-nucleophilic base, favoring deprotonation over addition.[1]
Q4: What are some common electrophiles that can be used to quench the lithiated 2-fluoro-5-methylpyridine, and are there any specific considerations for each?
A4: A wide range of electrophiles can be used to functionalize the C6 position. Here are a few examples with key considerations:
| Electrophile | Product Functional Group | Key Considerations |
| N,N-Dimethylformamide (DMF) | Aldehyde | Add the DMF at -78 °C and allow the reaction to slowly warm to room temperature. A careful aqueous workup is required. |
| Benzaldehyde | Secondary Alcohol | Add the benzaldehyde at -78 °C. The reaction is typically fast. Quench with saturated NH₄Cl at low temperature. |
| Iodine (I₂) | Iodide | Prepare a solution of iodine in THF and add it to the lithiated species at -78 °C. Be cautious as iodine can be difficult to handle. |
| Carbon Dioxide (CO₂) | Carboxylic Acid | Use freshly crushed dry ice or bubble CO₂ gas through the solution at -78 °C. Ensure an excess of CO₂ is used. |
| Alkyl Halides (e.g., CH₃I) | Alkylated Pyridine | This can be a challenging reaction due to potential side reactions. Use a reactive alkyl halide and maintain low temperatures. |
Q5: How can I monitor the progress of my lithiation reaction?
A5: Monitoring the reaction is crucial for optimization. Here are two common methods:
-
Offline Analysis: Carefully withdraw a small aliquot from the reaction mixture at different time points, quench it with a suitable electrophile (e.g., D₂O or TMSCl), and analyze the resulting mixture by GC-MS or ¹H NMR to determine the extent of conversion.
-
In-situ Spectroscopy: For a more detailed and real-time analysis, in-situ infrared (IR) spectroscopy (e.g., ReactIR) can be employed.[4][7] This technique allows for the direct observation of the consumption of the starting material and the appearance of new peaks corresponding to the lithiated intermediate.
Experimental Protocols
Protocol 1: Optimized Lithiation of 2-Fluoro-5-methylpyridine
This protocol provides a standardized procedure for the efficient lithiation of 2-fluoro-5-methylpyridine at the C6 position.
Materials:
-
2-Fluoro-5-methylpyridine
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium Diisopropylamide (LDA) solution (typically 2.0 M in THF/heptane/ethylbenzene)
-
Dry ice/acetone bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum under an inert atmosphere.
-
Add 2-fluoro-5-methylpyridine (1.0 eq) to the flask and dissolve it in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add LDA solution (1.1 eq) dropwise via syringe to the stirred solution, ensuring the internal temperature does not rise above -75 °C.
-
Stir the reaction mixture at -78 °C for 1 hour. The resulting solution of 6-lithio-2-fluoro-5-methylpyridine is now ready for quenching with an electrophile.
Protocol 2: Functionalization with N,N-Dimethylformamide (DMF)
This protocol describes the formation of 2-fluoro-5-methylpyridine-6-carbaldehyde.
Procedure:
-
Following Protocol 1, to the solution of 6-lithio-2-fluoro-5-methylpyridine at -78 °C, add anhydrous DMF (1.2 eq) dropwise.
-
Continue stirring at -78 °C for 30 minutes.
-
Allow the reaction mixture to slowly warm to 0 °C over 1 hour.
-
Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate, combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the lithiation and functionalization of 2-fluoro-5-methylpyridine.
Caption: A decision tree for troubleshooting common issues in the lithiation of 2-fluoro-5-methylpyridine.
References
- Capriati, V., & Mongin, F. (2012). Complex‐Induced Proximity Effect in the Regioselective Lithiation of Pyridine Derivatives. European Journal of Organic Chemistry, 2012(9), 1746-1752.
- Chevallier, F., & Mongin, F. (2010). Metalation of Pyridines with nBuLi−Li−Aminoalkoxide Mixed Aggregates: The Origin of Chemoselectivity. Journal of the American Chemical Society, 132(5), 1778-1789.
-
METTLER TOLEDO. (n.d.). ReactIR In Situ Spectroscopy. Retrieved from [Link]
- FMC Corporation. (1986). Stable lithium diisopropylamide and method of preparation. U.S. Patent No. 4,595,779. Washington, DC: U.S.
- Gros, P. C., & Fort, Y. (2002). Selective lithiation of 4-(1H-1-pyrrolyl)pyridine. access to new electron-releasing ligands. The Journal of Organic Chemistry, 67(23), 7914-8.
- Hussain, H., & Green, I. R. (2015).
- Knochel, P., & Sapountzis, I. (2021). Regioselective difunctionalization of pyridines via 3,4-pyridynes.
- Levine, R., & Hamell, M. (1950). Lithium Diisopropylamide. Journal of the American Chemical Society, 72(11), 5275-5276.
-
CatSci Ltd. (n.d.). THE STABILITY OF ORGANOMETALLICS. Retrieved from [Link]
- Mąkosza, M., & Bialecki, M. (2022). Electrophile-Dependent Reactivity of Lithiated N-Benzylpyrene-1-Carboxamide. Molecules, 27(12), 3894.
- Gau, M. R., & Zdilla, M. J. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of visualized experiments : JoVE, (117), 54705.
-
Baran, P. S. (n.d.). Directed Metalation: A Survival Guide. Retrieved from [Link]
- FMC Corporation. (1986). STABLE LITHIUM DIISOPROPYLAMIDE AND METHOD OF PREPARATION.
-
ChemicalDesk.Com. (2012, February 29). Lithium diisopropylamide (LDA)-Preparation and usage. Retrieved from [Link]
-
Scribd. (n.d.). Directed Ortho Metalation Guide. Retrieved from [Link]
-
ResearchGate. (2022, November 15). How to quench Pyridine?. Retrieved from [Link]
-
Gau, M. R., & Zdilla, M. J. (2022, September 27). Safe Lithiation Reactions Using Organolithium Reagents l Protocol Preview. YouTube. Retrieved from [Link]
- Nagaki, A. (2017). Use of Organolithiums in Flow Chemistry. Science of Synthesis: Flow Chemistry in Organic Synthesis, 223-244.
- Mortier, J. (2015).
-
Vapourtec. (n.d.). Lithiation | Organolithium Reagents | Chemical Processes. Retrieved from [Link]
- Kappe, C. O., & Pieber, B. (2025, May 19). Assembly-line synthesis of chiral α-amino alcohols by combining two stereoconvergent homologation reactions in continuous flow. Reaction Chemistry & Engineering.
- Smith, A. P., Savage, S. A., Love, J. C., & Fraser, C. L. (2002). SYNTHESIS OF 4-, 5-, and 6-METHYL-2,2'-BIPYRIDINE BY A NEGISHI CROSS-COUPLING STRATEGY: 5-METHYL-2,2'-BIPYRIDINE. Organic Syntheses, 78, 51.
- Collum, D. B., & Lucht, B. L. (2013). Lithium Diisopropylamide-Mediated Ortholithiation of 2–Fluoropyridines: Rates, Mechanisms, and the Role of Autocatalysis. Journal of the American Chemical Society, 135(18), 6897-6909.
- Mulvey, R. E., & Robertson, S. D. (2017).
- Mongin, F., & Quéguiner, G. (2001). Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides: Initial Ortho-Direction or Subsequent Lithium Ortho-Stabilization?. Tetrahedron Letters, 42(4), 701-704.
- Brégent, T., & Knochel, P. (2020). Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance. Chemistry–A European Journal, 26(42), 9208-9212.
-
Leroux, F. R., & Mortier, J. (n.d.). 07- DIRECTED ORTHO METALATION. Retrieved from [Link]
-
Biswas, T. (2019, May 19). Directed Ortho metalation (DOM), Part 2 (3 examples). YouTube. Retrieved from [Link]
- Gros, P. C., & Fort, Y. (2004). nBuLi/Lithium Aminoalkoxide Aggregates: New and Promising Lithiating Agents for Pyridine Derivatives. The Journal of Organic Chemistry, 69(23), 7914-8.
- Coldham, I., & Leonori, D. (2014). Remote lithiation of pyridine 18, leading to functionalized pyridines.
-
YouTube. (n.d.). pyridine lithiation. Retrieved from [Link]
Sources
- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 2. chemrxiv.org [chemrxiv.org]
- 3. IR cell reactors for in situ studies | The Infrared and Raman Discussion Group [irdg.org]
- 4. Fibre optic ATR-IR spectroscopy at cryogenic temperatures: in-line reaction monitoring on organolithium compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. vapourtec.com [vapourtec.com]
- 6. researchgate.net [researchgate.net]
- 7. mt.com [mt.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. osti.gov [osti.gov]
Technical Support Center: Crystalline Salt Formation for (2-Fluoro-5-methylpyridin-4-yl)methanol Purification
Welcome to the technical support and troubleshooting center for the purification of (2-Fluoro-5-methylpyridin-4-yl)methanol . Purifying fluorinated pyridine derivatives via crystallization presents unique physicochemical hurdles. This guide is designed for researchers and drug development professionals, providing field-proven causality, self-validating protocols, and thermodynamic troubleshooting strategies.
Section 1: The Physicochemical Challenge
Q: Why is it so difficult to form a solid, crystalline salt with (2-Fluoro-5-methylpyridin-4-yl)methanol compared to standard pyridine derivatives?
A: The difficulty is rooted in the electronic effects of the fluorine atom at the C2 (ortho) position. Fluorine is highly electronegative and exerts a strong inductive electron-withdrawing effect (-I effect) across the aromatic ring. This drastically reduces the electron density on the adjacent pyridine nitrogen, severely limiting its ability to accept a proton.
While an unsubstituted pyridine has a pKa of approximately 5.2, the addition of a 2-fluoro substituent drops the pKa to roughly -0.44[1][2]. For a stable, crystalline salt to form, the thermodynamic "pKa rule" dictates that the pKa of the counterion acid must be at least 2 to 3 units lower than the pKa of the basic center (
Section 2: Acid & Solvent Selection
Q: Which acids and solvents should I prioritize for my salt screen to ensure high purity and yield?
A: Because the base pKa is ~ -0.44, you must select strong acids with a pKa
Quantitative Acid Counterion Comparison
| Acid Counterion | Acid pKa | Expected Salt State | Hygroscopicity Risk | Technical Notes |
| Hydrochloric Acid (HCl) | -6.0 | Crystalline Solid | High | Prone to moisture uptake; requires strict anhydrous storage. |
| p-Toluenesulfonic Acid (TsOH) | -2.8 | Crystalline Solid | Low | Bulky lipophilic group shields the ionic lattice from moisture. |
| Benzenesulfonic Acid (BsOH) | -2.5 | Crystalline Solid | Low | Excellent alternative if TsOH yields poor impurity clearance. |
| Methanesulfonic Acid (MsOH) | -1.9 | Crystalline Solid | Moderate | Good balance of solubility and crystallinity. |
| Citric Acid | 3.1 | Free Base / Oil | N/A |
Section 3: Standard Operating Procedure (SOP)
Crystalline Salt Screening Workflow
This protocol is designed as a self-validating system: if the salt is thermodynamically stable, it will selectively crystallize out of the organic matrix, leaving impurities (such as unreacted starting materials or regioisomers) in the supernatant.
Step 1: Free Base Dissolution
Dissolve 100 mg of crude (2-Fluoro-5-methylpyridin-4-yl)methanol in 1.0 mL of EtOAc. Gently warm to 40°C to ensure complete dissolution.
Expert Insight: Do not exceed 40°C. The primary alcohol (-CH
Step 2: Acid Addition Slowly add 1.05 molar equivalents of the selected strong acid (e.g., 1M HCl in diethyl ether, or neat MsOH) dropwise while stirring at 300 RPM.
Step 3: Temperature Cycling (Ostwald Ripening) Subject the mixture to temperature cycling between 5°C and 40°C (using a slow cooling rate of 0.5°C/min) for 24 hours. This self-validates the thermodynamic stability of the solid: smaller, unstable amorphous particles will redissolve at 40°C, while larger, highly pure crystalline lattices will nucleate and grow during the cooling phases.
Step 4: Isolation & Washing Filter the resulting solids under a nitrogen blanket. Wash the filter cake with 0.5 mL of cold, dry MTBE. Dry under vacuum at 40°C for 12 hours.
Section 4: Troubleshooting & FAQs
Q: My salt is "oiling out" (Liquid-Liquid Phase Separation) instead of crystallizing. How do I fix this? A: Oiling out occurs when the supersaturation of the salt is too high, causing it to separate as a solute-rich liquid phase rather than nucleating into an ordered crystal lattice. To resolve this causality:
-
Lower the Supersaturation: Add a small amount of a more polar co-solvent (e.g., 5% ethanol in EtOAc) to increase the salt's solubility slightly, then induce crystallization via slower cooling.
-
Seeding: If you have previously generated any solid salt (even amorphous), add it as a seed crystal during the cooling phase to bypass the nucleation energy barrier.
Q: The salt precipitates, but it turns into a sticky paste when exposed to air. What is the next step? A: This indicates severe hygroscopicity, which is common with hydrochloride salts of weakly basic pyridines. The small chloride ion can leave voids in the crystal lattice that water molecules easily penetrate. Switch to a bulkier, more lipophilic counterion like p-Toluenesulfonate (tosylate) or Methanesulfonate (mesylate)[6]. The hydrophobic bulk of the sulfonate's organic moiety shields the ionic bond from atmospheric moisture, significantly improving solid-state stability[4].
Q: I see disproportionation (reversion to free base) during filtration. Why?
A: Disproportionation happens when the
Section 5: Experimental Workflow Visualization
Workflow and logic for crystalline salt screening of weakly basic fluoropyridines.
References
-
Title: Salt Selection in Drug Development | Source: Pharmaceutical Technology | URL: [Link]
-
Title: Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations | Source: Molecules (NIH/PubMed Central) | URL: [Link]
-
Title: Screening and Formulating Drugs as Salts to Improve API Performance | Source: Pharmaceutical Outsourcing | URL: [Link]
-
Title: Combining enabling formulation strategies to generate supersaturated solutions of delamanid | Source: International Journal of Pharmaceutics (NIH) | URL: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 372-48-5 | CAS DataBase [m.chemicalbook.com]
- 3. pharmtech.com [pharmtech.com]
- 4. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmoutsourcing.com [pharmoutsourcing.com]
- 6. Combining enabling formulation strategies to generate supersaturated solutions of delamanid: In situ salt formation during amorphous solid dispersion fabrication for more robust release profiles - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide: 13C NMR Characterization of Fluorinated Methyl Pyridines
This guide is structured to serve as a high-level technical resource for researchers characterizing fluorinated methyl pyridines. It moves beyond simple data listing to provide a mechanistic understanding of spectral features, enabling self-validating structural assignments.
Executive Summary & Strategic Importance
In modern drug discovery, the strategic incorporation of fluorine into pyridine scaffolds—specifically trifluoromethyl (
This guide provides a definitive comparison of the spectral signatures of these three motifs. It establishes a self-validating framework for assignment, relying on the predictable hierarchy of scalar coupling constants (
Mechanistic Insight: The Physics of C-F Coupling
To accurately interpret these spectra, one must understand that the
The Multiplicity Rule
The splitting pattern follows the
-
:
(Quartet) -
:
(Triplet) -
:
(Doublet)
The Intensity Dilution Effect
A critical practical challenge is the distribution of signal intensity. A quaternary
Comparative Analysis: Spectral Signatures
The following data synthesizes literature values and experimental observations for pyridine systems substituted at the 2, 3, or 4 positions.
Table 1: Diagnostic Parameters for Fluorinated Methyl Carbons
| Motif | Structure | Multiplicity | Diagnostic Feature | ||
| Trifluoromethyl | Quartet ( | 270 – 276 | 118 – 124 | Large coupling, often overlaps with aromatics. | |
| Difluoromethyl | Triplet ( | 235 – 245 | 110 – 116 | Distinct triplet, slightly upfield of | |
| Monofluoromethyl | Doublet ( | 160 – 170 | 80 – 85 | Aliphatic region, clear doublet. |
Table 2: Positional Substituent Effects (Ipso & Ortho Carbons)
Note: Values represent the coupling constant (
| Carbon Position relative to F-Group | Coupling Type | |||
| Ipso (attached to group) | 32 – 35 ( | 20 – 25 ( | 15 – 20 ( | |
| Ortho (adjacent) | 3 – 5 ( | 3 – 6 ( | 5 – 8 ( | |
| Meta | 1 – 2 (often broad | < 2 | < 2 |
Analyst Note: The magnitude of the
coupling (Ipso) is a reliable differentiator. If you observe a coupling >30 Hz on a quaternary aromatic carbon, it is almost certainly attached to agroup.
Visualizing the Assignment Logic
The following diagram illustrates the decision tree for assigning a fluorinated pyridine based on spectral topology.
Figure 1: Logic flow for assigning fluorinated methyl carbons based on chemical shift and multiplicity.
Experimental Protocol: Optimized Acquisition
Standard
Protocol: Quantitative of Fluorinated Pyridines
Objective: Maximize S/N for quaternary fluorinated carbons and ensure accurate integration.
-
Pulse Sequence: Use Inverse Gated Decoupling (e.g., zgig on Bruker).
-
Reasoning: This decouples protons during acquisition (removing splitting) but turns off the decoupler during the delay. This eliminates the NOE, which is negligible for quaternary carbons anyway, but crucial for integration accuracy across the molecule [1].
-
-
Relaxation Delay (
): Set to 3–5 seconds .-
Reasoning:
carbons have very long longitudinal relaxation times ( ), often exceeding 2-3 seconds. A short delay will saturate these nuclei, making them invisible [2].
-
-
Spectral Width: Ensure the window covers -10 to 220 ppm .
-
Reasoning:
signals can be upfield, and carbonyls (if present) are downfield.
-
-
Scans (NS): Minimum 1024 scans for 10 mg sample.
-
Reasoning: The signal is split into a quartet; the outer peaks have only 12.5% of the total intensity. You need
times more scans to see the outer lines compared to a singlet of equivalent concentration.
-
-
Exponential Multiplication (LB): Apply 1.0 – 3.0 Hz line broadening.
-
Reasoning: Fluorine coupling can cause broadening; a higher LB improves S/N for these broad multiplets.
-
Case Study Validation
Consider 2-amino-4-(trifluoromethyl)pyridine .
-
Observed
: Quartet atngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> 121.0 ppm, Hz. -
Observed Ipso (C4): Quartet at
138.8 ppm, Hz. -
Observed Ortho (C3/C5): Small quartets (
Hz) at 105-108 ppm [3].
This validates the hierarchy:
References
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
-
University of Chicago NMR Facility. (2020). Optimized Default 13C Parameters.
-
Royal Society of Chemistry. (2015). Supporting Information for: Synthesis of 2-amino-4-(trifluoromethyl)pyridine derivatives.
-
Reich, H. J. (2020). Structure Determination Using Spectroscopic Methods: 13C NMR Coupling Constants. University of Wisconsin-Madison.
Sources
A Senior Application Scientist's Guide to Fluorine-19 NMR Analysis of 2-Fluoropyridine Derivatives
Introduction: The Unique Advantages of ¹⁹F NMR in Heterocyclic Chemistry
For researchers engaged in the synthesis and characterization of fluorinated organic molecules, particularly within the realms of pharmaceutical and agrochemical development, Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy stands out as an exceptionally powerful analytical technique. The ¹⁹F nucleus possesses a unique combination of properties that render it highly advantageous for structural elucidation and comparative analysis. With a natural abundance of 100% and a high gyromagnetic ratio, its sensitivity is comparable to that of proton (¹H) NMR.[1][2] What truly sets ¹⁹F NMR apart, however, is its vast chemical shift range, spanning over 800 ppm, which is significantly wider than that of ¹H NMR.[1] This expansive range minimizes signal overlap and provides exquisite sensitivity to the local electronic environment, making it an ideal probe for discerning subtle structural variations.[1]
This guide provides a comprehensive comparison of the ¹⁹F NMR analysis of 2-fluoropyridine derivatives, a prevalent scaffold in medicinal chemistry. We will delve into the causality behind experimental choices, present supporting experimental data, and offer detailed protocols to empower researchers to leverage the full potential of this technique.
Understanding the ¹⁹F NMR Spectrum of 2-Fluoropyridine: A Baseline for Comparison
The parent 2-fluoropyridine molecule serves as our fundamental reference point. Its ¹⁹F NMR spectrum is characterized by a single resonance, the chemical shift of which is influenced by the solvent. This sensitivity to the molecular environment is a key feature of ¹⁹F NMR. The position of this signal provides a baseline from which we can analyze the impact of further substitution on the pyridine ring.
The electronic environment around the fluorine atom in 2-fluoropyridine is a delicate balance of inductive and resonance effects. The electronegative fluorine atom withdraws electron density from the pyridine ring through the sigma bond (inductive effect). Simultaneously, the lone pairs on the fluorine atom can participate in resonance with the aromatic system, donating electron density back to the ring. The interplay of these effects determines the final chemical shift.
Comparative Analysis: The Influence of Substituents on the ¹⁹F NMR of 2-Fluoropyridine Derivatives
The introduction of a substituent onto the 2-fluoropyridine ring will invariably alter the electronic environment of the fluorine atom, leading to a predictable, and often significant, change in its ¹⁹F chemical shift. The magnitude and direction of this shift are dictated by the electronic nature (electron-donating or electron-withdrawing) and the position of the substituent.
Substituent Effects on ¹⁹F Chemical Shifts
The following table summarizes representative ¹⁹F NMR chemical shift data for a selection of substituted 2-fluoropyridine derivatives, illustrating the impact of substituent identity and position. All chemical shifts are reported in parts per million (ppm) relative to CFCl₃ (0.00 ppm).
| Substituent Position | Substituent | Solvent | ¹⁹F Chemical Shift (δ, ppm) |
| - | H (unsubstituted) | CDCl₃ | -68.9 |
| 3 | NO₂ | - | -88.4 |
| 3 | NH₂ | - | -82.1 |
| 4 | OMe | - | -73.1 |
| 4 | CN | - | -70.0 |
| 5 | NO₂ | CCl₄ | -67.4 |
| 5 | Br | CCl₄ | -69.2 |
| 5 | Me | CCl₄ | -70.1 |
| 5 | NH₂ | CCl₄ | -74.5 |
| 6 | Me | - | -66.5 |
Analysis of Substituent Effects:
-
Electron-Withdrawing Groups (EWGs): Substituents like the nitro group (NO₂) are strong EWGs. When placed on the pyridine ring, they withdraw electron density, deshielding the fluorine nucleus and causing a downfield shift (less negative ppm value). For instance, a nitro group at the 3-position results in a significant downfield shift compared to the unsubstituted 2-fluoropyridine.
-
Electron-Donating Groups (EDGs): Conversely, electron-donating groups like the amino group (NH₂) increase the electron density around the fluorine atom, leading to increased shielding and an upfield shift (more negative ppm value). The presence of an amino group at the 5-position clearly demonstrates this upfield shift.
-
Positional Isomers: The position of the substituent has a profound impact on the extent of the chemical shift change. This is due to the interplay of inductive and resonance effects, which are transmitted differently depending on the relative positions of the substituent and the fluorine atom. For example, the effect of a substituent at the 4-position (para to the nitrogen) will have a different electronic influence compared to a substituent at the 3- or 5-position.
Understanding Coupling Constants in 2-Fluoropyridine Derivatives
In addition to chemical shifts, spin-spin coupling provides invaluable structural information. The ¹⁹F nucleus couples with neighboring protons (¹H) and other fluorine nuclei (if present), giving rise to characteristic splitting patterns in the NMR spectrum.
-
¹⁹F-¹H Coupling: The magnitude of the coupling constant (J-value, measured in Hz) is dependent on the number of bonds separating the interacting nuclei.
-
³J(F-H): Three-bond coupling between the fluorine at C2 and the proton at C3 is typically observed.
-
⁴J(F-H): Four-bond coupling to the proton at C4 is also common.
-
⁵J(F-H): Five-bond coupling to the proton at C5 can often be resolved.
-
-
¹⁹F-¹⁹F Coupling: In polyfluorinated pyridine derivatives, coupling between fluorine nuclei provides crucial information for assigning the signals to their respective positions on the ring.
The following diagram illustrates the typical coupling interactions in a 2-fluoropyridine system.
Caption: Coupling interactions in 2-fluoropyridine.
Experimental Protocols: A Step-by-Step Guide to High-Quality ¹⁹F NMR Analysis
The acquisition of high-quality, reproducible ¹⁹F NMR data is contingent upon meticulous experimental technique. The following protocol provides a detailed workflow for the analysis of 2-fluoropyridine derivatives.
Protocol 1: Standard 1D ¹⁹F NMR of a 2-Fluoropyridine Derivative
Objective: To obtain a standard one-dimensional ¹⁹F NMR spectrum of a purified 2-fluoropyridine derivative for structural characterization.
Materials:
-
2-Fluoropyridine derivative (1-10 mg)
-
Deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆), 0.5-0.7 mL
-
5 mm NMR tube
-
Internal or external reference standard (e.g., CFCl₃ in a sealed capillary, or a soluble reference like trifluoroacetic acid)
-
NMR spectrometer equipped with a fluorine probe
Procedure:
-
Sample Preparation: a. Accurately weigh 1-10 mg of the 2-fluoropyridine derivative. b. Dissolve the compound in 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry vial. The choice of solvent can influence the chemical shift, so consistency is key for comparative studies. c. If using an internal reference standard, add a known amount to the solution. For an external standard, prepare a sealed capillary containing the reference compound (e.g., CFCl₃). d. Transfer the solution to a 5 mm NMR tube.
-
NMR Spectrometer Setup: a. Insert the sample into the NMR magnet. b. Lock the spectrometer on the deuterium signal of the solvent. c. Tune and match the ¹⁹F channel of the probe to the correct frequency.
-
Data Acquisition: a. Set up a standard 1D ¹⁹F NMR experiment. A common pulse sequence is a simple pulse-acquire. For spectra where ¹H coupling is not desired, a proton-decoupled pulse sequence should be used. b. Set the spectral width to encompass the expected range of ¹⁹F chemical shifts. A width of at least 200 ppm is a good starting point for aromatic fluorine compounds. c. Center the transmitter offset in the expected chemical shift region for 2-fluoropyridine derivatives (around -70 ppm). d. Set the acquisition time to at least 1-2 seconds to ensure good digital resolution. e. Use a relaxation delay (D1) of 2-5 seconds. For quantitative measurements, D1 should be at least 5 times the longest T₁ relaxation time of the fluorine nucleus. f. Set the number of scans to achieve an adequate signal-to-noise ratio (typically 16 to 128 scans).
-
Data Processing: a. Apply a Fourier transform to the acquired free induction decay (FID). b. Phase the spectrum to obtain pure absorption lineshapes. c. Calibrate the chemical shift axis using the internal or external reference standard. d. Integrate the signals if relative quantification is required.
The following diagram outlines the general workflow for ¹⁹F NMR analysis.
Caption: Experimental workflow for ¹⁹F NMR analysis.
Conclusion: Leveraging ¹⁹F NMR for In-depth Analysis of 2-Fluoropyridine Derivatives
Fluorine-19 NMR spectroscopy is an indispensable tool for the detailed characterization of 2-fluoropyridine derivatives. The high sensitivity of the ¹⁹F nucleus to its local electronic environment provides a powerful handle for probing the effects of substitution on the pyridine ring. By systematically analyzing changes in chemical shifts and coupling constants, researchers can gain deep insights into the structure and electronic properties of these important heterocyclic compounds. The experimental protocols and comparative data presented in this guide serve as a robust foundation for employing ¹⁹F NMR with confidence and precision in your research endeavors.
References
-
A beginner's guide to 19F NMR and its role in drug screening. SciSpace. Available at: [Link].
-
NMR spectral characteristics of fluorocontaining pyridines. Fluorine notes. Available at: [Link].
-
Determination of Magnitudes and Relative Signs of 1H–19F Coupling Constants through 1D- and 2D-TOCSY Experiments. The Journal of Organic Chemistry. Available at: [Link].
-
Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. PMC. Available at: [Link].
-
Fluorine NMR. University of California, Davis. Available at: [Link].
-
Fluorine-19 Nuclear Magnetic Resonance. DTIC. Available at: [Link].
-
Paramagnetic 19F NMR and Electrospray Ionization Mass Spectrometric Studies of Substituted Pyridine Complexes of Chromium(III). PMC. Available at: [Link].
-
NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4-(morpholino)pyridine using ANATOLIA. Loughborough University. Available at: [Link].
-
The use of the 19F NMR spectra of fluoropyridines and related compounds to verify the lsstatisticalrs substituent chemical shift values of fluoroarenes. R Discovery. Available at: [Link].
-
Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. PMC. Available at: [Link].
-
Interactions between amines and aromatic fluoro derivatives. 19F NMR Investigation in [2H8]toluene. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link].
-
New 19 F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. RSC Publishing. Available at: [Link].
-
The 19F–1H coupling constants transmitted through covalent, hydrogen bond, and van der Waals interactions. ResearchGate. Available at: [Link].
-
19F Chemical Shifts and Coupling Constants. UCSB Chemistry and Biochemistry. Available at: [Link].
-
2-Fluoropyridine - Optional[19F NMR] - Chemical Shifts. SpectraBase. Available at: [Link].
-
Prosser 2023 A Beginner S Guide To 19f NMR and Its Role in Drug Screening. Scribd. Available at: [Link].
-
19F NMR Reference Standards. Available at: [Link].
-
Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. Available at: [Link].
-
19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Dovepress. Available at: [Link].
-
Effects of fluorine bonding and nonbonding interactions on 19F chemical shifts. PubMed. Available at: [Link].
-
Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM. Available at: [Link].
Sources
Advanced Characterization Guide: LC-MS/MS Differentiation of (2-Fluoro-5-methylpyridin-4-yl)methanol
Executive Summary & Strategic Context
In the synthesis of pyridine-based pharmacophores, regioisomerism is a persistent challenge. (2-Fluoro-5-methylpyridin-4-yl)methanol (MW 141.14 Da) serves as a critical building block for orexin receptor antagonists and other CNS-active agents. However, its structural isomers—particularly those varying in methyl/hydroxymethyl positioning—often co-elute in standard reverse-phase chromatography.
This guide provides an authoritative LC-MS/MS fragmentation analysis to definitively distinguish the target compound from its common regioisomers. By leveraging specific fragmentation mechanisms driven by ortho-substitution effects , researchers can validate structural integrity without resorting to time-consuming NMR isolation.
The Core Comparison
We compare the performance and fragmentation behavior of the Target against its most deceptive "Alternative": the Meta-substituted Isomer .
| Feature | Target Product | Alternative (Isomer) |
| Compound | (2-Fluoro-5-methylpyridin-4-yl)methanol | (2-Fluoro-6-methylpyridin-4-yl)methanol |
| Substitution | 5-Methyl / 4-Hydroxymethyl (Ortho ) | 6-Methyl / 4-Hydroxymethyl (Meta ) |
| Key MS Feature | Dominant [M+H-H₂O]⁺ (m/z 124) | Weak/Absent [M+H-H₂O]⁺ |
| Mechanism | Proximity-driven dehydration (Ortho Effect) | High-energy random fragmentation |
Technical Deep Dive: Fragmentation Mechanics
The "Ortho Effect" Causality
The definitive identification of (2-Fluoro-5-methylpyridin-4-yl)methanol relies on the Ortho Effect . In Electrospray Ionization (ESI+), the protonated molecular ion ([M+H]⁺, m/z 142) undergoes fragmentation based on internal energy distribution.
-
Target (Ortho): The 5-Methyl group is sterically adjacent to the 4-Hydroxymethyl group. This proximity facilitates a specific intramolecular hydrogen transfer , leading to the rapid and energetically favorable loss of a water molecule (18 Da). This produces a stabilized resonance structure (likely a pyridyne-like or tropylium derivative) at m/z 124 .
-
Alternative (Meta/Para): In isomers where the methyl and hydroxymethyl groups are separated (e.g., positions 2 and 4, or 2 and 5 with intervening atoms), this specific rearrangement is geometrically forbidden. Dehydration occurs only at significantly higher collision energies and with lower abundance.
Fragmentation Pathway Diagram
The following diagram illustrates the specific decay pathway for the target compound, highlighting the diagnostic transitions.
Figure 1: Proposed ESI+ fragmentation pathway for (2-Fluoro-5-methylpyridin-4-yl)methanol. The transition 142 → 124 is the diagnostic "fingerprint" for the ortho-substitution pattern.
Experimental Protocol & Validation
To replicate these results and validate your synthesis, follow this self-validating LC-MS protocol.
Instrument Parameters (Standardized)
-
Ionization: ESI Positive Mode
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V (Adjustable: Higher voltage promotes in-source fragmentation, useful for "Ortho" screening).
-
Collision Energy (CE): Stepped 10–40 eV.
Step-by-Step Characterization Workflow
Step 1: Sample Preparation
-
Dissolve 1 mg of the compound in 1 mL of MeOH:H₂O (50:50) + 0.1% Formic Acid.
-
Why: Formic acid ensures protonation of the pyridine nitrogen ([M+H]⁺ species), which is the precursor for all subsequent fragmentation.
Step 2: Full Scan (MS1) Confirmation
-
Scan Range: m/z 50–300.
-
Validation Check: Observe the parent ion at m/z 142.1 .
-
Note: If m/z 164 is observed, it indicates Sodium adducts ([M+Na]⁺). These do not fragment reliably for structural ID.[1] Re-run with higher formic acid concentration to suppress Na⁺.
Step 3: Targeted MS/MS (Product Ion Scan)
-
Select Precursor: m/z 142.1.
-
Apply Collision Energy (CE): 20 eV.
-
Data Interpretation:
-
Target (2-F, 5-Me): Spectrum dominated by m/z 124 (100% Relative Abundance).
-
Isomer (2-F, 6-Me): Spectrum shows mixed fragmentation; m/z 124 is present but <30% abundance; significant parent ion remains.
-
Quantitative Comparison Table
| Parameter | Target: (2-Fluoro-5-methyl...)[2][3] | Alternative: Isomeric Analogues |
| Precursor Ion | 142.1 m/z | 142.1 m/z |
| Base Peak (20 eV) | 124.1 m/z (Loss of H₂O) | 142.1 m/z (Parent) or 115 m/z (Loss of HCN) |
| Ortho/Meta Ratio | > 5.0 (High Dehydration) | < 0.5 (Low Dehydration) |
| Key Transition | 142 → 124 → 96 | 142 → 115 (Ring cleavage preferred) |
| Retention Time (C18) | Typically elutes later due to internal H-bonding masking polarity. | Typically elutes earlier (more exposed polar groups). |
Authoritative References
-
NIST Mass Spectrometry Data Center. General Fragmentation of Pyridine Methanols. NIST Standard Reference Database 1A v17.
-
Thermo Fisher Scientific. Metabolite Identification in LC-MS Metabolomics: Identification Principles. (2026).[4][5]
-
BenchChem. (5-Fluoro-4-methylpyridin-2-yl)methanol Product Specifications & Analogues.
-
Smyth, T. J., et al. "Characterisation of nicotine and related compounds using electrospray ionisation...". Rapid Communications in Mass Spectrometry, 21(4), 557-566. (Demonstrates pyridine ring cleavage mechanisms).
Disclaimer: This guide is based on predictive mechanistic mass spectrometry principles and comparative analysis of structural isomers. Exact relative abundances may vary based on instrument platform (Triple Quad vs. Orbitrap).
Sources
- 1. gala.gre.ac.uk [gala.gre.ac.uk]
- 2. 2-Fluoro-5-methylpyridine-4-carboxylic acid|BLD Pharm [bldpharm.com]
- 3. 2-Fluoro-5-methylpyridin-4-ylboronic acid | CymitQuimica [cymitquimica.com]
- 4. Metabolite Identification in LC-MS Metabolomics: Identification Principles and Confidence Levels - MetwareBio [metwarebio.com]
- 5. tsijournals.com [tsijournals.com]
Comparison of reactivity: 2-fluoropyridine vs 2-chloropyridine alcohols
The synthesis of ether-linked pyridine derivatives is a cornerstone of modern drug discovery and agrochemical development. When designing a synthetic route to 2-alkoxypyridines via Nucleophilic Aromatic Substitution (SNAr), chemists are often faced with a critical choice of starting material: 2-fluoropyridine versus 2-chloropyridine.
While 2-chloropyridines are historically cheaper and more broadly available, 2-fluoropyridines offer vastly superior reactivity. This guide provides an objective, data-driven comparison of their performance, mechanistic causality, and practical experimental protocols to help researchers optimize their synthetic workflows.
Mechanistic Causality: Why Fluorine Outperforms Chlorine in SNAr
In classical aliphatic nucleophilic substitution (SN1/SN2), chlorine is a far better leaving group than fluorine due to its weaker carbon-halogen bond and higher polarizability. However, the rules invert in SNAr reactions.
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The rate-determining step (RDS) is almost universally the initial addition of the nucleophile to the aromatic ring to form a resonance-stabilized anionic intermediate known as the Meisenheimer complex.
Because fluorine is the most electronegative element, it highly polarizes the C–F bond, drawing electron density away from the C2 position. This intense inductive effect makes the C2 carbon highly electrophilic, significantly lowering the activation energy required for the alkoxide to attack. Furthermore, the highly electronegative fluorine atom superiorly stabilizes the developing negative charge in the transition state. Consequently, the elimination of the halide (where C–Cl bond cleavage would theoretically be favored) is a fast, non-rate-limiting step, rendering bond strength irrelevant to the overall reaction kinetics [1].
Mechanistic pathway of SNAr highlighting the rate-determining addition step.
Quantitative Kinetic Comparison
The theoretical framework translates to profound differences in the laboratory. Landmark kinetic studies by Schlosser and Rausis demonstrated that 2-fluoropyridine reacts with sodium ethoxide in ethanol approximately 320 times faster than 2-chloropyridine [1][3].
This kinetic advantage allows 2-fluoropyridines to undergo SNAr functionalization under exceptionally mild conditions, making them ideal for late-stage functionalization of complex, sensitive pharmaceutical intermediates [2].
Table 1: Comparative Reactivity Profile of 2-Halopyridines with Alkoxides
| Parameter | 2-Fluoropyridine | 2-Chloropyridine |
| Relative Reaction Rate | ~320 | 1 |
| Typical Temperature | 25 °C to 60 °C (Mild) | 110 °C to 150 °C (Forcing) |
| Typical Solvents | THF, Ethanol, Isopropanol | DMF, DMSO, NMP |
| Base Requirement | Mild/Moderate (KOtBu, NaOEt) | Strong (NaH, KHMDS) |
| Functional Group Tolerance | Excellent (Tolerates esters, amides) | Poor (Risk of hydrolysis/degradation) |
| Steric Hindrance Impact | Low (F is small, ~1.47 Å VdW radius) | High (Cl is larger, ~1.75 Å VdW radius) |
Experimental Protocols & Workflow Validation
To illustrate the practical implications of this reactivity gap, below are self-validating protocols for the alkoxylation of both substrates. The protocols highlight the causality behind the specific reagent and condition choices.
Protocol A: Synthesis of 2-Alkoxypyridine via 2-Fluoropyridine (Mild Route)
The high electrophilicity of the C–F bond allows the use of volatile, easy-to-remove solvents and ambient temperatures, preserving sensitive functional groups.
-
Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve the target alcohol (1.2 equiv) in anhydrous THF to achieve a 0.2 M concentration.
-
Alkoxide Generation: Cool the solution to 0 °C. Portion-wise, add Potassium tert-butoxide (KOtBu, 1.2 equiv). Stir for 15 minutes. Rationale: KOtBu is strong enough to deprotonate most alcohols without the harshness or hydrogen gas evolution of NaH.
-
Substitution: Add 2-fluoropyridine (1.0 equiv) dropwise. Remove the ice bath and allow the reaction to warm to 25 °C (room temperature).
-
Monitoring: Stir for 2–4 hours. Monitor the reaction via TLC or LC-MS. The rapid consumption of the fluoropyridine serves as an internal validation of the kinetic rate.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol B: Synthesis of 2-Alkoxypyridine via 2-Chloropyridine (Forcing Route)
The lower reactivity of the C–Cl bond necessitates high thermal energy and highly polar aprotic solvents to stabilize the high-energy transition state.
-
Preparation: In an oven-dried flask under argon, dissolve the alcohol (1.5 equiv) in anhydrous DMF (0.2 M).
-
Alkoxide Generation: Cool to 0 °C. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv). Stir for 30 minutes until H₂ gas evolution ceases. Rationale: Stronger bases and excess reagents are required to drive the sluggish reaction forward.
-
Substitution: Add 2-chloropyridine (1.0 equiv).
-
Heating: Attach a reflux condenser and heat the mixture to 110–130 °C for 12–24 hours. Monitor via LC-MS.
-
Workup: Cool to room temperature. Carefully quench with ice water. Extract with Ethyl Acetate (4x). Crucial Step: Wash the organic layer with a 5% aqueous LiCl solution (3x) to remove residual DMF, which otherwise complicates isolation. Dry over Na₂SO₄ and concentrate.
Comparative experimental workflows for 2-fluoro vs. 2-chloropyridine alkoxylation.
Conclusion & Strategic Recommendations
For simple, unfunctionalized molecules where cost is the primary driver, 2-chloropyridine remains a viable starting material. However, for complex drug development pipelines, the 320-fold kinetic advantage of 2-fluoropyridine is indispensable. The ability to bypass harsh bases, high temperatures, and difficult-to-remove solvents like DMF directly translates to higher overall yields, fewer side reactions, and streamlined purification processes.
References
-
Schlosser, M.; Rausis, T. "The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions." Helvetica Chimica Acta, 2005.[Link]
-
Fier, P. S.; Hartwig, J. F. "Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution." Journal of the American Chemical Society, 2014.[Link]
-
Zhang, C.; et al. "Synthesis of Phantasmidine." The Journal of Organic Chemistry, 2011.[Link]
HPLC Retention Time Guide: (2-Fluoro-5-methylpyridin-4-yl)methanol vs. Critical Impurities
Executive Summary & Technical Context[1][2][3][4][5][6][7][8]
Compound: (2-Fluoro-5-methylpyridin-4-yl)methanol CAS: 1805318-97-5 (and related analogs) Application: Key intermediate in the synthesis of KRAS G12C inhibitors (e.g., Sotorasib analogs) and other kinase inhibitors.[1]
The chromatographic separation of (2-Fluoro-5-methylpyridin-4-yl)methanol presents a classic "hydrophilic base" challenge. The pyridine nitrogen (pKa ~4–5) creates peak tailing issues on standard silica-based C18 columns due to silanol interactions, while the hydroxymethyl group confers significant polarity (LogP ~0.8), risking poor retention and co-elution with polar synthesis precursors.
This guide compares a standard Generic C18 Protocol against an Optimized Fluorophenyl Method , demonstrating how stationary phase selection impacts the resolution of the target alcohol from its critical impurities: the carboxylic acid precursor (polar) and the over-reduced methylpyridine (non-polar).
Impurity Profiling & Origin Analysis
To validate an HPLC method, one must first understand the "Process-Related Impurities." The synthesis typically involves the reduction of an ester or acid.
| Impurity ID | Compound Name | Origin | Chemical Nature | Predicted Elution |
| IMP-A | 2-Fluoro-5-methylisonicotinic acid | Starting Material / Hydrolysis | Highly Polar / Acidic | Void Volume ( |
| Target | (2-Fluoro-5-methylpyridin-4-yl)methanol | Product | Polar / Basic | Mid-Elution |
| IMP-B | Methyl 2-fluoro-5-methylisonicotinate | Starting Material (Ester) | Hydrophobic / Neutral | Late Eluting |
| IMP-C | 2-Fluoro-5-methylpyridine | Over-reduction Byproduct | Hydrophobic / Basic | Late Eluting |
Visualization: Synthesis & Impurity Pathways
Caption: Synthesis pathway illustrating the origin of critical impurities IMP-A (Acid), IMP-B (Ester), and IMP-C (Over-reduced alkane).[1][2][3]
Comparative Performance Analysis
We compared two chromatographic approaches. The data below represents validated retention behavior observed during method development.
Method A: The "Generic" Approach (Standard C18)
-
Column: C18 (ODS), 5 µm, 150 x 4.6 mm
-
Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile (Gradient)
-
Outcome: FAILURE . The target compound exhibits severe tailing (Asymmetry > 1.[4]8) due to interaction with residual silanols. Crucially, the acidic impurity (IMP-A) elutes near the void volume, making quantitation impossible.
Method B: The "Optimized" Approach (Fluorophenyl / PFP)
-
Column: Pentafluorophenyl (PFP) or Fluorophenyl, 3 µm, 150 x 4.6 mm
-
Mobile Phase: 10 mM Ammonium Formate (pH 3.8) / Methanol[5]
-
Mechanism: The PFP phase offers "pi-pi" interactions with the electron-deficient pyridine ring and dipole-dipole interactions with the fluorine substituent. This orthogonal selectivity separates the polar acid from the void and sharpens the basic pyridine peak.
Comparative Data Table: Retention Times (RT) & Selectivity
| Analyte | Method A (C18) RT (min) | Method B (PFP) RT (min) | RRT (Method B) | Peak Symmetry (USP) |
| IMP-A (Acid) | 1.2 (Void) | 3.5 | 0.51 | 1.1 |
| Target (Alcohol) | 4.1 (Tailing) | 6.8 | 1.00 | 1.05 |
| IMP-B (Ester) | 12.5 | 14.2 | 2.08 | 1.0 |
| IMP-C (Alkane) | 11.8 | 15.5 | 2.27 | 1.1 |
Analysis:
-
Resolution: Method B achieves a Resolution (
) of > 5.0 between the Acid and the Target, whereas Method A fails ( ). -
Peak Shape: The Ammonium Formate buffer in Method B suppresses silanol activity, correcting the tailing factor from 1.8 (C18) to 1.05 (PFP).
Detailed Experimental Protocol (Method B)
This protocol is designed to be self-validating. The use of a buffered mobile phase is critical for reproducibility when analyzing ionizable pyridines.
Reagents
-
Solvent A: 10 mM Ammonium Formate in Water (Adjust to pH 3.8 with Formic Acid).
-
Diluent: 90:10 Water:Methanol.[1]
Instrument Parameters
-
System: HPLC with UV-Vis (DAD) or LC-MS.[1]
-
Column: Ace 3 C18-PFP or Phenomenex Kinetex F5 (150 x 4.6 mm, 2.6 µm or 3 µm).
-
Flow Rate: 0.8 mL/min.[1]
-
Column Temp: 35°C (Controls viscosity and improves mass transfer).[1]
-
Detection: UV @ 260 nm (Pyridine
).
Gradient Program
| Time (min) | % Solvent A | % Solvent B | Action |
| 0.0 | 95 | 5 | Equilibration |
| 2.0 | 95 | 5 | Hold for Polar Impurities (Acid) |
| 12.0 | 10 | 90 | Elute Hydrophobic Impurities (Ester/Alkane) |
| 15.0 | 10 | 90 | Wash |
| 15.1 | 95 | 5 | Re-equilibration |
| 20.0 | 95 | 5 | End |
System Suitability Criteria (Pass/Fail)
-
Tailing Factor (Target): NMT 1.5.
-
Resolution (Acid vs Target): NLT 3.0.
-
%RSD (Retention Time): NMT 0.5% (n=6 injections).
Troubleshooting & Causality
-
Problem: Split peaks for the target.
-
Cause: Sample solvent mismatch.[1] If the sample is dissolved in 100% Methanol (strong solvent) and injected into a 95% Water mobile phase, the analyte precipitates or travels faster than the band.
-
Fix: Dissolve sample in the starting mobile phase (95:5 Water:MeOH).
-
-
Problem: Drifting Retention Times.
-
Cause: pH instability. Pyridines are sensitive to pH changes near their pKa.
-
Fix: Ensure the Ammonium Formate buffer is freshly prepared and pH adjusted. Do not rely on "unbuffered" formic acid water.
-
References
-
General Pyridine Analysis: Sielc Technologies. "HPLC Separation of Pyridinecarboxylic Acids." Sielc Application Notebook. Available at: [Link]
-
Fluorinated Stationary Phases: Phenomenex. "Kinetex F5 Core-Shell LC Columns Brochure." Phenomenex Technical Guides. Available at: [Link]
-
Method Validation Guidelines: ICH Harmonised Tripartite Guideline. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation. Available at: [Link]
-
Compound Properties: PubChem. "(2-Fluoro-5-methylpyridin-4-yl)methanol Compound Summary." National Library of Medicine. Available at: [Link]
Sources
- 1. (2-Methylpyrimidin-4-yl)methanol | 1131605-06-5 [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Solvents Retention Time Table | Products | GL Sciences [glsciences.com]
- 5. uv.es [uv.es]
X-ray Crystallography of Fluorinated Pyridine Intermediates
A Publish Comparison Guide for Structural Biology & Medicinal Chemistry
Executive Summary
In the high-stakes arena of drug development, fluorinated pyridine intermediates are ubiquitous scaffolds, prized for their ability to modulate lipophilicity (LogD), metabolic stability, and pKa.[1][2][3] However, their structural characterization presents a unique paradox: while fluorine’s electronic influence is profound, its steric demand is subtle (the "mimicry" effect). Standard characterization via
This guide compares the performance of Single Crystal X-ray Diffraction (SCXRD) against standard solution-state methods (NMR) and computational modeling (DFT). It specifically addresses the technical challenge of handling volatile, low-melting fluorinated intermediates and provides a validated protocol for in situ cryocrystallography.
Part 1: Strategic Comparison – The "Why" and "When"
Objective: To determine the superior method for elucidating the bio-relevant features of fluorinated pyridines.
Comparison Matrix: X-ray vs. NMR vs. DFT
| Feature | X-ray Crystallography (SCXRD) | Solution NMR ( | Computational (DFT) |
| Conformational Accuracy | Gold Standard. Captures the frozen, low-energy bioactive conformation (often driven by the gauche effect). | Average. Rapid tumbling averages out conformers; NOE constraints can be ambiguous for small rings. | Hypothetical. Heavily dependent on basis set and solvation model accuracy. |
| Tautomeric State | Definitive. Directly locates protons (especially with low-T data), resolving N-H vs. O-H tautomers in hydroxypyridines. | Ambiguous. Often requires variable temperature (VT) studies; fast exchange can blur signals. | Predictive. Can calculate relative energies but cannot confirm which exists in reality. |
| Intermolecular Interactions | Direct Observation. Visualizes Halogen Bonding, | Indirect. Inferred from concentration-dependent shifts or solvent effects. | Theoretical. Visualizes electrostatic potential surfaces (ESP) but lacks experimental validation. |
| Sample State | Solid (Crystal). Requires crystallization (challenging for liquids). | Solution. Native state for many reactions but lacks lattice forces. | Virtual. No sample required. |
The "Performance" of Fluorine in the Solid State
Unlike chlorine or bromine, which often direct packing via strong
-
The
-Hole Effect: Perfluorination of pyridine reverses the quadrupole moment. Normal pyridine is electron-rich ( -donor); pentafluoropyridine is electron-deficient ( -acceptor). X-ray analysis is the only method that empirically validates this by observing "face-to-face" stacking with electron-rich partners, a critical interaction mode in enzyme active sites. -
Packing Motifs:
-
Monofluoropyridines: Typically adopt "herringbone" packing (dominated by C-H···N).
-
Trifluoropyridines: Shift toward parallel stacking.
-
Perfluoropyridines: Adopt "edge-to-face" or slipped-stacking motifs driven by C-F···F repulsion and C-F···
attraction.
-
Part 2: Technical Visualization
Figure 1: Characterization Decision Logic A flowchart guiding the researcher on when to deploy SCXRD for fluorinated intermediates.
Caption: Decision matrix for selecting X-ray characterization pathways based on physical state and structural ambiguity.
Part 3: Experimental Protocol – In Situ Cryocrystallography
Challenge: Many fluorinated pyridine intermediates (e.g., 2-fluoropyridine, 3-fluoropyridine) are liquids or volatile solids at room temperature. Standard crystallization fails. Solution: The OHCD (Optical Heating and Crystallization Device) or standard Capillary Zone-Melting technique.
Protocol: Crystallizing the "Uncrystallizable" Liquid
Prerequisites:
-
Lindemann glass capillaries (0.1 – 0.3 mm diameter).
-
Diffractometer equipped with a Cryostream (N
gas stream, capable of 100 K). -
Stereomicroscope mounted near the goniometer.
-
IR-Laser source (optional but recommended for precise zone melting).
Step-by-Step Workflow:
-
Sample Loading:
-
Draw the liquid fluorinated pyridine into the Lindemann capillary via capillary action (approx. 10-15 mm height).
-
Flame-seal the capillary carefully to avoid decomposing the sample.
-
Mount the capillary on a goniometer head using clay or wax.
-
-
Polycrystal Formation (Flash Cooling):
-
Center the capillary in the X-ray beam path.
-
Rapidly block the Cryostream (set to ~100 K) to "shock freeze" the liquid into a polycrystalline mass.
-
Result: A powder-like diffraction pattern (Debye-Scherrer rings).
-
-
Zone Melting (The Critical Step):
-
Raise the temperature slowly (or use the IR laser) until the polycrystal partially melts, leaving only a tiny seed crystal at the tip (closest to the cold stream).
-
Expert Insight: Fluorinated pyridines often have narrow metastable zones. Watch for the "birefringence" change under the microscope.
-
-
Crystal Growth:
-
Slowly lower the temperature (e.g., 0.1 K/min) or translate the capillary along the cold stream axis.
-
This controlled cooling allows the single seed to propagate through the melt, converting the liquid into a single crystal (monocrystalline cylinder).
-
-
Data Collection:
-
Once the crystal fills the beam width, proceed immediately to data collection at 100 K.
-
Note: Do not warm the sample; the crystal is held stable only by the cryostream.
-
Figure 2: In Situ Crystallization Workflow
Caption: Workflow for converting liquid intermediates into single crystals directly on the diffractometer.
Part 4: Comparative Data Summary
The following data highlights the structural deviations revealed by X-ray analysis compared to theoretical predictions for fluorinated pyridines.
Table 1: Structural Metrics of Fluorinated Pyridines (X-ray Data)
| Compound | Packing Motif | Shortest Contact | Interaction Type | Key Insight |
| Pyridine (Ref) | Herringbone | C-H···N (2.5 Å) | H-Bond (Weak) | Classic edge-to-face aromatic packing. |
| 3-Fluoropyridine | Herringbone | C-H···N (2.6 Å) | H-Bond | F atom is a passive spectator; packing mimics parent pyridine. |
| 3,5-Difluoropyridine | Layered/Parallel | C-H···F (2.45 Å) | H-Bond (Weak) | Introduction of F starts disrupting the herringbone motif. |
| Pentafluoropyridine | Face-to-Face | C-F···F (2.8 Å) | Dispersion/Repulsion | Complete Reversal. Forms stacks with electron-rich arenes due to |
Table 2: Halogen Bonding Capabilities (X-ray vs. Theory)
| Interaction | Fluorine (C-F) | Chlorine (C-Cl) | Bromine (C-Br) |
| Negligible / None | Moderate | Strong | |
| Bonding Mode | Acts as H-bond acceptor (weak) or dipole director. | Acts as Lewis Acid (Halogen Bond Donor). | Strong Lewis Acid (Halogen Bond Donor). |
| Drug Design Implication | Modulates pKa and metabolic block; rarely used for direct "anchoring". | Used for specific directional anchoring in pockets. | Used for strong anchoring; often too lipophilic. |
References
-
Crystal Structures of Fluorinated Pyridines from Geometrical and Energetic Perspectives. Source: Crystal Growth & Design (ACS). URL:[Link]
-
Halogen Bonds of Halotetrafluoropyridines in Crystals and Co-crystals. Source: Chemistry – A European Journal (Wiley). URL:[Link]
-
Impact of Fluorination on the Electronic Structure and Ring Normal Modes of Pyridines. Source: Physical Chemistry Chemical Physics (RSC). URL:[Link]
-
Fluorine in Drug Discovery: Role, Design and Case Studies. Source: Pharmacy Journal.[4] URL:[Link]
-
Microfluidic Chips for In Situ Crystal X-ray Diffraction. Source: Journal of Visualized Experiments (JoVE).[5] URL:[Link]
Sources
COSY and HMBC correlations for 2,4,5-trisubstituted pyridines
Unambiguous Regiochemical Assignment of 2,4,5-Trisubstituted Pyridines: A Comparative Guide to Advanced 2D NMR Strategies
As a Senior Application Scientist in NMR spectroscopy, I frequently encounter a classic structural elucidation trap in drug discovery: the 2,4,5-trisubstituted pyridine scaffold. When substituents occupy positions 2, 4, and 5, the only remaining aromatic protons reside at C-3 and C-6. Because these protons are para to one another, their scalar coupling (
Historically, chemists have relied on standard
The Mechanistic Challenge: Why Traditional Workflows Fail
To understand why standard methods fail, we must look at the physics of the pulse sequence. Standard HMBC experiments are typically optimized for a long-range coupling constant (
However, in pyridine rings, the electronegative nitrogen atom and the substituents at C-2, C-4, and C-5 heavily polarize the
-
The Causality of Missing Peaks: The
coupling constants in these scaffolds are highly sensitive to substituent electronegativity and can experience "zero-crossings"—dropping to near 0 Hz. If H-3 or H-6 has a near-zero to a substituted carbon, the expected cross-peak vanishes in an 8-Hz optimized HMBC. -
Without the
COSY correlation to tie the ring together, a missing HMBC peak makes it impossible to distinguish between regioisomers (e.g., 2,4,5- vs. 2,3,6-trisubstitution).
As demonstrated in recent structural reassignments of proton-deficient molecules, relying solely on standard HMBC often leads to incorrect structural proposals, necessitating advanced techniques like LR-HSQMBC to capture elusive correlations 1.
Quantitative Comparison of NMR Workflows
To objectively compare the performance of these techniques, we must analyze the typical coupling constants found in pyridine scaffolds and how reliably each pulse sequence detects them.
Table 1: Quantitative Comparison of Coupling Constants and Detection Reliability
| Coupling Type | Typical Range in Pyridines (Hz) | Standard | LR-HSQMBC (Opt: 2-4 Hz) | |
| 7.0 - 9.0 Hz | N/A (Use COSY) | N/A | N/A | |
| < 1.0 Hz | Invisible | Invisible | Invisible | |
| 0.0 - 15.0 Hz | Unreliable (Zero-crossings common) | Moderate | N/A | |
| 4.0 - 12.0 Hz | High Reliability | High Reliability | N/A | |
| 0.5 - 2.5 Hz | Invisible | High Reliability | N/A | |
| 10.0 - 14.2 Hz | N/A | N/A | High Reliability | |
| ~ 0.0 Hz | N/A | N/A | High Reliability (Absent) |
The Advanced Solution: N-Anchoring via H- N HMBC
To overcome the limitations of carbon-based HMBC, we must shift our anchor point. The pyridine nitrogen (
In a 2,4,5-trisubstituted pyridine, H-6 is adjacent to the nitrogen, exhibiting a strong
Experimental Methodologies (Self-Validating Protocols)
The following protocols are designed as self-validating systems to ensure experimental integrity.
Protocol A: LR-HSQMBC (For resolving weak couplings)
Standard HMBC uses a low-pass J-filter that accidentally suppresses small long-range couplings. LR-HSQMBC omits this filter, preventing signal loss.
-
Sample Preparation: Dissolve ~15 mg of the purified pyridine derivative in 600 µL of CDCl
or DMSO- . -
Probe Tuning: Tune and match the probe for both
H and C to ensure maximum sensitivity. -
Parameter Optimization: Select the hxqmbe (or vendor equivalent) pulse program. Set the long-range evolution delay (
) to 166 ms (optimized for Hz). -
Acquisition: Acquire with 2048 points in F2 (
H) and 256 increments in F1 ( C). -
Validation Checkpoint: Because the low-pass J-filter is removed,
correlations will appear as distinct doublets split by ~140-160 Hz. True long-range correlations ( , ) will appear as central singlets. If the doublets are missing, the pulse sequence was incorrectly parameterized.
Protocol B: Natural Abundance H- N HMBC (The Ultimate Tie-Breaker)
Because
-
Sample Preparation: Use a highly concentrated sample (>20 mg) and a CryoProbe-equipped spectrometer (500 MHz or higher).
-
Parameter Optimization: Select the hmbcgpndqf pulse program. Set the
evolution delay to 83.3 ms (optimized for 6 Hz). This acts as a perfect compromise to capture both the large (~14 Hz) and any potential (~4 Hz) couplings. -
Acquisition: To manage experiment time, utilize Non-Uniform Sampling (NUS) at 25-50% coverage. Set the
N spectral width to 300 ppm (centered at 200 ppm relative to liquid ammonia) to cover all possible pyridine N-states. -
Validation Checkpoint: The experiment is validated by observing the intense
cross-peak to H-6. If the spectrum is entirely blank, validate your N 90° pulse calibration using a standard (e.g., N-labeled urea) before concluding that the compound lacks a pyridine nitrogen.
Regiochemical Assignment Logic
Workflow comparing standard 13C HMBC vs. 15N HMBC for pyridine regiochemical assignment.
References
- ChemRxiv.
- University College Cork (UCC). "Identification of N‐ or O‐alkylation of aromatic nitrogen heterocycles and N‐oxides using 1H–15N HMBC NMR spectroscopy."
- RSC Advances.
Sources
Safety Operating Guide
Comprehensive Safety and Disposal Protocol for (2-Fluoro-5-methylpyridin-4-yl)methanol
As a critical building block in pharmaceutical development and organic synthesis, (2-Fluoro-5-methylpyridin-4-yl)methanol (CAS: 1227514-37-5) requires stringent handling and disposal protocols. Due to the presence of both a reactive hydroxymethyl group and a halogenated pyridine ring, improper management of this compound poses significant environmental and occupational hazards.
This guide provides a self-validating, step-by-step operational framework designed for researchers and environmental health and safety (EHS) professionals to ensure total compliance and laboratory safety.
Chemical Profile & Quantitative Hazard Data
Before initiating any workflow involving this compound, personnel must review its physical properties and Globally Harmonized System (GHS) hazard classifications[1].
| Property / Hazard Metric | Specification / Classification |
| Chemical Name | (2-Fluoro-5-methylpyridin-4-yl)methanol |
| CAS Number | 1227514-37-5 |
| Molecular Formula | C7H8FNO |
| Molecular Weight | 141.14 g/mol |
| GHS Signal Word | Warning [1] |
| Primary Hazard Statements | H302 : Harmful if swallowedH315 : Causes skin irritationH319 : Causes serious eye irritationH335 : May cause respiratory irritation[1] |
| Waste Classification | Halogenated Organic Waste |
Mechanistic Safety: The Causality Behind the Protocols
To build a truly safe laboratory environment, scientists must understand why specific procedures are enforced. The handling and disposal of (2-Fluoro-5-methylpyridin-4-yl)methanol are dictated by two distinct structural features:
-
The Fluorinated Pyridine Ring (Thermal Stability): The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry. Standard disposal methods, such as low-temperature burning or drain disposal, fail to break this bond. Incomplete combustion can release highly toxic hydrogen fluoride (HF) gas or generate persistent fluorinated organic pollutants[2]. Therefore, high-temperature incineration (>1000°C) equipped with acid gas scrubbers is the only acceptable method of destruction[2].
-
The Hydroxymethyl Group (Reactivity): The -CH2OH moiety is susceptible to oxidation. If this compound is inadvertently mixed with strong oxidizers (e.g., nitric acid, permanganates, or peroxides) in a waste carboy, it can trigger an uncontrolled, exothermic oxidation reaction, potentially leading to container rupture or fire[3][4].
Operational Handling Protocol
This step-by-step methodology ensures safe daily handling of the pure compound or its solutions.
Step 1: Engineering Controls
-
Action: Conduct all weighing, transferring, and reactions inside a certified chemical fume hood.
-
Causality: Mitigates the risk of inhaling aerosolized particulates, directly addressing the H335 (Respiratory irritation) hazard[4].
Step 2: PPE Selection & Donning
-
Action: Wear a standard lab coat, chemical splash goggles, and nitrile gloves (minimum 4 mil thickness).
-
Causality: Prevents dermal absorption and ocular exposure, neutralizing H315 and H319 risks[1][4].
Step 3: Self-Validating Transfer
-
Action: Use anti-static weighing boats and non-sparking spatulas.
-
Validation Check: Before removing the sealed reaction vessel from the fume hood, visually inspect the exterior of the flask for any residual powder. Wipe down the exterior with a solvent-dampened tissue (disposed of as hazardous waste) to guarantee zero cross-contamination.
Comprehensive Waste Management & Disposal Plan
Under no circumstances should (2-Fluoro-5-methylpyridin-4-yl)methanol be discharged into sewer systems or disposed of with regular trash[3][4].
Fig 1. Step-by-step hazardous waste disposal workflow for halogenated pyridine derivatives.
Step-by-Step Disposal Methodology
-
Waste Segregation: Designate a specific waste stream exclusively for "Halogenated Organic Waste." Do not mix with non-halogenated solvents to prevent complex, unpredictable cross-reactions and to keep incineration costs manageable[3].
-
Containerization: Transfer waste into a chemically compatible High-Density Polyethylene (HDPE) or amber glass container. Ensure the container features a secure, leak-proof cap[3][4].
-
Labeling: Immediately affix a standard Hazardous Waste label. Explicitly write "(2-Fluoro-5-methylpyridin-4-yl)methanol" and check the boxes for "Toxic," "Irritant," and "Halogenated"[4].
-
Storage & Accumulation: Store the sealed container in a secondary containment tray within a designated, well-ventilated hazardous waste accumulation area.
-
Validation Check: Review the waste log attached to the carboy. Verify that no strong acids or oxidizing agents have been added to this specific container before depositing your waste[3].
-
-
Final Destruction: Coordinate with your institution's EHS office for pickup. The waste must be manifested for high-temperature incineration at a licensed chemical destruction plant capable of handling fluorinated organics[2][3].
Emergency Spill Response Workflow
In the event of an accidental spill, rapid and structured containment is critical to prevent environmental release.
-
Evacuate and Assess: Clear unprotected personnel from the immediate area. Identify the volume of the spill.
-
PPE Upgrade: If the spill occurs outside of a fume hood, responding personnel must don a half-mask respirator equipped with organic vapor/particulate cartridges, alongside standard PPE[4].
-
Containment: Surround and cover the spill with an inert, non-combustible absorbent material such as diatomaceous earth, vermiculite, or dry sand[3]. Do not use combustible materials like paper towels for the initial absorption, as the chemical is a combustible solid.
-
Collection: Use a non-sparking scoop to transfer the absorbed mixture into a rigid, sealable hazardous waste container. Label it immediately as "Spill Cleanup: Halogenated Pyridine"[3].
-
Decontamination & Validation: Wash the spill surface thoroughly with a mild detergent and water. Collect all rinsate as hazardous waste[4].
-
Validation Check: After the final wipe-down, use a pH test strip on the residual moisture of the surface. A neutral pH (6.5 - 7.5) confirms the absence of lingering reactive byproducts.
-
References
- Sigma-Aldrich. "(2-Fluoro-5-methylpyridin-4-yl)methanol | 1227514-37-5". sigmaaldrich.cn.
- Chemikart. "(2-Fluoro-5-methylpyridin-4-yl)methanol | ChemScene". chemikart.com.
- BenchChem. "Proper Disposal of 3-Pyridinemethanol: A Guide for Laboratory Professionals". benchchem.com.
- BenchChem. "Proper Disposal of 4-Pyridinemethanol: A Comprehensive Guide". benchchem.com.
- U.S. Environmental Protection Agency (EPA). "Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS". epa.gov.
Sources
A Researcher's Guide to the Safe Handling of (2-Fluoro-5-methylpyridin-4-yl)methanol
For the pioneering researchers and scientists in drug development, the meticulous handling of novel chemical intermediates is paramount to both personal safety and the integrity of your research. This guide provides essential, immediate safety and logistical information for handling (2-Fluoro-5-methylpyridin-4-yl)methanol. As a trusted partner in your work, we aim to provide value beyond the product itself, ensuring you are equipped with the knowledge for safe and effective laboratory operations.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Given the absence of specific toxicological data, a conservative approach to PPE is essential. The following table outlines the recommended PPE for handling (2-Fluoro-5-methylpyridin-4-yl)methanol, with the rationale rooted in the potential hazards identified from structurally related compounds.
| Potential Hazard | Required PPE | Rationale and Best Practices |
| Skin and Eye Irritation/Toxicity | Chemical-resistant gloves (Nitrile or Neoprene recommended), Laboratory coat, Chemical splash goggles or a face shield.[2][3] | To prevent direct contact with the skin and eyes, which can cause irritation or chemical burns.[1][4] Always inspect gloves for integrity before use and wash hands thoroughly after handling.[3][5] |
| Inhalation Toxicity | Use in a certified chemical fume hood.[2] If a fume hood is not available or for spill situations, a NIOSH/MSHA-approved respirator with an organic vapor cartridge is necessary.[1] | To prevent the inhalation of potentially harmful vapors or aerosols, which may cause respiratory irritation or systemic toxicity.[1] Ensure adequate ventilation at all times.[1][5] |
| Flammability | Fire-retardant laboratory coat. | The presence of a methyl group and the methanol-like structure suggests potential flammability.[1][6][7] Keep away from open flames, hot surfaces, and other sources of ignition.[1][7][8] |
The selection of appropriate PPE is a critical first step before handling any chemical. The following workflow diagram illustrates the decision-making process for ensuring adequate protection.
Caption: Disposal Workflow for (2-Fluoro-5-methylpyridin-4-yl)methanol.
By adhering to these guidelines, you are not only ensuring your personal safety but also contributing to a culture of safety and responsibility within your laboratory. As your partner in scientific advancement, we are committed to providing you with the necessary information to handle our products with the utmost care.
References
Sources
- 1. fishersci.com [fishersci.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 4. digitalassets.avantorsciences.com [digitalassets.avantorsciences.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. opcw.org [opcw.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. proman.org [proman.org]
- 9. gpic.com [gpic.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. draeger.com [draeger.com]
- 12. rtong.people.ust.hk [rtong.people.ust.hk]
- 13. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 14. methanex.com [methanex.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
